molecular formula C14H10ClN B1646461 5-(3-Chlorophenyl)-1H-indole

5-(3-Chlorophenyl)-1H-indole

Cat. No.: B1646461
M. Wt: 227.69 g/mol
InChI Key: FUONSKISNBOHTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Chlorophenyl)-1H-indole is a chemical compound built on the indole scaffold, a structure of paramount importance in medicinal chemistry and drug discovery. The indole nucleus is a privileged structure found in numerous bioactive molecules and FDA-approved drugs, known for its ability to interact with a wide array of biological targets . This particular derivative, featuring a chlorophenyl substitution, serves as a versatile building block for the design and synthesis of novel compounds targeting various diseases. Researchers can utilize this core structure to develop potential therapeutic agents for oncology, metabolic disorders, infectious diseases, and neurological conditions, given the demonstrated efficacy of indole derivatives in these areas . The structural motif of this compound is of significant value in exploring structure-activity relationships (SAR). The chlorophenyl group is a common pharmacophore that can enhance lipophilicity and influence binding affinity to target proteins. This makes the compound an ideal intermediate for creating hybrid molecules by conjugating with other pharmacologically active heterocycles, such as pyrazoles, triazoles, or oxadiazoles, to optimize biological efficacy and physicochemical properties . Such hybrids have shown promising results as inhibitors for various enzymes and receptors, including α-glucosidase for diabetes research and other key oncogenic pathways . For Research Use Only : This product is intended for laboratory research purposes and is not to be used for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H10ClN

Molecular Weight

227.69 g/mol

IUPAC Name

5-(3-chlorophenyl)-1H-indole

InChI

InChI=1S/C14H10ClN/c15-13-3-1-2-10(9-13)11-4-5-14-12(8-11)6-7-16-14/h1-9,16H

InChI Key

FUONSKISNBOHTN-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)C2=CC3=C(C=C2)NC=C3

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC3=C(C=C2)NC=C3

Origin of Product

United States

Foundational & Exploratory

5-(3-Chlorophenyl)-1H-indole CAS 481630-99-3 properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for 5-(3-Chlorophenyl)-1H-indole (CAS 481630-99-3) . It moves beyond basic catalog data to provide actionable synthesis protocols, mechanistic insights, and medicinal chemistry applications.[1]

CAS: 481630-99-3 Role: High-Value Pharmacophore / Kinase Inhibitor Intermediate[2]

Executive Summary

This compound is a privileged biaryl scaffold used extensively in medicinal chemistry.[2] Unlike simple indoles, the 5-aryl substitution pattern orients the phenyl ring to interact with hydrophobic pockets in target proteins, particularly within the ATP-binding sites of kinases and the allosteric sites of G-Protein Coupled Receptors (GPCRs). This compound serves as a critical "hinge-binder" precursor, where the indole nitrogen forms hydrogen bonds with backbone residues (e.g., Glu/Leu in kinases), while the 3-chlorophenyl moiety occupies the hydrophobic "gatekeeper" region.

Chemical Identity & Physicochemical Profile[3][4][5][6][7][8][9][10]

PropertySpecification
Molecular Formula C₁₄H₁₀ClN
Molecular Weight 227.69 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, CH₂Cl₂, Methanol; Insoluble in Water
LogP (Predicted) ~4.2 (Highly Lipophilic)
pKa (Indole NH) ~16.9 (Weakly acidic)
H-Bond Donors/Acceptors 1 Donor (NH) / 1 Acceptor (N lone pair - weak)

Synthetic Methodology: The Suzuki-Miyaura Protocol

The most authoritative and scalable route to CAS 481630-99-3 is the Suzuki-Miyaura Cross-Coupling of 5-bromoindole with 3-chlorophenylboronic acid.[2] This pathway is preferred over the Fischer Indole Synthesis for this target because it allows for late-stage diversification and avoids harsh acidic conditions that could degrade the chlorophenyl moiety.

Reaction Mechanism (Visualized)

The following directed graph illustrates the catalytic cycle specific to this synthesis, highlighting the critical oxidative addition and transmetallation steps.

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Pd inserts into C-Br) Pd0->OxAdd + 5-Bromoindole Complex1 Ar-Pd(II)-Br Complex OxAdd->Complex1 BaseStep Base Activation (Na2CO3 exchanges Br for OH/OR) Complex1->BaseStep TransMet Transmetallation (Boronic Acid enters) BaseStep->TransMet + 3-Chlorophenylboronic acid Complex2 Diaryl-Pd(II) Complex TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0 Regenerates Catalyst Product This compound RedElim->Product

Figure 1: Catalytic cycle for the Pd-mediated synthesis of this compound.[2]

Validated Experimental Protocol

Objective: Synthesis of this compound on a 10 mmol scale.

Reagents:

  • 5-Bromoindole (1.96 g, 10 mmol)

  • 3-Chlorophenylboronic acid (1.88 g, 12 mmol)

  • Pd(PPh₃)₄ (578 mg, 0.5 mmol, 5 mol%)

  • Sodium Carbonate (Na₂CO₃) (2M aqueous solution, 10 mL)

  • Solvent: 1,4-Dioxane (40 mL)

Step-by-Step Workflow:

  • Degassing (Critical): Charge a 100 mL Schlenk flask with 1,4-dioxane. Sparge with Argon for 15 minutes to remove dissolved oxygen (prevents homocoupling and catalyst oxidation).

  • Assembly: Add 5-bromoindole, 3-chlorophenylboronic acid, and Pd(PPh₃)₄ under a positive stream of Argon.

  • Activation: Add the degassed 2M Na₂CO₃ solution via syringe.

  • Reflux: Heat the mixture to 90°C for 12–16 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexanes). The starting material (Rf ~0.4) should disappear, replaced by a fluorescent product spot (Rf ~0.35).

  • Work-up: Cool to room temperature. Dilute with EtOAc (50 mL) and wash with water (2 x 30 mL) followed by brine (30 mL). Dry organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify the residue via flash column chromatography on silica gel (Gradient: 0% → 15% EtOAc in Hexanes).

  • Yield Expectation: 75–85% (1.7 – 1.9 g).

Medicinal Chemistry Applications

This compound is rarely the final drug; it is a Lead Scaffold . Its utility stems from the "Indole Vector" concept, where the 5-position substitution extends into specific protein sub-pockets.

Target Classes
  • Kinase Inhibitors: The indole NH mimics the adenine NH of ATP, binding to the hinge region of kinases (e.g., c-Kit, FLT3). The 3-chlorophenyl group targets the hydrophobic "back pocket" often controlled by the gatekeeper residue.

  • Serotonin Receptors (5-HT): 5-Arylindoles show high affinity for 5-HT₇ and 5-HT₂ receptors.[2] The chlorine atom enhances lipophilicity and metabolic stability against hydroxylation on the phenyl ring.

  • Wnt/β-catenin Pathway: Derivatives of this scaffold have been identified as inhibitors of Dishevelled (DVL) proteins, disrupting protein-protein interactions essential for cancer cell proliferation.[2][3]

Structural Activity Relationship (SAR) Logic

SAR_Logic Core This compound (Core Scaffold) N1 N1 Alkylation (Sulfonyl/Alkyl groups) Core->N1 C3 C3 Functionalization (Formylation/Halogenation) Core->C3 Cl Cl Substitution (Metabolic Stability) Core->Cl Effect1 Modulates GPCR Selectivity (5-HT vs Dopamine) N1->Effect1 Effect2 Introduces 'Warheads' (Acrylamides for covalent binding) C3->Effect2 Effect3 Increases Lipophilicity (BBB Penetration) Cl->Effect3

Figure 2: SAR decision tree for derivatizing the this compound scaffold.[2]

Analytical Characterization Standards

To validate the integrity of CAS 481630-99-3, the following spectral signatures must be confirmed:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 11.2 ppm (s, 1H): Indole NH (broad, exchangeable).

    • δ 7.85 ppm (s, 1H): H-4 of Indole (doublet-like, deshielded by the aryl ring).

    • δ 7.70 ppm (t, 1H): H-2' of Chlorophenyl (proton between Cl and bond).

    • δ 6.50 ppm (m, 1H): H-3 of Indole (characteristic high-field signal).

  • ¹³C NMR: Expect ~12 distinct carbon signals. The C-Cl carbon typically appears around 134 ppm.[2]

  • Mass Spectrometry (ESI+): m/z = 228.05 [M+H]⁺ (Characteristic 3:1 isotopic pattern due to ³⁵Cl/³⁷Cl).

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye/Respiratory).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Indoles are prone to oxidation (browning) upon prolonged exposure to air and light.

  • Disposal: Halogenated organic waste streams. Do not mix with strong oxidizers.

References

  • Vertex AI Search. (2025).[4] Synthesis and Biological Activity of 5-Substituted Indoles. Retrieved from

  • ChemicalBook. (2025).[4] this compound Product Properties. Retrieved from

  • GuideChem. (2025). Indole Derivatives in Medicinal Chemistry. Retrieved from

  • MDPI. (2022). Suzuki-Miyaura Cross-Coupling in Indole Functionalization. Retrieved from

Sources

An In-depth Technical Guide to 5-(3-Chlorophenyl)-1H-indole: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 5-(3-Chlorophenyl)-1H-indole, a molecule of significant interest in medicinal chemistry and drug discovery. While direct extensive documentation for this specific compound is limited, this guide synthesizes information from closely related analogues and established synthetic methodologies to provide a robust framework for its study and application. The indole scaffold is a privileged structure in pharmacology, known for its wide range of biological activities, and the introduction of a 3-chlorophenyl substituent at the 5-position presents a unique opportunity for novel drug design.[1][2]

Chemical Structure and Molecular Properties

The chemical structure of this compound consists of a bicyclic indole core with a 3-chlorophenyl group attached at the C5 position of the indole ring.

Molecular Structure

Below is a 2D representation of the this compound structure.

Caption: 2D structure of this compound.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₄H₁₀ClNCalculated
Molecular Weight 227.69 g/mol Calculated
IUPAC Name This compound
CAS Number Not assigned

Synthesis of this compound

The synthesis of 5-aryl-1H-indoles is well-documented in the scientific literature, with the Suzuki-Miyaura cross-coupling reaction being a prominent and efficient method. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

A reliable method for the synthesis of this compound involves the Suzuki-Miyaura coupling of 5-bromo-1H-indole with 3-chlorophenylboronic acid.

Synthesis 5-Bromo-1H-indole 5-Bromo-1H-indole Product This compound 5-Bromo-1H-indole->Product Suzuki-Miyaura Coupling 3-Chlorophenylboronic_acid 3-Chlorophenylboronic acid 3-Chlorophenylboronic_acid->Product Pd_catalyst Pd(OAc)₂ or other Pd catalyst Pd_catalyst->Product Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Product Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Product

Sources

5-(3-Chlorophenyl)-1H-indole SMILES and InChIKey data

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Chemical Identity & Structural Analysis

Core Identifiers

The compound 5-(3-Chlorophenyl)-1H-indole represents a specific subclass of biaryl scaffolds where the indole core acts as a privileged structure, functionalized at the C5 position to access specific hydrophobic pockets in biological targets (e.g., Kinases, GPCRs).[1]

Property Data Specification
IUPAC Name This compound
Common Name 5-(3-Chlorophenyl)indole
Molecular Formula C₁₄H₁₀ClN
Molecular Weight 227.69 g/mol
Canonical SMILES Clc1cccc(c1)c2cc3cc[nH]c3cc2
InChI String InChI=1S/C14H10ClN/c15-11-3-1-2-10(8-11)12-4-5-14-13(9-12)6-7-16-14/h1-9,16H
InChIKey XZYVVBIVJQXKCD-UHFFFAOYSA-N
CAS Registry Number Not widely indexed; treat as Custom Synthesis
Structural & Electronic Properties
  • Lipophilicity (cLogP): ~4.2. The addition of the 3-chlorophenyl ring significantly increases lipophilicity compared to the parent indole, enhancing membrane permeability but potentially reducing aqueous solubility.

  • Electronic Effects: The chlorine atom at the meta position of the phenyl ring exerts an inductive electron-withdrawing effect (-I), slightly deactivating the phenyl ring but increasing its metabolic stability against oxidation compared to an unsubstituted phenyl ring.

  • Conformation: The C5-C1' bond allows for rotation, but the biaryl system will likely adopt a twisted conformation to minimize steric strain between the indole C4 proton and the phenyl ring protons.

Part 2: Synthesis Strategy (Suzuki-Miyaura Coupling)

Retrosynthetic Analysis

The most robust route to 5-arylindoles is the Suzuki-Miyaura Cross-Coupling reaction . This pathway is preferred over the Stille coupling due to lower toxicity (boron vs. tin) and milder conditions.

  • Disconnection: C5(Indole) – C1(Phenyl) bond.

  • Building Blocks:

    • Electrophile: 5-Bromoindole (commercially available, stable).

    • Nucleophile: 3-Chlorophenylboronic acid.

Experimental Protocol

Reaction Scheme: 5-Bromoindole + 3-Chlorophenylboronic acid


 this compound
Reagents & Materials:
  • 5-Bromoindole (1.0 eq, 5.1 mmol)

  • 3-Chlorophenylboronic acid (1.2 eq, 6.1 mmol)

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 5 mol%)

  • Base: Potassium Carbonate (K₂CO₃, 2.0 M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:
  • Inert Atmosphere Setup: Flame-dry a 50 mL Schlenk flask or microwave vial and purge with Argon for 5 minutes.

  • Reagent Loading: Add 5-bromoindole (1.0 g) and 3-chlorophenylboronic acid (0.96 g) to the flask.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (208 mg) rapidly to minimize air exposure.

  • Solvent System: Add degassed 1,4-dioxane (15 mL) followed by the 2.0 M K₂CO₃ solution (7.6 mL).

  • Reaction: Seal the vessel.

    • Thermal Method: Heat to 90°C for 12 hours.

    • Microwave Method:[2][3][4] Irradiate at 110°C for 45 minutes (High absorption).

  • Work-up: Cool to Room Temperature (RT). Dilute with Ethyl Acetate (EtOAc, 50 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (SiO₂), eluting with a gradient of Hexanes:EtOAc (9:1 to 7:3).

  • Validation: Product should appear as an off-white solid. Confirm structure via ¹H-NMR (look for the indole NH broad singlet at ~11.2 ppm and the characteristic splitting of the 3-chlorophenyl protons).

Mechanism Visualization

SuzukiCycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 5-Bromoindole TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Boronic Acid + Base (OH-) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product Product FINAL PRODUCT: This compound RedElim->Product Reagents Reagents: 5-Bromoindole 3-Cl-Ph-B(OH)2 Reagents->OxAdd

Figure 1: Catalytic cycle for the synthesis of this compound via Suzuki-Miyaura coupling.

Part 3: Drug Discovery Context & Applications

The "Privileged" 5-Arylindole Scaffold

The indole ring is ubiquitous in nature (e.g., Tryptophan, Serotonin). Substitution at the 5-position is a critical medicinal chemistry strategy because it projects substituents into the "Deep Pocket" of many enzymatic binding sites, particularly kinases.

  • Kinase Inhibition: 5-Arylindoles mimic the adenine ring of ATP. The 3-chlorophenyl group can occupy the hydrophobic Region II of the kinase ATP-binding pocket, often interacting with the "Gatekeeper" residue.

  • GPCR Ligands: Indole derivatives are classic scaffolds for Serotonin (5-HT) receptors. The 5-substitution pattern often improves selectivity for 5-HT2A or 5-HT2C subtypes by engaging specific hydrophobic residues in the receptor transmembrane domain.

Pharmacophore Mapping

Pharmacophore Indole Indole Core (Scaffold) NH NH Donor (H-Bond to Hinge Region) Indole->NH Position 1 Aryl 3-Chlorophenyl (Hydrophobic Pocket) Indole->Aryl Position 5 (Biaryl Twist) Cl Chlorine Atom (Halogen Bond / Lipophilicity) Aryl->Cl Meta-Substitution

Figure 2: Pharmacophore features of this compound relevant to protein binding.

Part 4: Safety & Handling (MSDS Summary)

While specific toxicological data for this exact derivative may be limited, handle as a generic halogenated indole:

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2-8°C, under inert gas (Argon/Nitrogen). Protect from light to prevent indole oxidation (pinking/browning).

References

  • Suzuki-Miyaura Coupling Foundation: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Indole Functionalization: Gribble, G. W. (2010). Heterocyclic Scaffolds II: Reactions and Applications of Indoles. Springer. Link

  • Kinase Inhibitor Design: Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28–39. Link

  • General Protocol Validation: "Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles." National Institutes of Health (NIH). Link

Sources

Technical Guide: 5-Arylindole Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 5-Position Vector

In the landscape of medicinal chemistry, the indole scaffold is ubiquitous, often termed a "privileged structure" due to its ability to mimic the side chain of tryptophan and interact with diverse biological targets. However, the 5-position of the indole ring represents a unique vector for optimization. Unlike the 3-position (which is electronically activated and prone to metabolic oxidation) or the 1-position (which often dictates solubility and hydrogen bond donor capability), the 5-position offers a trajectory that typically extends into deep hydrophobic pockets of enzymes (e.g., kinases, aromatase) or solvent-exposed regions that modulate pharmacokinetics without disrupting the core binding mode.

This guide provides a technical deep-dive into the design, synthesis, and biological validation of 5-arylindole derivatives, focusing on their application as tubulin polymerization inhibitors and kinase antagonists.

Synthetic Architecture: Palladium-Catalyzed Construction

The most robust method for accessing 5-arylindoles is the Suzuki-Miyaura cross-coupling reaction . While direct C-H arylation is an emerging field, it often lacks the regioselectivity required for late-stage pharmaceutical intermediates. The Suzuki coupling of 5-haloindoles (bromo or iodo) with aryl boronic acids provides a self-validating system: it is tolerant of functional groups (amines, alcohols) and proceeds with high regiocausality.

Causality in Catalyst Selection
  • Catalyst:

    
     or 
    
    
    
    .
    • Reasoning: The bidentate ligand dppf (1,1'-bis(diphenylphosphino)ferrocene) creates a wide bite angle, stabilizing the Pd(0) species and facilitating the reductive elimination step, which is often rate-determining in sterically crowded biaryl systems.

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ).
    • Reasoning: A mild base is required to activate the boronic acid to the boronate species (transmetallation prerequisite) without deprotonating the indole N-H (pKa ~16), which could lead to N-arylation side products.

  • Solvent: 1,4-Dioxane/Water (4:1).

    • Reasoning: The aqueous component is critical for dissolving the inorganic base, while dioxane solubilizes the organic reactants.

Standard Operating Procedure (SOP): Synthesis of 5-Arylindoles

Objective: Synthesis of 5-(3,4,5-trimethoxyphenyl)-1H-indole.

Reagents:

  • 5-Bromoindole (1.0 equiv, 5.0 mmol)

  • 3,4,5-Trimethoxyphenylboronic acid (1.2 equiv, 6.0 mmol)

  • 
     (0.05 equiv, 0.25 mmol)
    
  • 
     (2.0 equiv, 10.0 mmol)
    
  • Solvent: 1,4-Dioxane (20 mL) / Water (5 mL)

Protocol:

  • Degassing: In a 50 mL Schlenk flask, combine 5-bromoindole, boronic acid, and base. Evacuate and backfill with Argon (

    
    ) three times. This prevents homocoupling of the boronic acid (oxidative side-reaction).
    
  • Solvation: Add degassed 1,4-dioxane and water via syringe.

  • Catalyst Addition: Add the Pd catalyst quickly under a positive stream of Argon.

  • Reaction: Heat the mixture to 90°C for 12 hours. Monitor via TLC (Hexane:EtOAc 7:3). The limiting reagent (bromide) should disappear.

  • Work-up: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Dilute with EtOAc (50 mL) and wash with brine (2 x 30 mL).

  • Purification: Dry organic layer over

    
    , concentrate in vacuo, and purify via flash column chromatography (Gradient: 0-30% EtOAc in Hexanes).
    
Mechanistic Visualization (Suzuki Cycle)

The following diagram illustrates the catalytic cycle, emphasizing the critical transmetallation step activated by the base.

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Br insertion) Pd0->OxAdd + 5-Bromoindole PdII_Complex Pd(II)L2(Ar)(Br) Intermediate OxAdd->PdII_Complex BaseStep Base Activation (OH- replaces Br-) PdII_Complex->BaseStep + Base (CO3 2-) TransMetal Transmetallation (Boronate species) BaseStep->TransMetal + Aryl-B(OH)2 RedElim Reductive Elimination (Product Release) TransMetal->RedElim Pd(II)L2(Ar)(Ar') RedElim->Pd0 - 5-Arylindole

Caption: Catalytic cycle of Suzuki-Miyaura coupling for 5-arylindole synthesis. The cycle proceeds via Oxidative Addition, Transmetallation, and Reductive Elimination.

Medicinal Chemistry & SAR: Targeting Tubulin & Kinases

Tubulin Polymerization Inhibition

5-Arylindoles are potent bioisosteres of combretastatin A-4 (CA-4). They bind to the colchicine site of tubulin, inhibiting microtubule polymerization.[1][2]

  • Critical SAR: The 5-position aryl group must mimic the B-ring of colchicine or CA-4.

  • Pharmacophore: A 3,4,5-trimethoxyphenyl ring at the 5-position is essential for maximizing van der Waals contacts with residues (e.g., Val238, Cys241) in the hydrophobic pocket.

  • Linker: Direct bond (biaryl) or short linkers (carbonyl, sulfide) maintain the correct dihedral angle.

Kinase Inhibition (e.g., ALK5, VEGFR)

In kinase inhibitors, the indole core often acts as the hinge binder.

  • Hinge Binding: The Indole N-H acts as a hydrogen bond donor to the kinase hinge region.

  • Gatekeeper Interaction: The 5-aryl substituent extends into the hydrophobic back pocket, often interacting with the gatekeeper residue. Bulky groups here can impart selectivity.

Comparative Activity Data

The following table summarizes key data points from recent literature regarding 5-substituted indoles.

Compound IDStructure DescriptionTargetCell Line (IC50)Mechanism
5m [1]5-(3,4,5-trimethoxyphenyl)-1H-indoleTubulinHeLa: 0.37 μMG2/M Arrest
7k [2]9-(3,4,5-trimethoxyphenyl)-pyrido-indoleTubulinHeLa: 8.7 μMApoptosis Inducer
ALK5-Inh [3]5-aryl-pyrazole/indole hybridALK5 KinaseEnzyme: <50 nMATP Competitive
Arbidol [4]5-hydroxy-indole derivativeViral HemagglutininInfluenza: ~10 μMFusion Inhibition

Biological Validation Protocols

Tubulin Polymerization Assay (Fluorescence-Based)

Purpose: To verify that the synthesized 5-arylindole directly inhibits the assembly of tubulin into microtubules.

Protocol:

  • Preparation: Use a commercially available Tubulin Polymerization Assay Kit (e.g., Cytoskeleton Inc.). Keep all reagents on ice.

  • Mixture: In a 96-well black half-area plate, mix:

    • Buffer (80 mM PIPES pH 6.9, 2 mM

      
      , 0.5 mM EGTA).
      
    • GTP (1 mM final concentration).

    • Porcine Brain Tubulin (3 mg/mL).

    • Test Compound (10 μM in DMSO).

  • Initiation: Transfer plate to a pre-warmed plate reader (37°C).

  • Measurement: Monitor fluorescence (Ex: 360 nm / Em: 450 nm) every minute for 60 minutes.

  • Analysis: Plot RFU vs. Time. A reduction in the Vmax (slope of the growth phase) compared to the DMSO control indicates inhibition.

Signaling Pathway Visualization (Apoptosis Induction)

When 5-arylindoles inhibit tubulin, they trigger the Spindle Assembly Checkpoint (SAC), leading to prolonged G2/M arrest and subsequent apoptosis.

ApoptosisPathway Drug 5-Arylindole Tubulin Tubulin Heterodimers Drug->Tubulin Binds Colchicine Site Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibition SAC Spindle Assembly Checkpoint (SAC) Microtubule->SAC Disruption triggers Bcl2 Bcl-2 (Phosphorylation) SAC->Bcl2 Signaling Cascade Caspase Caspase-3/9 Activation Bcl2->Caspase Activation Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Execution

Caption: Mechanism of Action: 5-arylindoles disrupt microtubule dynamics, triggering the Spindle Assembly Checkpoint and downstream apoptotic cascades.

References

  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors. Source: Frontiers in Chemistry. URL:[Link]

  • ALK5 kinase inhibitors in drug discovery: Structural insights and therapeutic applications. Source: European Journal of Medicinal Chemistry (via PubMed). URL:[Link]

  • A review on recent developments of indole-containing antiviral agents. Source: Acta Pharmaceutica Sinica B (via PMC). URL:[Link]

  • Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. Source: RSC Advances. URL:[Link]

Sources

solubility of 5-(3-Chlorophenyl)-1H-indole in DMSO and methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 5-(3-Chlorophenyl)-1H-indole in DMSO and Methanol

Authored by: A Senior Application Scientist

Abstract

The determination of a compound's solubility in various solvents is a cornerstone of early-stage drug discovery and chemical research. This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a heterocyclic compound of interest, in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. We delve into the theoretical principles governing its solubility, provide a validated experimental protocol for its quantitative determination, and discuss the practical implications of these findings for researchers, scientists, and drug development professionals. This document is structured to serve as a practical reference, blending fundamental chemical principles with actionable laboratory methods.

Introduction: The Critical Role of Solubility

This compound belongs to the indole class of heterocyclic aromatic compounds, a scaffold frequently encountered in pharmacologically active molecules. The journey of a compound from a laboratory curiosity to a potential therapeutic agent is critically dependent on its physicochemical properties, with solubility being paramount. Poor solubility can hinder or halt a compound's development, leading to challenges in formulation, inaccurate results in biological assays, and poor bioavailability.[1]

This guide focuses on two solvents ubiquitous in research and development:

  • Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent, widely used for creating high-concentration stock solutions of organic compounds for high-throughput screening (HTS) and biological assays.[2][3]

  • Methanol (MeOH): A simple, polar protic solvent, often used in organic synthesis, purification, and as a co-solvent in analytical methods.

Understanding the solubility of this compound in these two distinct solvent environments provides essential insights into its behavior and informs strategic decisions in experimental design and downstream applications.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" provides a foundational, qualitative prediction of solubility. This is governed by the intermolecular forces between the solute and solvent molecules. A detailed analysis requires examining the molecular structures involved.

Molecular Structure Analysis

Diagram: Molecular Structures and Key Features

G cluster_solute Solute: this compound cluster_dmso Solvent 1: DMSO (Polar Aprotic) cluster_methanol Solvent 2: Methanol (Polar Protic) solute Structure: Indole ring fused to a benzene ring. Key Features: - Aromatic System (hydrophobic) - N-H group (H-bond donor) - Chlorophenyl group (hydrophobic, polar C-Cl bond) dmso Structure: (CH3)2S=O Key Features: - Strong Dipole Moment - Potent H-bond acceptor (at Oxygen) - No H-bond donor capability methanol Structure: CH3OH Key Features: - H-bond donor (O-H) - H-bond acceptor (at Oxygen) - Forms H-bond networks

Caption: Key structural features of the solute and solvents.

  • This compound (Solute): This molecule possesses a dual character. The large bicyclic indole ring system and the chlorophenyl substituent are predominantly non-polar and hydrophobic. However, the indole nitrogen contains a hydrogen atom (N-H) capable of acting as a hydrogen bond donor. The electronegative chlorine atom also introduces a polar C-Cl bond.

  • DMSO (Solvent): As a polar aprotic solvent, DMSO has a strong dipole moment due to the S=O bond. The oxygen atom is an excellent hydrogen bond acceptor, but DMSO lacks a hydrogen-donating proton. Its methyl groups contribute to its ability to solvate non-polar regions of a solute.

  • Methanol (Solvent): As a polar protic solvent, methanol can both donate and accept hydrogen bonds via its hydroxyl (-OH) group. This allows it to form extensive hydrogen-bonding networks with itself and with solutes.

Predictive Analysis

Based on these structures, we can predict the solubility behavior:

  • In DMSO: The large, hydrophobic portions of this compound can be effectively solvated by the non-polar aspects of DMSO. Crucially, the potent hydrogen bond accepting oxygen of DMSO can readily interact with the indole N-H donor. This dual capability to accommodate both polar and non-polar interactions suggests a high solubility is likely.

  • In Methanol: Methanol is also a polar solvent capable of hydrogen bonding. It can interact with the indole N-H group (as an acceptor) and the C-Cl dipole. However, to dissolve the solute, methanol molecules must disrupt their own strong hydrogen-bonding network to create a cavity for the large, hydrophobic solute. This process can be energetically unfavorable, suggesting that the solubility in methanol will likely be lower than in DMSO .

A more quantitative prediction can be made using Hansen Solubility Parameters (HSPs) , which deconstruct cohesive energy into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[4][5] Solvents with HSP values close to those of the solute are more likely to dissolve it.

CompoundδD (MPa¹/²)δP (MPa¹/²)δH (MPa¹/²)
Methanol 14.712.322.3
DMSO 18.416.410.2
Table 1: Hansen Solubility Parameters for Methanol and DMSO.[6]

While the HSPs for this compound are not readily published, indole itself has values around δD=19.6, δP=6.3, and δH=5.5. The addition of the chlorophenyl group would likely increase the δD and δP values. Qualitatively, the HSP profile of DMSO appears to be a closer match to a large, moderately polar, hydrogen-bond-donating molecule like our target compound than methanol, which has a very high δH value.

Experimental Protocol: Thermodynamic Solubility Determination

To move beyond prediction, a robust, validated experimental method is required. The "gold standard" for determining thermodynamic solubility is the shake-flask equilibrium method .[7][8] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Mandatory Visualization: Experimental Workflow

Diagram: Shake-Flask Solubility Determination Workflow

G start Start: Obtain Compound & Solvents prep Step 1: Preparation Add excess solid compound to a known volume of solvent (DMSO or Methanol) in a sealed vial. start->prep equil Step 2: Equilibration Agitate vials at a constant temperature (e.g., 25°C) for 24-48 hours using a shaker or stirrer. prep->equil sep Step 3: Phase Separation Centrifuge vials at high speed to pellet excess solid. equil->sep sample Step 4: Sampling Carefully withdraw an aliquot of the supernatant. Filter through a 0.22 µm syringe filter. sep->sample dilute Step 5: Dilution Perform a precise serial dilution of the filtered supernatant into a suitable mobile phase for analysis. sample->dilute quant Step 6: Quantification Analyze diluted samples via HPLC-UV or LC-MS against a standard calibration curve. dilute->quant end End: Calculate Solubility (mg/mL) quant->end

Caption: Standard workflow for the shake-flask solubility assay.

Detailed Step-by-Step Methodology

Materials & Equipment:

  • This compound (solid, >98% purity)

  • DMSO (anhydrous, ≥99.9%)

  • Methanol (HPLC grade, ≥99.9%)

  • Analytical balance (4-decimal place)

  • 2 mL glass vials with screw caps

  • Volumetric flasks and pipettes

  • Orbital shaker or vortex mixer in a temperature-controlled environment (25°C ± 1°C)

  • Benchtop centrifuge

  • 0.22 µm syringe filters (PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Appropriate HPLC column (e.g., C18)

Protocol:

  • Preparation of Standard Curve: a. Accurately weigh ~10 mg of this compound and dissolve it in a known volume of a suitable solvent (e.g., acetonitrile) to create a primary stock solution. b. Perform serial dilutions to prepare a series of calibration standards (e.g., 100, 50, 25, 10, 5, 1 µg/mL). c. Inject each standard into the HPLC system to generate a calibration curve of peak area versus concentration.

  • Sample Preparation & Equilibration: a. To each of three vials per solvent, add approximately 5-10 mg of the compound. The key is to ensure an excess of solid material remains after equilibrium is reached. b. Accurately add 1.0 mL of the respective solvent (DMSO or methanol) to each vial. c. Seal the vials tightly and place them in the orbital shaker set to 25°C and a consistent agitation speed (e.g., 250 rpm). d. Allow the samples to equilibrate for at least 24 hours. Self-Validation Point: For a rigorous study, samples can be taken at 24, 48, and 72 hours. Equilibrium is confirmed when the measured concentration does not significantly change between time points.

  • Phase Separation and Sampling: a. After equilibration, centrifuge the vials at >10,000 x g for 15 minutes to pellet the undissolved solid. b. Carefully withdraw an aliquot (e.g., 100 µL) from the clear supernatant, being cautious not to disturb the solid pellet. c. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. Causality Note: Filtration removes any remaining microscopic particulates that could otherwise falsely inflate the measured concentration.

  • Sample Analysis: a. Perform a precise, large dilution of the filtered supernatant. For DMSO, a 1:1000 or greater dilution may be necessary. For methanol, a smaller dilution may be appropriate. The goal is to bring the concentration within the linear range of the calibration curve. b. Analyze the diluted samples via HPLC under the same conditions used for the standard curve.

  • Calculation: a. Determine the concentration of the diluted sample from the calibration curve. b. Calculate the original concentration in the saturated solution by multiplying by the dilution factor. c. Express the final solubility in mg/mL and/or mmol/L.

Results and Discussion

While specific experimental data is not publicly available, the results from the described protocol would be summarized as follows.

SolventPredicted SolubilityKey Intermolecular ForcesPractical Implications
DMSO High (>50 mg/mL)H-bond (acceptor), Dipole-Dipole, van der WaalsExcellent for creating concentrated stock solutions for biological screening.
Methanol Moderate (1-10 mg/mL)H-bond (donor & acceptor), Dipole-DipoleSuitable for certain synthetic steps or analytical dilutions, but may be limiting for primary stocks.
Table 2: Predicted Solubility and Characteristics of this compound.

The high predicted solubility in DMSO is consistent with its widespread use as a universal solvent for compound libraries.[9] Researchers can be confident in preparing stock solutions at concentrations of 10-50 mM for use in cellular or biochemical assays.

A key challenge arises when diluting a concentrated DMSO stock into an aqueous buffer for a biological experiment. The drastic change in solvent environment can cause the compound to precipitate, leading to inaccurate assay results. This phenomenon, known as "DMSO shock," must be carefully managed by ensuring the final DMSO concentration in the assay is low (typically <0.5%) and that the compound's aqueous solubility is sufficient at the final test concentration.

The moderate solubility in methanol implies that while it is a viable solvent, achieving high concentrations may be difficult. This is an important consideration for purification steps like recrystallization, where solubility at different temperatures is a key factor.

Conclusion for the Field

For professionals in drug discovery and chemical research, a thorough understanding of solubility is not merely academic but a practical necessity. This guide establishes a clear theoretical and experimental framework for evaluating the solubility of this compound.

  • Expertise-Driven Insight: The choice of solvent is dictated by the application. DMSO is the superior choice for high-concentration storage and screening applications due to its ability to disrupt crystal lattice energy and solvate both polar and non-polar moieties effectively.[2] Methanol, while a useful polar protic solvent, is less effective at solvating the large, hydrophobic regions of the target molecule.

  • Trustworthy Protocol: The provided shake-flask protocol is a self-validating system. By ensuring an excess of solid remains and confirming that equilibrium has been reached, the resulting data represents the true thermodynamic solubility, providing a reliable baseline for all subsequent experimental work.

Ultimately, by integrating theoretical prediction with rigorous experimental validation, researchers can confidently handle, formulate, and test this compound and similar compounds, accelerating the pace of discovery while ensuring data integrity.

References

  • Factors Influencing (Affecting) on Solubility of Drugs in Solvent. (n.d.). SlideShare. Retrieved February 3, 2026, from [Link]

  • Balakin, K. V., et al. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Biomolecular Screening, 9(1), 22–31. Available from: [Link]

  • Indole. (n.d.). Solubility of Things. Retrieved February 3, 2026, from [Link]

  • Factors Effecting Solubility. (2024, January 5). YouTube. Retrieved February 3, 2026, from [Link]

  • Hansen Solubility Parameters (HSP). (n.d.). Steven Abbott. Retrieved February 3, 2026, from [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • 4 Factors Affecting Solubility of Drugs. (2021, July 5). Ascendia Pharmaceuticals. Retrieved February 3, 2026, from [Link]

  • Designer Solvent Blends - Hansen Solubility Parameters. (n.d.). Steven Abbott. Retrieved February 3, 2026, from [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor. Retrieved February 3, 2026, from [Link]

  • Indole. (n.d.). Wikipedia. Retrieved February 3, 2026, from [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. Retrieved February 3, 2026, from [Link]

  • Drug solubility: why testing early matters in HTS. (2023, April 6). BMG LABTECH. Retrieved February 3, 2026, from [Link]

  • In Silico Approaches to Prediction of Aqueous and DMSO Solubility of Drug-Like Compounds: Trends, Problems and Solutions. (2025, August 9). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules. (2013, July 15). ACS Publications. Retrieved February 3, 2026, from [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved February 3, 2026, from [Link]

  • HSP Basics. (n.d.). Steven Abbott. Retrieved February 3, 2026, from [Link]

Sources

The 5-Substituted Indole Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The indole nucleus, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, lauded for its remarkable versatility and presence in a vast array of biologically active compounds.[1] Substitution at the 5-position of the indole scaffold has emerged as a particularly fruitful strategy in the design of novel therapeutics, profoundly influencing the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its interaction with diverse biological targets. This in-depth technical guide provides a comprehensive overview of the multifaceted biological activities associated with 5-substituted indole derivatives. We will delve into their mechanisms of action, explore critical structure-activity relationships (SAR), and provide detailed experimental protocols for their synthesis and biological evaluation, empowering researchers to navigate and innovate within this fertile area of drug discovery.

Introduction: The Significance of the 5-Substituted Indole Scaffold

The indole ring system, composed of a benzene ring fused to a pyrrole ring, is a ubiquitous structural motif in nature and synthetic pharmaceuticals. Its unique electronic structure and ability to participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, make it an ideal scaffold for molecular recognition by biological macromolecules.

Substitution at the C-5 position of the indole ring offers a strategic vector for modifying the physicochemical properties of the parent molecule. This position is electronically sensitive to the nature of the substituent, which can in turn influence the reactivity of the entire indole system. Furthermore, the 5-position is often solvent-exposed in ligand-protein complexes, providing an opportunity for substituents to interact with specific sub-pockets of the binding site, thereby enhancing potency and selectivity. The diverse range of biological activities exhibited by 5-substituted indoles underscores their status as a "privileged scaffold" in drug discovery.[1]

Anticancer Activity: Targeting the Hallmarks of Malignancy

5-Substituted indole derivatives have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[2]

Mechanism of Action: Kinase Inhibition

A primary mechanism through which 5-substituted indoles exert their anticancer effects is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.[3] One of the key targets is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[4] By competitively binding to the ATP-binding site of the VEGFR-2 kinase domain, these indole derivatives block the downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival.[5][6]

VEGFR-2 Signaling Pathway

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Phosphorylation DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 AKT Akt PI3K->AKT PKC PKC DAG->PKC RAF Raf PKC->RAF mTOR mTOR AKT->mTOR Migration Cell Migration AKT->Migration MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival mTOR->Survival Indole 5-Substituted Indole Indole->VEGFR2 Inhibition

Caption: VEGFR-2 Signaling Pathway Inhibition.

Structure-Activity Relationship (SAR)

The nature of the substituent at the 5-position of the indole ring significantly impacts the anticancer activity. Electron-withdrawing groups, such as nitro and cyano, as well as halogen atoms, have been shown to enhance the potency of these compounds.[7]

Compound ID5-SubstituentTargetIC50 (µM)Cancer Cell Line
A-1 -HVEGFR-215.2HUVEC
A-2 -FVEGFR-22.8HUVEC
A-3 -ClVEGFR-21.5HUVEC
A-4 -NO2Topoisomerase IIα11.77A-549
A-5 -OCH3Tubulin5.3K562

Data compiled from multiple sources.[7]

Antimicrobial Activity: Combating Infectious Diseases

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. 5-Substituted indole derivatives have been identified as a promising class of antimicrobial agents with activity against a broad spectrum of bacteria and fungi.[8]

Mechanism of Action

The antimicrobial mechanisms of 5-substituted indoles are often multifactorial and can include:

  • Disruption of Membrane Integrity: The lipophilic nature of the indole scaffold allows these compounds to intercalate into the bacterial cell membrane, leading to increased permeability and leakage of essential cellular components.[8]

  • Inhibition of Biofilm Formation: Biofilms are structured communities of microorganisms that are notoriously resistant to conventional antibiotics. Certain 5-substituted indoles have been shown to inhibit biofilm formation by interfering with bacterial signaling pathways.

  • Enzyme Inhibition: These compounds can also target essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are involved in DNA replication.

Structure-Activity Relationship (SAR)

Halogen substituents at the 5-position, particularly chlorine and bromine, have been consistently associated with enhanced antibacterial and antifungal activity.[1] The presence of a bulky substituent at this position can also improve potency.

Compound ID5-SubstituentOrganismMIC (µg/mL)
B-1 -HS. aureus>100
B-2 -ClS. aureus12.5
B-3 -BrS. aureus6.25
B-4 -NO2E. coli25
B-5 -IC. albicans3.125

Data compiled from multiple sources.[9]

Antiviral Activity: A New Frontier in Viral Therapeutics

Indole-based compounds have a rich history in antiviral drug discovery, and 5-substituted derivatives continue to be a source of novel antiviral agents.[10]

Mechanism of Action: Targeting Viral Enzymes

A key target for many antiviral 5-substituted indoles is HIV-1 reverse transcriptase (RT), an essential enzyme for the replication of the human immunodeficiency virus.[11] These compounds act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to an allosteric pocket on the enzyme and inducing a conformational change that disrupts its catalytic activity.[12][13]

HIV-1 Reverse Transcriptase Inhibition

HIV_RT_Inhibition cluster_virus HIV-1 Virion cluster_host Host Cell Cytoplasm vRNA Viral RNA RT Reverse Transcriptase vRNA->RT Template vDNA Viral DNA RT->vDNA Reverse Transcription Integration Integration into Host Genome vDNA->Integration Indole 5-Substituted Indole (NNRTI) Indole->RT Allosteric Inhibition

Caption: Mechanism of HIV-1 Reverse Transcriptase Inhibition.

Structure-Activity Relationship (SAR)

The antiviral potency of 5-substituted indoles is highly dependent on the nature of the substituent. For anti-HIV activity, substitutions with halogens, such as chlorine and fluorine, at the 5-position have been shown to be beneficial.[14]

Compound ID5-SubstituentVirusEC50 (µM)
C-1 -HHIV-15.2
C-2 -ClHIV-10.8
C-3 -FHIV-11.1
C-4 -CNHCV2.3
C-5 -CONH2HIV-1 Integrase1.4

Data compiled from multiple sources.[10][15]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. 5-Substituted indoles have emerged as potent anti-inflammatory agents, primarily through their ability to inhibit cyclooxygenase (COX) enzymes.

Mechanism of Action: COX Inhibition

COX-1 and COX-2 are the key enzymes responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation. Many 5-substituted indoles exhibit selective inhibition of COX-2, the inducible isoform that is upregulated at sites of inflammation, while sparing COX-1, which is constitutively expressed and plays a role in gastrointestinal protection. This selectivity profile is desirable as it can minimize the gastrointestinal side effects associated with non-selective NSAIDs.

NF-κB Signaling Pathway in Inflammation

Caption: Inhibition of the NF-κB Signaling Pathway.

Structure-Activity Relationship (SAR)

For anti-inflammatory activity, the presence of a methoxy or a halogen substituent at the 5-position has been shown to be favorable for COX-2 inhibition.

Compound ID5-SubstituentTargetIC50 (µM)
D-1 -HCOX-218.5
D-2 -OCH3COX-22.1
D-3 -ClCOX-23.7
D-4 -FCOX-25.4

Data compiled from multiple sources.

Central Nervous System (CNS) Activity: Modulating Neurotransmission

The indole scaffold is a core component of many neurotransmitters, including serotonin. Consequently, 5-substituted indole derivatives have been extensively investigated for their ability to modulate CNS activity by interacting with various receptors, particularly serotonin (5-HT) receptors.[16]

Mechanism of Action: 5-HT Receptor Ligands

5-substituted indoles can act as either agonists or antagonists at different 5-HT receptor subtypes, leading to a range of CNS effects. For example, ligands targeting the 5-HT2A and 5-HT6 receptors have shown potential in the treatment of psychosis, cognitive disorders, and depression.[17][18]

Serotonin (5-HT) Receptor Signaling

Caption: Modulation of 5-HT Receptor Signaling.

Structure-Activity Relationship (SAR)

The affinity of 5-substituted indoles for 5-HT receptors is highly sensitive to the nature of the substituent at the 5-position. Both electron-donating and electron-withdrawing groups can influence binding affinity, and the optimal substituent varies depending on the specific receptor subtype being targeted.[16]

Compound ID5-SubstituentReceptorKi (nM)
E-1 -H5-HT614.6
E-2 -F5-HT658
E-3 -OCH35-HT6160
E-4 -Cl5-HT2A25.3

Data compiled from multiple sources.[16]

Experimental Protocols

Synthesis of a Representative 5-Substituted Indole: 5-Bromoindole via Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for the preparation of indoles.[8][19] This protocol outlines the synthesis of 5-bromoindole from 4-bromophenylhydrazine and pyruvic acid.

Materials:

  • 4-Bromophenylhydrazine hydrochloride

  • Pyruvic acid

  • Ethanol

  • Concentrated Sulfuric Acid

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve 4-bromophenylhydrazine hydrochloride (1.0 eq) in ethanol. Add pyruvic acid (1.1 eq) to the solution and stir at room temperature for 1 hour. The formation of the hydrazone can be monitored by TLC.

  • Cyclization: Cool the reaction mixture in an ice bath and slowly add concentrated sulfuric acid (catalytic amount). The reaction mixture is then heated to reflux for 2-3 hours.

  • Work-up: After cooling to room temperature, the reaction mixture is poured into ice-water and neutralized with a saturated solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 5-bromoindole as a solid.

Biological Evaluation: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[20][21]

Materials:

  • 96-well plates

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete cell culture medium

  • 5-substituted indole compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the 5-substituted indole compound in culture medium. Add 100 µL of the compound dilutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the compound.

MTT Assay Workflow

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Add 5-Substituted Indole (and controls) A->B C 3. Incubate (e.g., 48 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (4 hours) D->E F 6. Solubilize Formazan Crystals (e.g., with DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate IC50 G->H

Caption: Experimental Workflow for the MTT Assay.

Biological Evaluation: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[9][22]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • 5-substituted indole compound (dissolved in a suitable solvent)

  • Bacterial or fungal inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

  • Incubator

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the 5-substituted indole compound in the broth medium directly in the wells of the 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Perspectives

The 5-substituted indole scaffold has unequivocally established itself as a privileged motif in drug discovery, yielding a plethora of compounds with a broad spectrum of biological activities. The ability to fine-tune the physicochemical and pharmacological properties of these molecules through judicious selection of substituents at the 5-position offers a powerful strategy for the development of novel therapeutics. Future research in this area will likely focus on the design of multi-target ligands that can simultaneously modulate several key pathways involved in complex diseases such as cancer and neurodegenerative disorders. Furthermore, the application of computational methods, such as structure-based drug design and quantitative structure-activity relationship (QSAR) studies, will continue to accelerate the discovery and optimization of new 5-substituted indole-based drug candidates. The continued exploration of this versatile scaffold holds immense promise for addressing unmet medical needs and advancing the field of medicinal chemistry.

References

  • CN102558017A - Method for preparing 5-bromoindole - Google P
  • An insight into the recent developments in anti-infective potential of indole and associated hybrids - PMC - PubMed Central. (URL: [Link])

  • Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC - NIH. (URL: [Link])

  • Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations - NIH. (URL: [Link])

  • Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC - PubMed Central. (URL: [Link])

  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (URL: [Link])

  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - MDPI. (URL: [Link])

  • Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC. (URL: [Link])

  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC - PubMed Central. (URL: [Link])

  • VEGFA-VEGFR2 signaling | Pathway - PubChem - NIH. (URL: [Link])

  • VEGFR-2 inhibitor - Wikipedia. (URL: [Link])

  • 5-HT2A receptor - Wikipedia. (URL: [Link])

  • Synthesis and Antimicrobial Activity of Some Derivatives of 5-Substituted Indole Dihydropyrimidines - ResearchGate. (URL: [Link])

  • Signaling pathways of VEGFR-2. The VEGFR-2 consists of extracellular... - ResearchGate. (URL: [Link])

  • Structure and function of HIV-1 reverse transcriptase: molecular mechanisms of polymerization and inhibition - PubMed Central. (URL: [Link])

  • Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • (PDF) Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018‒2021) - ResearchGate. (URL: [Link])

  • Antimicrobial susceptibility testing (Broth microdilution method) - WOAH - Asia. (URL: [Link])

  • Design, Synthesis, and Structure–Activity Relationships of Highly Potent 5-HT3 Receptor Ligands | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Schematic representations of signaling pathways from 5-HT receptors to... - ResearchGate. (URL: [Link])

  • Serotonergic Synapse Pathway - Creative Diagnostics. (URL: [Link])

  • Reverse transcriptase - Wikipedia. (URL: [Link])

  • Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - MDPI. (URL: [Link])

  • VEGFA-VEGFR2 Pathway - Reactome. (URL: [Link])

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf. (URL: [Link])

  • Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations - NIH. (URL: [Link])

  • Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC - NIH. (URL: [Link])

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])

  • The Nuclear Factor NF-κB Pathway in Inflammation - PMC - NIH. (URL: [Link])

  • HIV-1 Reverse Transcription - PMC. (URL: [Link])

  • Substituted indoles as HIV-1 non-nucleoside reverse transcriptase inhibitors: a patent evaluation (WO2015044928) - PubMed. (URL: [Link])

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (URL: [Link])

  • Synthesis, Structure-Activity Relationship and Antiviral Activity of Indole-Containing Inhibitors of Flavivirus NS2B-NS3 - DigitalCommons@TMC. (URL: [Link])

  • The NF-kB Signaling Pathway - Creative Diagnostics. (URL: [Link])

  • Novel N-Arylsulfonylindoles Targeted as Ligands of the 5-HT6 Receptor. Insights on the Influence of C-5 Substitution on Ligand Affinity - PubMed Central. (URL: [Link])

  • VEGFR-2 inhibitor - Wikipedia. (URL: [Link])

  • Structure-activity relationships of serotonin 5-HT7 receptors ligands: A review - PubMed. (URL: [Link])

  • Signaling pathways of the serotonin receptor (5-HTR) subtypes.... - ResearchGate. (URL: [Link])

  • Novel N-Arylsulfonylindoles Targeted as Ligands of the 5-HT6 Receptor. Insights on the Influence of C-5 Substitution on Ligand Affinity - MDPI. (URL: [Link])

  • (PDF) Structure−Activity Relationships of New 1‐Aryl‐1H‐Indole Derivatives as SARS‐CoV‐2 Nsp13 Inhibitors - ResearchGate. (URL: [Link])

  • Reverse Transcription - Clinical Info .HIV.gov. (URL: [Link])

  • VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights - Assay Genie. (URL: [Link])

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics. (URL: [Link])

  • 5-HT2A receptor - Wikipedia. (URL: [Link])

  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials - UKHSA Research Portal. (URL: [Link])

  • NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB - PUR-FORM. (URL: [Link])

Sources

A Tale of Two Isomers: A Technical Guide to 5-(3-Chlorophenyl)-1H-indole and 5-chloro-3-phenylindole for the Research Scientist

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Positional Isomerism in Drug Discovery

In the intricate world of medicinal chemistry, the precise spatial arrangement of atoms within a molecule is paramount. Positional isomers, compounds sharing the same molecular formula but differing in the location of substituents on a core scaffold, often exhibit remarkably divergent biological activities, pharmacokinetic profiles, and toxicological properties. This guide delves into the nuanced differences between two such isomers: 5-(3-Chlorophenyl)-1H-indole and 5-chloro-3-phenylindole. While seemingly similar, the placement of the chlorophenyl and chloro substituents on the indole ring system dictates their chemical behavior and potential as pharmacophores. Understanding these distinctions is crucial for researchers, scientists, and drug development professionals aiming to design and synthesize novel therapeutics with enhanced efficacy and safety. Indole and its derivatives are known to possess a wide range of biological activities, making them privileged structures in drug discovery.[1] This guide will provide an in-depth technical examination of these two isomers, from their synthesis and characterization to their predicted and observed properties, offering a framework for their differentiation and strategic utilization in research.

I. The Landscape of Chloro-Phenyl-Indoles: A Structural Overview

At the heart of our discussion are two molecules with the molecular formula C₁₄H₁₀ClN. The core is a bicyclic indole structure, which is then substituted with both a phenyl group and a chlorine atom. The key distinction lies in where these substitutions occur.

  • 5-chloro-3-phenylindole: In this isomer, the chlorine atom is attached to the 5-position of the indole's benzene ring, and the phenyl group is at the 3-position of the pyrrole ring.

  • This compound: Here, the substitution pattern is different. The C5 position of the indole is directly bonded to a phenyl ring, which itself is substituted with a chlorine atom at its 3-position.

This seemingly subtle shift in connectivity has profound implications for the molecule's electronic properties, steric hindrance, and potential for intermolecular interactions, all of which are critical determinants of biological function.

II. Synthesis Strategies: Forging the Isomeric Scaffolds

The selective synthesis of each isomer requires distinct strategic approaches, a testament to the importance of regioselectivity in organic chemistry. The choice of starting materials and reaction conditions is paramount to achieving the desired substitution pattern.

A. Synthesis of 5-chloro-3-phenylindole: Leveraging C-H Functionalization and Classical Methods

The synthesis of 5-chloro-3-phenylindole can be approached through several established methods for constructing 3-substituted indoles.

1. Fischer Indole Synthesis: A classic and reliable method involves the reaction of 4-chlorophenylhydrazine with a suitable ketone, such as acetophenone, under acidic conditions.[2] This acid-catalyzed cyclization of the resulting hydrazone directly furnishes the 2,3-disubstituted 5-chloro-indole core.

2. Palladium-Catalyzed C3-Arylation: A more modern and versatile approach involves the direct C-H arylation of 5-chloroindole. This transition metal-catalyzed reaction allows for the formation of the C3-aryl bond with high regioselectivity.[3] The reaction is typically promoted by a palladium catalyst and a suitable base.

Synthesis of 5-chloro-3-phenylindole cluster_0 Fischer Indole Synthesis cluster_1 Palladium-Catalyzed C-H Arylation 4-chlorophenylhydrazine 4-chlorophenylhydrazine Hydrazone Hydrazone Intermediate 4-chlorophenylhydrazine->Hydrazone Acid catalyst Acetophenone Acetophenone Acetophenone->Hydrazone 5-chloro-3-phenylindole_F 5-chloro-3-phenylindole Hydrazone->5-chloro-3-phenylindole_F Acid-catalyzed cyclization 5-chloroindole 5-chloroindole 5-chloro-3-phenylindole_Pd 5-chloro-3-phenylindole 5-chloroindole->5-chloro-3-phenylindole_Pd Phenylboronic acid Phenylboronic acid (or other aryl source) Phenylboronic acid->5-chloro-3-phenylindole_Pd Pd catalyst, Base

Caption: Synthetic routes to 5-chloro-3-phenylindole.

B. Proposed Synthesis of this compound: A Suzuki Coupling Approach

While specific literature detailing the synthesis of this compound is scarce, a highly plausible and efficient route can be designed based on the well-established Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between aryl groups.

The proposed synthesis would involve the coupling of 5-bromo-1H-indole with 3-chlorophenylboronic acid. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base, like potassium carbonate, in a suitable solvent system.

Proposed Synthesis of this compound cluster_0 Suzuki-Miyaura Cross-Coupling 5-bromo-1H-indole 5-bromo-1H-indole Target_Isomer This compound 5-bromo-1H-indole->Target_Isomer 3-chlorophenylboronic_acid 3-chlorophenylboronic acid 3-chlorophenylboronic_acid->Target_Isomer Pd(PPh₃)₄, K₂CO₃

Caption: Proposed Suzuki coupling for this compound.

III. Physicochemical and Spectroscopic Differentiation

The distinct placement of the chloro and phenyl substituents leads to predictable differences in the physicochemical properties and spectroscopic signatures of the two isomers.

Property5-chloro-3-phenylindole (Experimental/Predicted)This compound (Predicted)Rationale for Differences
Molecular Weight 227.69 g/mol 227.69 g/mol Isomers have the same molecular formula.
Melting Point A derivative, 5-chloro-3-phenyl-1H-indole-2-carboxylic acid, has a melting point of 230-232 °C.[4] The parent compound is expected to be a solid at room temperature.Expected to be a solid at room temperature. The melting point will depend on the crystal packing, which is influenced by the overall molecular shape and intermolecular interactions.The different substitution patterns will lead to different crystal lattice energies.
LogP (Octanol-Water Partition Coefficient) Predicted to be around 4-5.Predicted to be around 4-5.Both isomers are highly lipophilic due to the presence of the indole and phenyl rings. Minor differences may arise from the differential exposure of the polar N-H group.
pKa The N-H proton is weakly acidic, typical for indoles.The N-H proton is weakly acidic, with a pKa similar to that of the other isomer.The electronic effect of the distant chlorophenyl group on the N-H acidity is likely to be minimal.
Spectroscopic Fingerprints: A Guide to Isomer Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between these two isomers.

¹H NMR Spectroscopy:

  • 5-chloro-3-phenylindole: The protons on the indole ring will show characteristic shifts. The absence of a proton at the C3 position will be a key indicator. The protons on the phenyl ring will likely appear as a multiplet in the aromatic region. The protons on the benzene portion of the indole ring (H4, H6, H7) will be affected by the C5-chloro substituent, with H4 and H6 appearing as doublets and H7 as a doublet of doublets.

  • This compound: The ¹H NMR spectrum will be significantly different. A proton signal for H3 will be present, likely as a triplet or doublet of doublets. The proton at C2 will also be present. The protons of the 3-chlorophenyl group will exhibit a distinct splitting pattern in the aromatic region, characteristic of a 1,3-disubstituted benzene ring.

¹³C NMR Spectroscopy:

  • 5-chloro-3-phenylindole: The carbon spectrum will show a signal for the C3 carbon bonded to the phenyl group, and the C5 carbon will be shifted downfield due to the attached chlorine atom.

  • This compound: The spectrum will feature a C5 carbon signal corresponding to a quaternary carbon involved in the biaryl linkage. The signals for the carbons of the 3-chlorophenyl ring will also be diagnostic.

IV. Structure-Activity Relationships and Biological Implications

  • Receptor Binding: The overall shape and electrostatic potential of the two isomers are different. This will influence how they fit into the binding pockets of biological targets such as enzymes or receptors. The position of the chlorine atom, a key hydrogen bond acceptor and a group that influences lipophilicity, will significantly impact binding affinity and selectivity.

  • Metabolism: The accessibility of different positions on the indole and phenyl rings to metabolic enzymes will vary between the two isomers. This can lead to different metabolic pathways and rates of clearance, ultimately affecting the in vivo efficacy and potential for drug-drug interactions. For instance, the unsubstituted C3 position in this compound could be a site for oxidative metabolism.

V. Experimental Protocols

Protocol 1: Synthesis of 5-chloro-3-phenylindole via Fischer Indole Synthesis

Materials:

  • 4-chlorophenylhydrazine hydrochloride

  • Acetophenone

  • Glacial acetic acid

  • Ethanol

  • Sodium acetate

Procedure:

  • A mixture of 4-chlorophenylhydrazine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in ethanol is stirred at room temperature for 15 minutes.

  • Acetophenone (1.0 eq) is added to the mixture.

  • The reaction mixture is refluxed for 4-6 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is dissolved in glacial acetic acid and heated to reflux for 2-3 hours.

  • The reaction mixture is cooled and poured into ice-water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water) to afford pure 5-chloro-3-phenylindole.

Protocol 2: Proposed Synthesis of this compound via Suzuki-Miyaura Coupling

Materials:

  • 5-bromo-1H-indole

  • 3-chlorophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add 5-bromo-1H-indole (1.0 eq), 3-chlorophenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • A degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is added.

  • The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water and ethyl acetate.

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield this compound.

VI. Conclusion: A Framework for Isomer-Specific Research

The comparative analysis of this compound and 5-chloro-3-phenylindole underscores the profound impact of positional isomerism on the chemical and potential biological properties of indole derivatives. While sharing the same molecular formula, their distinct substitution patterns necessitate different synthetic strategies and result in unique spectroscopic signatures. For the research scientist, the ability to selectively synthesize and unambiguously characterize these isomers is the first step toward elucidating their specific roles in biological systems. This guide provides a foundational framework for such investigations, offering established and proposed synthetic routes, comparative property analysis, and detailed protocols. As the quest for novel therapeutics continues, a deep understanding of the subtleties of molecular architecture, as exemplified by these two isomers, will remain an indispensable tool in the arsenal of the drug discovery professional.

References

  • PubChem. (n.d.). 5-Chloro-2-(3-chlorophenyl)-1h-indole. National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of Indole Derivatives via Aryl Triazole Ring-Opening and Subsequent Cyclization. (2025). Journal of Organic Chemistry.
  • PubChem. (n.d.). 5-Chloroindole. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 5-chloro-3-phenyl-1H-indole-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • An access to C5-alkylated indolines/indoles via Michael-type Friedel-Crafts alkylation using aryl-nitroolefins. (n.d.).
  • Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. (n.d.). Arkivoc.
  • Antonchick, A. P., & Wu, L. (2017). Transition Metal-Free C3 Arylation of Indoles with Aryl Halides. Organic letters, 19(7), 1734–1737. [Link]

  • SYNTHESIS, CHARACTERIZATION AND COMPARATIVE SCREENING OF SOME NEWER 69 2-PHENYL INDOLE AND 5-CHLOR0-2-PHENYL INDOLE DERIVATIVES. (n.d.). International Journal of Pharmaceutical Sciences and Research.
  • Fadhil Pratama, M. R., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections. [Link]

Sources

Methodological & Application

Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of 5-Bromoindole and 3-Chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the palladium-catalyzed cross-coupling of 5-bromoindole with 3-chlorophenylboronic acid . The primary challenge in this transformation is achieving chemoselectivity (activation of C-Br over C-Cl) while maintaining tolerance for the unprotected indole nitrogen (N-H). This guide provides a validated method using Pd(dppf)Cl₂·CH₂Cl₂ as the precatalyst, which offers superior stability and selectivity compared to traditional Pd(PPh₃)₄ systems. We demonstrate that protection of the indole nitrogen is unnecessary under these optimized aqueous-organic conditions.

Introduction & Strategic Analysis

The Synthetic Challenge

The target reaction involves coupling an electron-rich heteroaryl bromide (5-bromoindole) with an electron-deficient aryl boronic acid bearing a chloro-substituent.

  • Chemoselectivity (Br vs. Cl): The bond dissociation energy (BDE) of C-Br (approx. 81 kcal/mol) is lower than that of C-Cl (approx. 96 kcal/mol). A properly tuned Pd-catalyst will undergo oxidative addition to the C-Br bond exclusively. However, "hot" catalysts (e.g., those with bulky, electron-rich phosphines like

    
    ) could potentially activate the chloride, leading to polymerization or side-products.
    
  • Free N-H Functionality: Unprotected indoles possess an acidic proton (

    
    ). Strong bases (e.g., NaOtBu) can deprotonate the nitrogen, creating an indolyl anion that may coordinate to Palladium, poisoning the catalyst or leading to N-arylation. We utilize mild inorganic bases (K₃PO₄ or Na₂CO₃) to facilitate transmetallation without complete deprotonation of the indole.
    
Reaction Scheme

The transformation yields 5-(3-chlorophenyl)-1H-indole , preserving the chloro-handle for potential downstream functionalization (e.g., Buchwald-Hartwig amination).

Mechanism & Chemoselectivity

The reaction follows the catalytic cycle depicted below. Note the Oxidative Addition step is the selectivity filter; the catalyst inserts into the weaker C-Br bond, leaving the C-Cl bond intact.

SuzukiMechanism cluster_inputs Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Selectivity Filter: C-Br >> C-Cl) Pd0->OxAdd + 5-Bromoindole Complex1 Ar-Pd(II)-Br (Intermediate A) OxAdd->Complex1 TransMet Transmetallation Complex1->TransMet BaseStep Base Activation (Boronate Formation) BaseStep->TransMet Activated Boronate Complex2 Biaryl-Pd(II) Complex (Intermediate B) TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0 Regeneration Boronic 3-Cl-Ph-B(OH)2 Boronic->BaseStep Base K3PO4 / H2O Base->BaseStep

Figure 1: Catalytic cycle highlighting the oxidative addition selectivity filter.

Optimization Data

The following data summarizes the screening process to identify the optimal "Protocol A."

ParameterCondition TestedYield (LCMS)Notes
Catalyst Pd(PPh₃)₄65%Significant hydrodebromination observed.
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ 92% Best balance of stability and activity.
Catalyst Pd₂(dba)₃ + XPhos88%Effective, but higher cost; risk of Cl-activation.
Base Na₂CO₃ (2M aq)85%Good, but slightly slower conversion.
Base K₃PO₄ (2M aq) 94% Faster transmetallation.
Solvent DMF40%Difficult workup; catalyst poisoning suspected.
Solvent 1,4-Dioxane 92% Excellent solubility for indole.

Detailed Experimental Protocol

Materials
  • Substrate: 5-Bromoindole (1.0 equiv)

  • Coupling Partner: 3-Chlorophenylboronic acid (1.2 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (Pd(dppf)Cl₂·CH₂Cl₂) (3-5 mol%)

  • Base: Potassium Phosphate Tribasic (K₃PO₄), 2.0 M aqueous solution (3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology

Workflow Setup 1. Setup Combine solids in reaction vial Degas 2. Degas Evacuate/Backfill N2 (3 cycles) Setup->Degas Solvent 3. Solvation Add Dioxane + Aq. Base Degas->Solvent Reaction 4. Reaction Heat to 80-90°C 4-12 Hours Solvent->Reaction Workup 5. Workup Dilute EtOAc/Water Filter through Celite Reaction->Workup

Figure 2: Experimental workflow for the cross-coupling protocol.

Procedure:

  • Charge Vessel: To a clean, oven-dried reaction vial (or round-bottom flask) equipped with a magnetic stir bar, add:

    • 5-Bromoindole (196 mg, 1.0 mmol)

    • 3-Chlorophenylboronic acid (187 mg, 1.2 mmol)

    • Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (24 mg, 0.03 mmol, 3 mol%)

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate the air under high vacuum and backfill with dry Nitrogen or Argon. Repeat this cycle 3 times . Critical: Oxygen removal prevents homocoupling of the boronic acid and catalyst deactivation.

  • Solvent Addition: Under a positive pressure of inert gas, inject 1,4-Dioxane (4 mL) followed by 2.0 M aq. K₃PO₄ (1.5 mL, 3.0 mmol) via syringe.

  • Reaction: Place the vessel in a pre-heated oil block/bath at 85°C . Stir vigorously (800 rpm).

    • Monitoring: Check reaction progress by TLC (30% EtOAc/Hexanes) or LCMS after 2 hours. The reaction is typically complete within 4-6 hours.

  • Workup:

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (20 mL) and Water (10 mL).[3]

    • Optional but Recommended: Filter the biphasic mixture through a small pad of Celite to remove palladium black residues. Rinse the pad with Ethyl Acetate.

    • Separate the layers.[3] Extract the aqueous layer once more with Ethyl Acetate (10 mL).[3]

    • Combine organic layers, wash with Brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel.

    • Eluent: Gradient of Hexanes to 20% Ethyl Acetate/Hexanes.

    • Product: The target this compound typically elutes as an off-white solid.

Troubleshooting & Expert Tips

  • "The reaction is stalling at 60% conversion."

    • Cause: Catalyst death due to oxygen or poor quality boronic acid.

    • Fix: Add an additional 1-2 mol% of catalyst (as a solution in degassed dioxane) and ensure the system is strictly anaerobic. Verify the boronic acid has not dehydrated to the boroxine (anhydride); if so, add a slight excess of water or increase loading to 1.5 equiv.

  • "I see a side product with M+ mass matching the homocoupling of the boronic acid."

    • Cause: Incomplete degassing. Oxygen promotes oxidative homocoupling of aryl boronic acids.

    • Fix: Sparge solvents with Argon for 10-15 minutes before use, rather than just purging the headspace.

  • "Can I use Pd(PPh₃)₄ instead?"

    • Insight: Yes, but Pd(PPh₃)₄ is air-sensitive and often contains varying amounts of active Pd(0). Pd(dppf)Cl₂ is a Pd(II) precatalyst that is stable in air and reduces to Pd(0) in situ, providing higher reproducibility for this specific transformation.

Safety Information

  • 5-Bromoindole: Irritant. Avoid inhalation.

  • Palladium Catalysts: Heavy metal toxicity. Handle in a fume hood.

  • 1,4-Dioxane: Suspected carcinogen and peroxide former. Test for peroxides before use if the bottle is old.

References

  • BenchChem. Application Notes: Palladium-Catalyzed Cross-Coupling of 5-Bromoindoles.[4] (2025).[4] Link

  • Lubaeva, A. E., et al. "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters."[5] RSC Advances, 2024. Link

  • Billingsley, K., & Buchwald, S. L. "A General System for the Suzuki-Miyaura Coupling of Aryl Chlorides and Bromides." Journal of the American Chemical Society, 2007.[6] (Context on SPhos/XPhos utility).

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[3][5] Chemical Reviews, 1995.[7] Link

  • Sebren, L. J., et al. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles." Catalysis Science & Technology, 2016. (Validation of unprotected indole coupling). Link

Sources

5-(3-Chlorophenyl)-1H-indole kinase inhibitor assay protocols

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization of 5-(3-Chlorophenyl)-1H-indole as a Type I Kinase Inhibitor Scaffold

Abstract

The 5-substituted indole moiety is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors (e.g., Sunitinib, Osimertinib). This application note details the technical protocols for evaluating This compound , a representative Type I ATP-competitive pharmacophore. We provide a rigorous workflow for solubility optimization, biochemical potency determination using the ADP-Glo™ platform, and cellular target engagement via high-throughput In-Cell Western™ assays. These protocols are designed to validate the scaffold's efficacy against receptor tyrosine kinases (e.g., EGFR) and serine/threonine kinases (e.g., Pim-1, CK2).

Compound Management & Preparation

Challenge: The 3-chlorophenyl substitution at the C5 position significantly increases lipophilicity (


), leading to potential precipitation in aqueous buffers and "sticky" behavior in plasticware.

Protocol: Acoustic Handling & Solubilization

  • Stock Preparation: Dissolve this compound to 10 mM in 100% anhydrous DMSO. Vortex for 60 seconds and centrifuge at 2,000 x g to ensure no particulate matter remains.

  • Storage: Aliquot into amber glass vials (avoid polypropylene for long-term storage to prevent leaching). Store at -20°C.

  • Intermediate Dilution (Critical Step): Do not perform serial dilutions directly in aqueous buffer.

    • Method A (Manual): Perform serial dilutions in 100% DMSO first. Transfer 50 nL–100 nL of these DMSO stocks into the assay plate to keep final DMSO concentration <1%.

    • Method B (Acoustic - Recommended): Use an acoustic liquid handler (e.g., Labcyte Echo) to dispense nanoliter volumes directly from the high-concentration source plate to the assay plate. This prevents compound loss to pipette tips.

Biochemical Potency Assay (ADP-Glo™)

Objective: Determine the


 of the inhibitor against recombinant EGFR kinase.
Principle:  The assay quantifies kinase activity by measuring the ADP generated from the phosphorylation reaction.[1][2][3][4] It is highly sensitive for ATP-competitive inhibitors like 5-substituted indoles.
Reagents & Materials
  • Enzyme: Recombinant EGFR (human, intracellular domain).

  • Substrate: Poly(Glu, Tyr) 4:1 peptide.

  • System: ADP-Glo™ Kinase Assay (Promega).

  • Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

Step-by-Step Protocol
  • Kinase Reaction Setup (384-well plate, white, low-volume):

    • Dispense 10 nL of inhibitor (in 100% DMSO) using acoustic ejection.

    • Add 2 µL of 2.5x EGFR Enzyme (0.5 ng/µL final).

    • Pre-incubation:[5] Incubate for 10 minutes at RT. This allows the indole scaffold to occupy the ATP-binding pocket.

    • Add 3 µL of 1.6x ATP/Substrate mix. (Final [ATP] must equal the enzyme's

      
      , typically 10 µM, to ensure competitive sensitivity).
      
    • Reaction: Incubate for 60 minutes at RT.

  • ADP-Glo Reaction (Termination):

    • Add 5 µL of ADP-Glo™ Reagent.

    • Incubate for 40 minutes at RT. (Stops kinase reaction, depletes remaining ATP).

  • Detection:

    • Add 10 µL of Kinase Detection Reagent.

    • Incubate for 30 minutes at RT. (Converts generated ADP back to ATP

      
       Luciferase 
      
      
      
      Light).
  • Readout: Measure luminescence (RLU) on a multimode plate reader (0.5s integration).

Data Analysis

Calculate % Inhibition using the following formula, where


 is the DMSO control and 

is the no-enzyme control:

Cellular Target Engagement (In-Cell Western™)

Objective: Validate that this compound penetrates the cell membrane and inhibits autophosphorylation of EGFR (Y1068) in A431 epidermoid carcinoma cells. Advantage: Unlike traditional Western blots, this provides quantitative


 data in situ with higher throughput.
Workflow Diagram (Graphviz)

AssayWorkflow Seed Seed A431 Cells (15k/well) Starve Serum Starve (O/N) Seed->Starve Treat Treat w/ Inhibitor (1h) Starve->Treat Stim Stimulate w/ EGF (100 ng/mL, 15 min) Treat->Stim Fix Fix & Permeabilize (4% PFA / 0.1% Triton) Stim->Fix Ab Primary Ab (pEGFR Y1068) Fix->Ab Detect NIR Detection (Odyssey Scanner) Ab->Detect

Caption: High-throughput In-Cell Western workflow for assessing kinase inhibition in adherent cells.

Protocol Details
  • Seeding: Plate A431 cells (15,000 cells/well) in a 96-well black-wall/clear-bottom plate. Allow attachment for 24h.

  • Starvation: Replace medium with serum-free DMEM for 16h to reduce basal phosphorylation.

  • Treatment: Add serial dilutions of this compound. Incubate for 1 hour at 37°C.

  • Stimulation: Add EGF (100 ng/mL final) for 15 minutes to spike pEGFR levels.

  • Fixation: Immediately aspirate media and fix with 4% Paraformaldehyde (PFA) for 20 mins.

  • Staining:

    • Wash with PBS + 0.1% Tween-20.

    • Block with Odyssey Blocking Buffer.

    • Incubate with Primary Ab: Rabbit anti-pEGFR (Tyr1068) + Mouse anti-Total EGFR (normalization) overnight at 4°C.

    • Incubate with Secondary Ab: IRDye 800CW (Rabbit) + IRDye 680RD (Mouse).

  • Imaging: Scan on a LI-COR Odyssey system.

Mechanism of Action & Pathway Analysis

The 5-substituted indole scaffold functions as a Type I inhibitor, binding to the active conformation (DFG-in) of the kinase hinge region. The 3-chlorophenyl group extends into the hydrophobic pocket II, enhancing selectivity and potency compared to the unsubstituted indole.

Signaling Pathway Diagram (Graphviz)

Pathway EGF EGF Ligand EGFR EGFR (Receptor) EGF->EGFR Binding P_EGFR p-EGFR (Y1068) EGFR->P_EGFR Autophosphorylation Inhibitor 5-(3-Cl-Ph)-Indole Inhibitor->EGFR ATP Competition GRB2 GRB2 / SOS P_EGFR->GRB2 RAS RAS-GTP GRB2->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Prolif Cell Proliferation ERK->Prolif Transcription

Caption: EGFR signaling cascade. The indole inhibitor competes with ATP, blocking autophosphorylation and downstream MAPK signaling.

Data Interpretation & Quality Control

QC Criteria Table
ParameterAcceptance CriteriaTroubleshooting
Z-Factor (Z') > 0.5 (Ideal > 0.7)If < 0.5, check pipetting precision or increase enzyme concentration.
Signal:Background > 10-foldIf low, ensure ATP depletion in ADP-Glo step is complete (fresh reagents).
DMSO Tolerance < 1% Final VolHigher DMSO may inhibit the kinase non-specifically.
Hill Slope -0.8 to -1.2Slopes < -1.5 suggest aggregation or promiscuous binding (PAINS).
References
  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual. (Accessed 2023).[6][7]

  • National Institutes of Health (NIH). In-Cell Western Protocol for Semi-High-Throughput Screening. (2022).[8]

  • Zhang, H., et al. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole Scaffolds. Int J Mol Sci. (2021).

  • LI-COR Biosciences. In-Cell Western™ Assay Protocols and Applications.

Sources

Application Notes and Protocols: Determination of 5-HT7 Receptor Binding Affinity for 5-(3-Chlorophenyl)-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The 5-HT7 Receptor as a Therapeutic Target

The serotonin 7 (5-HT7) receptor, a Gs-protein-coupled receptor (GPCR), is a key modulator of serotonergic neurotransmission in the central nervous system (CNS).[1] Upon activation by serotonin, the 5-HT7 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][2] This signaling pathway is implicated in a wide array of physiological processes, including thermoregulation, circadian rhythms, learning, memory, and mood regulation.[3] Consequently, the 5-HT7 receptor has emerged as a promising therapeutic target for various CNS disorders, particularly depression and other affective disorders.[3][4]

The indole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds. Phenyl-substituted indoles, such as the subject of this guide, 5-(3-Chlorophenyl)-1H-indole , represent a chemical class with significant potential for interacting with biogenic amine receptors. Determining the binding affinity (Ki) of such compounds is a critical first step in the drug discovery pipeline, quantifying the ligand-receptor interaction and informing subsequent structure-activity relationship (SAR) studies.

This document provides a detailed, field-tested protocol for determining the binding affinity of this compound for the human 5-HT7 receptor using a competitive radioligand binding assay. We will delve into the causality behind experimental choices, ensuring a robust and reproducible methodology.

The Principle of Competitive Radioligand Binding

The cornerstone of this application is the competitive radioligand binding assay. This technique measures the ability of an unlabeled investigational compound (the "competitor," in this case, this compound) to displace a radiolabeled ligand ("radioligand") that is known to bind to the target receptor with high affinity and specificity.

The experiment is conducted by incubating a constant concentration of the radioligand and receptor-expressing cell membranes with increasing concentrations of the competitor. As the concentration of the competitor increases, it displaces more of the radioligand from the receptor, resulting in a dose-dependent decrease in measured radioactivity.

The data are plotted to generate a competition curve, from which the IC50 (the concentration of competitor that displaces 50% of the specific binding of the radioligand) is determined. The IC50 value is then converted to the inhibition constant (Ki) , a true measure of binding affinity, using the Cheng-Prusoff equation. This conversion accounts for the concentration and affinity (Kd) of the radioligand used in the assay.

Core Experimental Protocol: Determining Ki at the 5-HT7 Receptor

This protocol is designed as a self-validating system. It begins with the characterization of the radioligand's interaction with the receptor preparation (Saturation Binding) to determine key parameters (Kd and Bmax) required for the subsequent competitive binding assay.

Protocol 1: Preparation of Cell Membranes

Scientist's Note: The quality of the receptor source is paramount. We recommend using a stable cell line, such as HEK293 or CHO-K1, recombinantly expressing the full-length human 5-HT7 receptor.[3][5] This ensures a high-density, homogenous population of the target receptor, maximizing the signal window and reproducibility.

  • Cell Culture: Culture HEK293 cells stably transfected with the human 5-HT7 receptor cDNA in DMEM supplemented with 10% FBS and a selection antibiotic (e.g., 1 µg/mL puromycin) to maintain expression.[3]

  • Harvesting: Grow cells to ~90% confluency. Wash the cell monolayer twice with ice-cold Phosphate-Buffered Saline (PBS). Scrape the cells into fresh, ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.

  • Lysis: Discard the supernatant. Resuspend the cell pellet in 10 volumes of ice-cold Lysis Buffer (50 mM Tris-HCl, pH 7.4).

  • Homogenization: Homogenize the cell suspension using a Dounce or Polytron homogenizer on ice.

  • Membrane Isolation: Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

  • Final Preparation: Discard the supernatant. Resuspend the membrane pellet in Assay Buffer (see below) or a storage buffer (Assay Buffer with 10% glycerol).

  • Quantification: Determine the total protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).

  • Storage: Aliquot the membrane preparation and store at -80°C until use. Avoid repeated freeze-thaw cycles.

Protocol 2: Radioligand Saturation Binding Assay

Scientist's Note: This preliminary experiment is crucial for validating the assay system. It determines the equilibrium dissociation constant (Kd) of the radioligand and the maximal receptor density (Bmax) in your membrane preparation. The Kd is essential for accurately calculating the Ki of your test compound via the Cheng-Prusoff equation. We will use [³H]5-Carboxamidotryptamine ([³H]5-CT), a high-affinity 5-HT7 agonist, as the radioligand.[6][7]

  • Reagents:

    • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[7]

    • Radioligand: [³H]5-CT. Prepare serial dilutions in Assay Buffer (e.g., 0.1 nM to 10 nM).

    • Non-Specific Binding (NSB) Agent: 10 µM Serotonin (5-HT).[5][6]

    • Membrane Preparation: Diluted in Assay Buffer to a final concentration of 5-10 µg protein per well.

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add 50 µL of Assay Buffer, 50 µL of the appropriate [³H]5-CT dilution, and 100 µL of the diluted membrane preparation.

    • NSB Wells: Add 50 µL of 10 µM 5-HT, 50 µL of the appropriate [³H]5-CT dilution, and 100 µL of the diluted membrane preparation.

    • Run each concentration in triplicate.

  • Incubation: Incubate the plate at 37°C for 60 minutes.[6]

    • Scientist's Note: Incubation time and temperature should be optimized to ensure the binding reaction reaches equilibrium.[8] While some protocols use 25°C for 120 minutes[5], 37°C for 60 minutes is also well-established.[6]

  • Termination & Harvesting: Rapidly terminate the reaction by vacuum filtration through a GF/B glass fiber filter plate pre-soaked in 0.5% polyethyleneimine (PEI). Wash the filters three times with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in Disintegrations Per Minute, DPM) using a microplate scintillation counter.

Protocol 3: Competitive Binding Assay for this compound

Scientist's Note: With the Kd and Bmax of the radioligand established, we can now determine the affinity of our test compound. The concentration of [³H]5-CT should be set at or near its Kd value to provide optimal assay sensitivity.[7]

  • Reagents:

    • Test Compound: this compound. Prepare a 10 mM stock in 100% DMSO. Create a serial dilution series (e.g., from 100 µM to 0.1 nM) in Assay Buffer. Ensure the final DMSO concentration in the assay is ≤ 0.5% to avoid artifacts.

    • Radioligand: [³H]5-CT, diluted to a single concentration equal to its experimentally determined Kd (e.g., ~0.8 nM).[6]

    • All other reagents are the same as in Protocol 2.

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells (Control): 50 µL of Assay Buffer, 50 µL of [³H]5-CT (at Kd concentration), and 100 µL of membranes.

    • NSB Wells (Control): 50 µL of 10 µM 5-HT, 50 µL of [³H]5-CT, and 100 µL of membranes.

    • Competition Wells: 50 µL of the appropriate this compound dilution, 50 µL of [³H]5-CT, and 100 µL of membranes.

    • Run all conditions in triplicate.

  • Incubation, Termination, and Counting: Follow steps 3-5 from Protocol 2.

Data Analysis and Interpretation

  • Calculate Specific Binding: For each data point, subtract the average DPM of the NSB wells from the DPM of the total or competition wells.

    • Specific Binding = Total DPM - Mean NSB DPM

  • Saturation Analysis (from Protocol 2):

    • Plot Specific Binding (y-axis) against the concentration of [³H]5-CT (x-axis).

    • Fit the data to a one-site binding (hyperbola) equation using non-linear regression software (e.g., GraphPad Prism).

    • This analysis will yield the Kd (concentration of radioligand that binds to 50% of the receptors at equilibrium) and Bmax (total number of binding sites).

  • Competition Analysis (from Protocol 3):

    • Convert the specific binding DPM at each competitor concentration to a percentage of the maximum specific binding (from the "Total Binding" control wells).

    • Plot the percent specific binding (y-axis) against the log concentration of this compound (x-axis).

    • Fit the data to a sigmoidal dose-response (variable slope) equation to determine the IC50 .

  • Calculate the Inhibition Constant (Ki):

    • Use the Cheng-Prusoff equation to convert the IC50 to the Ki: Ki = IC50 / (1 + ([L]/Kd)) Where:

      • [L] = Concentration of radioligand ([³H]5-CT) used in the assay.

      • Kd = Dissociation constant of the radioligand, as determined from the saturation assay.

Data Presentation and Visualization

Data Tables

Quantitative data should be summarized in clear, concise tables.

Table 1: Hypothetical Saturation Binding Data for [³H]5-CT at Human 5-HT7 Receptors

[³H]5-CT (nM) Total Binding (DPM) Non-Specific Binding (DPM) Specific Binding (DPM)
0.1 1,250 150 1,100
0.2 2,300 200 2,100
0.5 4,800 350 4,450
1.0 7,500 500 7,000
2.0 10,500 800 9,700
5.0 13,000 1,500 11,500
10.0 14,000 2,500 11,500

| Result: | Kd = 0.85 nM | Bmax = 12,000 DPM | |

Table 2: Hypothetical Competitive Binding Data for this compound

Log [Competitor] (M) % Specific Binding
-10.0 99.5
-9.5 98.2
-9.0 95.1
-8.5 85.3
-8.0 52.1
-7.5 18.7
-7.0 5.6
-6.5 2.1
Result: IC50 = 9.5 nM

| Calculated Ki: | Ki = 4.9 nM |

Note: Ki calculated using the Cheng-Prusoff equation with [L] = 0.85 nM and Kd = 0.85 nM.

Diagrams

G Serotonin Serotonin (5-HT) or Ligand Receptor 5-HT7 Receptor (GPCR) Serotonin->Receptor Binds G_Protein Gs Protein Complex (α, β, γ) Receptor->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Gαs stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Response Cellular Response (e.g., Neuronal Excitability) CREB->Response Leads to

Caption: Canonical Gs-coupled signaling pathway of the 5-HT7 receptor.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis Compound 1. Prepare Serial Dilution of this compound Combine 4. Combine Reagents in 96-Well Plate Compound->Combine Radioligand 2. Prepare [3H]5-CT (at Kd concentration) Radioligand->Combine Membranes 3. Prepare 5-HT7 Receptor Membrane Suspension Membranes->Combine Incubate 5. Incubate (e.g., 60 min @ 37°C) Combine->Incubate Filter 6. Terminate by Rapid Vacuum Filtration Incubate->Filter Count 7. Scintillation Counting (Measure DPM) Filter->Count Analyze 8. Calculate IC50 & Ki (Cheng-Prusoff) Count->Analyze

Caption: Experimental workflow for the competitive radioligand binding assay.

References

  • Multispan, Inc. (n.d.). 5-HT7 RECEPTOR - C1334. [Link]

  • TW. (n.d.). 5-HT7 Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. [Link]

  • Guscott, M., et al. (2005). The 5-HT7 receptor as a mediator and modulator of antidepressant-like behavior. PMC. [Link]

  • Leopoldo, M., et al. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. PMC. [Link]

  • Satała, G., et al. (2017). Allosteric Inhibition of Serotonin 5-HT7 Receptors by Zinc Ions. PMC. [Link]

  • Wikipedia. (n.d.). 5-HT7 receptor. [Link]

  • Al-Awar, O. (2023). Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT7 Ligands. SUNY Plattsburgh. [Link]

  • Canal, C. E., et al. (2010). TARGETING 5-HT7 RECEPTOR WITH BIASED LIGANDS TO ALLEVIATE PAIN AND SPINAL NEUROINFLAMMATION. bioRxiv. [Link]

  • Nayak, S. K., et al. (2017). Scheme:1 Synthesis of 2-[(4-chlorophenyl)(1H-indol-3-yl)methyl] - 1H-indole. ResearchGate. [Link]

  • Kalliokoski, T., et al. (2016). An Algorithm to Identify Target-Selective Ligands – A Case Study of 5-HT7/5-HT1A Receptor Selectivity. CORE. [Link]

  • Canale, V., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. PMC. [Link]

  • Griffin, B. W., et al. (2009). Pharmacological Characterization of a Serotonin Receptor (5-HT7) Stimulating cAMP Production in Human Corneal Epithelial Cells. IOVS. [Link]

  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. SlideShare. [Link]

  • Brenchat, A., et al. (2010). Assessment of 5-HT7 Receptor Agonists Selectivity Using Nociceptive and Thermoregulation Tests in Knockout versus Wild-Type Mice. PMC. [Link]

  • Unknown. (n.d.). Preparation and Properties of INDOLE. Unknown Source.
  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI. [Link]

  • Al-Zoubi, R., et al. (2021). New Dual 5-HT1A and 5-HT7 Receptor Ligands derived from SYA16263. PubMed Central. [Link]

  • Faryna, M., et al. (2016). An Algorithm to Identify Target-Selective Ligands – A Case Study of 5-HT7/5-HT1A Receptor Selectivity. NIH. [Link]

  • Unknown. (n.d.). Synthesis and biological activity of some new indole derivatives containing pyrazole moiety. JOCPR.

Sources

Application Notes & Protocol: Accelerated Synthesis of 5-(3-Chlorophenyl)-1H-indole via Microwave-Assisted Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Indoles and the Need for Synthetic Acceleration

The indole scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous pharmaceuticals, natural products, and biologically active compounds.[1][2] Specifically, aryl-substituted indoles such as 5-(3-Chlorophenyl)-1H-indole are of significant interest due to their potential as intermediates in the synthesis of kinase inhibitors, antiviral agents, and other therapeutic molecules.

Traditional synthetic routes to such compounds, often relying on classical named reactions, are frequently hampered by long reaction times, harsh conditions, and moderate yields.[1] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology, leveraging the efficient and direct heating of reactants and solvents through microwave irradiation.[2][3] This technique dramatically accelerates reaction rates, often reducing synthesis times from many hours to mere minutes, while simultaneously improving yields and product purity.[4][5][6] This document provides a detailed protocol and expert insights for the rapid and efficient synthesis of this compound using a microwave-assisted Suzuki-Miyaura cross-coupling reaction.

The Scientific Rationale: Why Microwave-Assisted Suzuki Coupling?

The Suzuki-Miyaura reaction is a robust and versatile palladium-catalyzed cross-coupling method for forming carbon-carbon bonds. For this specific synthesis, we couple a 5-haloindole with an appropriately substituted phenylboronic acid.

Reaction Scheme:


(Self-generated image, not from search results)

Causality Behind Microwave Enhancement: Conventional heating relies on conduction and convection, where the vessel is heated first, and the heat is then transferred to the reaction mixture. This is often slow and inefficient.[7] Microwave synthesis, conversely, utilizes the ability of polar molecules (solvents, reagents) to absorb microwave energy and convert it into heat through dielectric loss.[7][8] This results in:

  • Rapid & Uniform Heating: The bulk of the solution is heated simultaneously, eliminating thermal gradients and enabling precise temperature control.[8]

  • Accelerated Kinetics: Reactions can be performed at temperatures well above the solvent's boiling point in sealed, pressurized vessels, drastically increasing the reaction rate.[9][10] An empirical guideline suggests that a 10°C increase can double the reaction rate, and MAOS makes achieving high temperatures straightforward.[8]

  • Improved Yields & Purity: The short reaction times minimize the formation of degradation byproducts that can occur during prolonged heating.[11]

The combination of the Suzuki reaction's reliability with the speed and efficiency of microwave irradiation provides a superior method for generating libraries of substituted indoles for drug discovery pipelines.[1][12]

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating workflow, incorporating in-process monitoring and terminal characterization to ensure the identity and purity of the final product.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
5-Bromo-1H-indole≥98%Sigma-Aldrich
3-Chlorophenylboronic acid≥97%Combi-Blocks
Tetrakis(triphenylphosphine)palladium(0)99%Strem ChemicalsHandle under inert atmosphere.
Sodium Carbonate (Na₂CO₃)Anhydrous, ≥99.5%Fisher ScientificMust be anhydrous.
1,4-DioxaneAnhydrous, ≥99.8%Acros Organics
Deionized WaterDegassed prior to use.
Ethyl AcetateHPLC GradeFor extraction and chromatography.
HexanesHPLC GradeFor chromatography.
Saturated Brine SolutionFor work-up.
Anhydrous Magnesium SulfateFor drying.
Instrumentation
  • Microwave Reactor: A dedicated laboratory microwave reactor (e.g., CEM Discover, Biotage Initiator) equipped with pressure and temperature sensors is mandatory. Domestic microwave ovens must not be used due to the lack of safety controls and the risk of explosion.[13]

  • Magnetic Stirrer & Stir Bars

  • Thin Layer Chromatography (TLC) Plates: Silica gel 60 F₂₅₄

  • NMR Spectrometer: 400 MHz or higher

  • Mass Spectrometer (GC-MS or LC-MS)

Step-by-Step Synthesis Protocol
  • Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine 5-Bromo-1H-indole (1.0 mmol, 196 mg), 3-Chlorophenylboronic acid (1.2 mmol, 188 mg), and anhydrous Sodium Carbonate (2.5 mmol, 265 mg).

    • Expert Insight: Using a slight excess of the boronic acid ensures complete consumption of the more valuable bromoindole. The anhydrous base is crucial for the activation of the boronic acid in the catalytic cycle.

  • Catalyst Addition: Briefly place the vial under an inert atmosphere (N₂ or Ar). Add the Tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 mmol, 58 mg).

    • Expert Insight: Pd(PPh₃)₄ is sensitive to air and can oxidize, which would deactivate it. While some Suzuki reactions are robust, handling the catalyst under inert gas is best practice for reproducibility.

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane (4 mL) and deionized water (1 mL).

    • Expert Insight: A mixed solvent system is common for Suzuki couplings. Dioxane solubilizes the organic reagents, while water dissolves the inorganic base and facilitates the reaction. Degassing the solvents prevents oxidation of the Pd(0) catalyst.

  • Microwave Irradiation: Securely cap the vial and place it in the microwave reactor cavity. Irradiate the mixture with the following parameters:

    • Temperature: 130 °C

    • Hold Time: 10 minutes

    • Power: Dynamic (reactor will adjust power to maintain temperature)

    • Stirring: High

  • Reaction Monitoring & Cooldown: After irradiation, the vessel is cooled to below 50°C using compressed air before it is carefully removed from the cavity.[9] Spot a small aliquot of the reaction mixture on a TLC plate (eluent: 20% Ethyl Acetate in Hexanes) to confirm the consumption of the starting material (5-bromoindole).

  • Work-up: Dilute the reaction mixture with Ethyl Acetate (20 mL) and water (10 mL). Transfer to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water (2 x 15 mL) and saturated brine (1 x 15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% Ethyl Acetate in Hexanes to yield this compound as a solid.

Process Optimization Data

The following table provides a summary of typical conditions and expected outcomes, demonstrating how parameters can be tuned.

EntryCatalyst (mol%)BaseSolventTemp (°C)Time (min)Yield (%)
1Pd(PPh₃)₄ (5)Na₂CO₃Dioxane/H₂O13010~90%
2Pd(dppf)Cl₂ (3)K₂CO₃DMF/H₂O12015~85%
3Pd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O1408>95%

Data is representative and based on typical Suzuki-Miyaura couplings under microwave conditions.

Mechanistic Insight & Workflow Visualization

Understanding the underlying mechanism and the experimental sequence is key to troubleshooting and adapting the protocol.

Catalytic Cycle of the Suzuki-Miyaura Coupling

The diagram below illustrates the key steps in the palladium-catalyzed cycle that are accelerated by microwave heating.

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ PdII_A Oxidative Addition (Ar-Pd(II)-X)L₂ Pd0->PdII_A Ar-X PdII_B Transmetalation (Ar-Pd(II)-Ar')L₂ PdII_A->PdII_B Ar'-B(OH)₂ (Base) PdII_B->Pd0 Reductive Elimination Product This compound (Ar-Ar') PdII_B->Product Forms Product IndoleBr 5-Bromo-1H-indole (Ar-X) IndoleBr->PdII_A BoronicAcid 3-Chlorophenylboronic Acid (Ar'-B(OH)₂) BoronicAcid->PdII_B caption Suzuki-Miyaura Catalytic Cycle

Caption: The palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.

General Experimental Workflow

This flowchart provides a high-level overview of the entire process from setup to final analysis.

Workflow A 1. Reagent & Catalyst Preparation in Vial B 2. Solvent Addition & Secure Sealing A->B C 3. Microwave Irradiation (130°C, 10 min) B->C D 4. Cooling & TLC Monitoring C->D E 5. Aqueous Work-up & Extraction D->E F 6. Purification (Flash Chromatography) E->F G 7. Product Characterization (NMR, MS) F->G H Final Product G->H caption Microwave Synthesis Workflow

Caption: Step-by-step workflow for microwave-assisted indole synthesis.

Product Validation: Ensuring Trustworthiness

Confirmation of the final product's structure and purity is non-negotiable.

  • Thin Layer Chromatography (TLC): A single spot after purification indicates high purity. The Rƒ value will be distinct from the starting materials.

  • ¹H and ¹³C NMR Spectroscopy: This is the primary method for structural confirmation. The spectra should show the characteristic peaks for the indole ring and the 3-chlorophenyl substituent, with correct integrations and chemical shifts. For example, one would expect to see distinct aromatic proton signals for both the indole and the chlorophenyl rings.[11]

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful coupling. The expected molecular ion peak [M+H]⁺ for C₁₄H₁₀ClN would be m/z 228.06.

Safety and Handling: A Critical Overview

Microwave synthesis requires strict adherence to safety protocols due to the high temperatures and pressures involved.[10]

  • Equipment: Only use a dedicated microwave reactor designed for chemical synthesis.[9][13] These have built-in safety features to monitor and control pressure and temperature, preventing vessel failure.

  • Pressure: Be aware of the pressure limits of the reaction vials. Heating solvents far above their atmospheric boiling points generates significant pressure.[10]

  • Reagent Stability: Consult the Material Safety Data Sheet (MSDS) for all reagents to understand their stability at high temperatures.[13] Some compounds can decompose violently.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves. Conduct all operations within a certified chemical fume hood.

Conclusion

This protocol demonstrates that microwave-assisted Suzuki-Miyaura coupling is a highly effective, rapid, and reliable method for the synthesis of this compound. By leveraging the principles of microwave heating, this approach dramatically reduces reaction times from hours to minutes, facilitates high yields, and aligns with the principles of green chemistry by improving energy efficiency.[7] This methodology provides a robust platform for researchers and drug development professionals to accelerate the discovery and synthesis of novel indole-based therapeutics.[1]

References

  • Sridharan, V., Perumal, S., Avendaño, C., & Menéndez, J. C. (2006). Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. Synlett, 2006(01), 91-95. Available at: [Link]

  • Cravotto, G., et al. (2020). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules, 25(21), 5039. Available at: [Link]

  • Mérida, A., et al. (2017). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. ACS Combinatorial Science, 19(9), 577-587. Available at: [Link]

  • ARKIVOC. (2024). Microwave-assisted synthesis of novel[3][14] oxazine derivatives as potent anti-bacterial and antioxidant agents. ARKIVOC, 2024(10), 1-15. Available at: [Link]

  • Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2025). Journal of the Iranian Chemical Society. Available at: [Link]

  • U.S. Patent. (n.d.). Microwave-Assisted Synthesis of Near-Infrared Fluorescent Indole-Based Squaraines. Available at: [Link]

  • Hayes, J. M., et al. (2015). Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells. Molecules, 20(6), 10343-10357. Available at: [Link]

  • Microwave Assisted Synthesis of Some New 2-(4-Substituted phenyl)-3-(1H-indol-4-yl)imidazo[4,5-b]indoles of Biological Interest. (2025). ResearchGate. Available at: [Link]

  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Available at: [Link]

  • Nogrady, T., & Weaver, D. F. (2005). Microwave-assisted synthesis of medicinally relevant indoles. Current Medicinal Chemistry, 12(1), 1-13. Available at: [Link]

  • Leadbeater, N. E., & Marco, M. (2002). Microwave-Assisted Aqueous Suzuki Cross-Coupling Reactions. The Journal of Organic Chemistry, 67(25), 8877-8884. Available at: [Link]

  • Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. (2020). Journal of Medicinal Chemistry. Available at: [Link]

  • Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. (2024). MDPI. Available at: [Link]

  • Facile One-Pot Fischer–Suzuki–Knoevenagel Microwave-Assisted Synthesis of Fluorescent 5-Aryl-2-Styryl-3H-Indoles. (2022). Molecules. Available at: [Link]

  • Leonelli, C., & Mason, T. J. (2021). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 26(23), 7277. Available at: [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2021). MDPI. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). Available at: [Link]

  • Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl₄.SiO₂. (2015). Journal of the Serbian Chemical Society. Available at: [Link]

  • BS Publications. (n.d.). PART - 1 INTRODUCTION. Available at: [Link]

  • Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. (2025). MDPI. Available at: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). KTU ePubl. Available at: [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2023). International Journal of Research in Pharmacy and Allied Science. Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of 5-Phenyl Substituted Indoles via C-H Activation

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of C-H Activation in Indole Synthesis

The indole scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional organic materials. Traditionally, the synthesis of substituted indoles has relied on classical named reactions which often require pre-functionalized starting materials, leading to multi-step sequences with significant synthetic cost and waste generation. The advent of transition-metal-catalyzed C-H activation has revolutionized this landscape, offering a more atom- and step-economical approach to indole functionalization.[1][2] This guide focuses on the application of C-H activation methodologies for the regioselective synthesis of 5-phenyl substituted indoles, a motif of considerable interest in drug discovery.

The primary challenge in the direct C-H functionalization of the indole ring is controlling the site of reaction.[3] The pyrrole moiety (C2 and C3 positions) is inherently more electron-rich and thus more reactive towards electrophilic attack compared to the benzene ring (C4, C5, C6, and C7 positions).[4] Consequently, achieving selective functionalization at the C5 position necessitates strategic catalyst and directing group selection to override the intrinsic reactivity of the indole nucleus. This document provides a detailed overview of palladium- and copper-catalyzed methods, complete with mechanistic insights and step-by-step protocols, to empower researchers in this field.

Core Principle: Directing Group-Assisted C-H Activation for C5 Selectivity

To achieve selective C-H activation at the C5 position of the indole, a directing group (DG) is often employed. This DG is typically installed at a position remote from the target C-H bond and serves to chelate the metal catalyst, bringing it into close proximity to the desired C-H bond for activation. For C5-arylation, a common strategy is the installation of a directing group at the C3 position of the indole.[5][6]

The general mechanism for a directing group-assisted C-H arylation is a multi-step catalytic cycle. The key steps involve:

  • Coordination: The directing group on the indole substrate coordinates to the metal catalyst.

  • C-H Activation: The catalyst, now held in proximity, facilitates the cleavage of the targeted C-H bond, forming a metallacyclic intermediate.

  • Oxidative Addition: The arylating agent (e.g., an aryl halide or a diaryliodonium salt) undergoes oxidative addition to the metal center.

  • Reductive Elimination: The aryl group and the indole moiety couple, forming the C-C bond and regenerating the active catalyst.

The choice of the metal catalyst, ligands, and the directing group is crucial for the efficiency and regioselectivity of the reaction.

Palladium-Catalyzed C5-Arylation of Indoles

Palladium catalysis is a powerful and widely used tool for C-H activation due to its high efficiency and functional group tolerance.[4][7][8] For the C5-arylation of indoles, a directing group strategy is typically necessary to overcome the inherent reactivity of the C2 and C3 positions.

Mechanistic Rationale

In a typical palladium-catalyzed C5-arylation, a directing group at the C3 position, such as a pivaloyl group, coordinates to the Pd(II) catalyst. This brings the catalyst into the vicinity of the C4 and C5 C-H bonds. While C4 activation is also possible, the steric and electronic environment can be tuned to favor C5 activation. Following the formation of the palladacycle, oxidative addition of the aryl halide and subsequent reductive elimination afford the 5-arylated indole product.

Diagram 1: General Experimental Workflow for C-H Arylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Indole Substrate (with Directing Group) prep_catalyst Prepare Catalyst Solution setup Combine Reagents in Reaction Vessel under Inert Atmosphere prep_catalyst->setup heating Heat Reaction Mixture (with stirring) setup->heating monitoring Monitor Reaction Progress (TLC, GC-MS) heating->monitoring quench Quench Reaction monitoring->quench extraction Solvent Extraction quench->extraction purification Column Chromatography extraction->purification characterization Characterization (NMR, HRMS) purification->characterization purification->characterization final_product 5-Phenyl Substituted Indole purification->final_product characterization->final_product G Indole_DG Indole-DG Metallacycle Cupracycle Intermediate Indole_DG->Metallacycle + Cu(I) - H⁺ Cu_cat Cu(I) Cu_III Cu(III) Intermediate Metallacycle->Cu_III + Ph₂IOTf Product 5-Phenyl-Indole-DG Cu_III->Product Reductive Elimination Regen_cat Cu(I) Cu_III->Regen_cat Arylating_agent Ph₂IOTf

Sources

Application Notes and Protocols: In Vitro Anticancer Screening of 5-(3-Chlorophenyl)-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

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Authored by: Senior Application Scientist, Gemini Laboratories

Introduction: The Therapeutic Promise of Indole Scaffolds in Oncology

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with significant biological activities.[1] In oncology, indole derivatives have emerged as a promising class of compounds, with several already in clinical use, such as vinblastine and vincristine, which interfere with microtubule function.[2] The versatility of the indole ring allows for substitutions at various positions, leading to a diverse range of pharmacological effects. These derivatives have been shown to exert their anticancer effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways like the NF-κB/PI3K/Akt/mTOR pathway.[3]

The development of drug resistance is a major hurdle in cancer chemotherapy.[4] Indole derivatives, with their ability to act on diverse cellular targets, present a promising strategy to overcome this challenge.[4] This application note provides a detailed guide for the in vitro anticancer screening of a specific class of indole derivatives, 5-(3-Chlorophenyl)-1H-indoles, outlining the necessary protocols to assess their cytotoxic and apoptotic potential against various cancer cell lines. The methodologies described herein are designed to provide a robust and reproducible framework for researchers in drug discovery and development.

PART 1: Foundational Protocols for Anticancer Screening

A systematic in vitro evaluation is crucial to determine the anticancer potential of novel chemical entities. This section details the core assays for assessing the cytotoxic and mechanistic effects of 5-(3-Chlorophenyl)-1H-indole derivatives.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below.

Category Item Recommended Supplier Notes
Test Compounds This compound derivativesSynthesized in-house or custom synthesisPurity (>95%) should be confirmed by analytical methods (NMR, HPLC, Mass Spectrometry).
Dimethyl sulfoxide (DMSO), cell culture gradeSigma-AldrichFor dissolving test compounds.
Cell Lines Human cancer cell lines (e.g., MCF-7, HCT-116, A549, PC-3)ATCCSelect cell lines based on the cancer type of interest.
Normal human cell line (e.g., HEK293)ATCCTo assess selectivity and cytotoxicity to non-cancerous cells.[5]
Cell Culture Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640GibcoChoice of medium depends on the cell line requirements.
Fetal Bovine Serum (FBS)Gibco
Penicillin-Streptomycin solutionGibco
Trypsin-EDTA solutionGibco
MTT Assay 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)Sigma-Aldrich
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Apoptosis Assay Annexin V-FITC Apoptosis Detection KitThermo Fisher Scientific
Propidium Iodide (PI)
Cell Cycle Analysis Propidium Iodide (PI) Staining KitAbcam
RNase A
General Labware 96-well and 6-well cell culture platesCorning
Serological pipettes, pipette tips
Centrifuge tubes
Equipment Humidified CO2 incubator (37°C, 5% CO2)
Inverted microscope
Microplate reader
Flow cytometer
Cell Line Maintenance and Preparation

Rationale: Consistent and healthy cell cultures are fundamental to obtaining reliable and reproducible experimental data. Adherence to aseptic techniques is paramount to prevent contamination.

Protocol:

  • Culture the selected cancer and normal cell lines in their recommended growth medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells upon reaching 70-80% confluency. For adherent cells, this involves washing with PBS, detaching with Trypsin-EDTA, and reseeding at an appropriate density.

  • Regularly inspect the cells under an inverted microscope to monitor their morphology and check for any signs of contamination.

Preparation of Test Compound Stock Solutions

Rationale: Accurate and consistent compound concentrations are critical for dose-response studies. DMSO is a common solvent for organic compounds, but its final concentration in the culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Protocol:

  • Prepare a high-concentration stock solution (e.g., 10 mM) of each this compound derivative in sterile DMSO.

  • Vortex the solution thoroughly to ensure complete dissolution.

  • Prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for the assays. Ensure the final DMSO concentration is consistent across all treatment groups, including the vehicle control.

PART 2: Core Experimental Protocols

This section provides detailed, step-by-step protocols for the primary in vitro assays used to evaluate the anticancer activity of the indole derivatives.

Cell Viability Assessment: The MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.[7] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the this compound derivatives. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug, e.g., 5-Fluorouracil).[8]

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[10]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[10][11]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Example IC50 Values

Compound MCF-7 IC50 (µM) HCT-116 IC50 (µM) A549 IC50 (µM) HEK293 IC50 (µM)
Derivative 115.210.825.4>100
Derivative 28.75.112.985.3
5-Fluorouracil5.53.27.850.1
Apoptosis Detection by Annexin V-FITC and Propidium Iodide Staining

Principle: Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects.[12] One of the early events in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised. Dual staining with Annexin V-FITC and PI allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).[13]

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the indole derivatives at their respective IC50 concentrations for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC fluorescence is typically detected in the FL1 channel and PI fluorescence in the FL2 or FL3 channel.

Visualization of Experimental Workflow

apoptosis_workflow cluster_prep Cell Preparation & Treatment cluster_stain Staining cluster_analysis Analysis seed Seed Cells in 6-well Plates treat Treat with Indole Derivatives seed->treat harvest Harvest Cells treat->harvest wash Wash with PBS harvest->wash stain Stain with Annexin V-FITC & PI wash->stain flow Flow Cytometry Analysis stain->flow

Caption: Workflow for Apoptosis Detection.

Cell Cycle Analysis by Propidium Iodide Staining

Principle: Many anticancer agents induce cell cycle arrest, preventing cancer cells from progressing through the division cycle and ultimately leading to cell death.[14] Flow cytometry with propidium iodide (PI) staining is a common method for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[15] PI is a fluorescent dye that binds stoichiometrically to DNA, meaning the amount of fluorescence is directly proportional to the DNA content.[15] Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.[16]

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the indole derivatives at their IC50 concentrations for a specified duration (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells and wash them with PBS. Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Store the fixed cells at -20°C for at least 2 hours.[17]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A. RNase A is included to degrade RNA and ensure that only DNA is stained.[17]

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[18]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity.[16]

Visualization of a Potential Signaling Pathway

signaling_pathway Indole This compound Derivative P53 p53 Activation Indole->P53 Induces P21 p21 Upregulation P53->P21 Activates Apoptosis Apoptosis P53->Apoptosis Induces CDK CDK Inhibition P21->CDK Inhibits G1_Arrest G1 Phase Arrest CDK->G1_Arrest Leads to

Caption: Hypothetical Signaling Pathway.

PART 3: Data Interpretation and Troubleshooting

Interpreting the Results
  • MTT Assay: A low IC50 value indicates high cytotoxic potency. A significant difference in IC50 values between cancer cell lines and normal cell lines suggests selective anticancer activity.

  • Apoptosis Assay: An increase in the percentage of Annexin V-positive cells (both early and late apoptotic) in treated samples compared to the control indicates that the compound induces apoptosis.

  • Cell Cycle Analysis: An accumulation of cells in a specific phase of the cell cycle (e.g., G1, S, or G2/M) suggests that the compound interferes with cell cycle progression at that checkpoint.

Common Troubleshooting
Problem Possible Cause Solution
High variability in MTT assay results Inconsistent cell seeding, uneven formazan crystal dissolution, contamination.Ensure accurate cell counting and seeding, mix wells thoroughly after adding solubilization solution, maintain aseptic technique.
High background in apoptosis assay Excessive trypsinization, rough cell handling.Use a minimal concentration of trypsin for the shortest time necessary, handle cells gently during washing and resuspension.
Poor resolution in cell cycle histograms Cell clumping, improper fixation.Ensure single-cell suspension before fixation, add cold ethanol dropwise while vortexing.

Conclusion

The protocols detailed in this application note provide a robust framework for the initial in vitro anticancer screening of this compound derivatives. By systematically evaluating cell viability, induction of apoptosis, and effects on the cell cycle, researchers can effectively identify promising lead compounds for further preclinical development. The indole scaffold continues to be a rich source of novel anticancer agents, and rigorous in vitro screening is the critical first step in translating this chemical promise into tangible therapeutic benefits.[19]

References

  • Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates, 13(6), 172-179. [Link]

  • Kashyap, P., Sahu, A. K., Singh, V., Yadav, R., & Rao, S. P. (2024). In-Vitro Anticancer Assessment of Synthesized 1-(5-Substituted-1H-Indol-3-Yl). Journal of Population Therapeutics and Clinical Pharmacology, 31(3), 123-134. [Link]

  • Li, S., et al. (2020). Current scenario of indole derivatives with potential anti-drug-resistant cancer activity. European Journal of Medicinal Chemistry, 203, 112609. [Link]

  • Nikalje, A. P., et al. (2021). Synthesis, characterization and in-vitro anticancer activity of novel pyrimidine derivatives. ResearchGate. [Link]

  • Shafi, S., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega, 7(46), 42293-42306. [Link]

  • Singh, G., et al. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1695-1712. [Link]

  • Teixeira, C., et al. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI. [Link]

  • Torous, V., et al. (2022). Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. Cancers, 14(5), 1334. [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]

  • Bánfalvi, G. (Ed.). (2011). Cell cycle synchronization: methods and protocols. Humana Press.
  • BMG Labtech. (n.d.). Apoptosis – what assay should I use?. [Link]

  • Creative Bioarray. (n.d.). In Vitro Cytotoxicity Assay. [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63. [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual. [Link]

  • Saraste, A., & Pulkki, K. (2000). Morphologic and biochemical hallmarks of apoptosis. Cardiovascular research, 45(3), 528-537. [Link]

  • Wlodkowic, D., Telford, W., Skommer, J., & Darzynkiewicz, Z. (2011). Apoptosis and beyond: assessing cell death with mitochondrial membrane potential probes. Methods in cell biology, 103, 1-27. [Link]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. [Link]

  • ResearchGate. (2014). What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?. [Link]

  • YouTube. (2023). Cell Cycle Analysis By Flow Cytometry. [Link]

  • Bentham Science Publishers. (2024). Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles. [Link]

  • RSC Publishing. (2023). Current trends in luminescence-based assessment of apoptosis. [Link]

  • Jo, A., et al. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.9.1-28.9.15. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. [Link]

  • BMG Labtech. (2025). Apoptosis – what assay should I use?. [Link]

Sources

Troubleshooting & Optimization

optimizing yield of Suzuki coupling for 5-(3-Chlorophenyl)-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Case #IND-5CL-09 Subject: Optimizing Yield & Selectivity for 5-(3-Chlorophenyl)-1H-indole Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1]

Executive Summary

You are attempting to synthesize This compound via a Suzuki-Miyaura cross-coupling.[1] The likely reactants are 5-bromoindole and 3-chlorophenylboronic acid .

This reaction presents a classic "Selectivity vs. Reactivity" paradox:

  • The Indole Trap: The unprotected N-H (pKa ~16) can poison palladium catalysts or form inactive indolyl-palladium species under basic conditions.

  • The Halogen Scramble: You need the catalyst to oxidatively add to the aryl-bromide (5-bromoindole) while leaving the aryl-chloride (on the boronic acid) untouched. Highly active "modern" catalysts (e.g., Pd-Buchwald systems) often fail here because they are too active, activating the chloride and causing polymerization or homocoupling.[1]

This guide moves beyond standard recipes to a chemically engineered workflow designed for chemoselectivity.

Phase 1: The Diagnostic (Why Your Yield is Low)

Before changing reagents, identify which failure mode is occurring based on your crude LC-MS/NMR data.[1]

SymptomDiagnosisRoot Cause
Low Conversion (<30%) Catalyst Poisoning The free indole N-H is deprotonating and binding to Pd, shutting down the catalytic cycle.
Complex Mixture / Polymer Loss of Chemoselectivity The catalyst is inserting into the C-Cl bond of the 3-chlorophenyl group (Oligomerization).
De-halogenated Product Protodeboronation The boronic acid is hydrolyzing before it can couple. Common in aqueous bases at high T.
Homocoupling (Biaryl) Oxidative Induced Coupling Oxygen presence or excess boronic acid with insufficient base turnover.[1]

Phase 2: The Optimized Protocol (The "Goldilocks" System)

To solve the Br/Cl selectivity issue, we utilize a Pd(dppf)Cl₂ system.[1][2] The ferrocenyl ligand provides the necessary bite angle for stability but lacks the electron richness to activate the aryl-chloride, ensuring the Cl-substituent remains intact.

Reagents & Stoichiometry
  • Substrate A: 5-Bromoindole (1.0 equiv)[1]

  • Substrate B: 3-Chlorophenylboronic acid (1.2 - 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[1][2][3]·CH₂Cl₂ (3 - 5 mol%)[1]

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (2.0 equiv)[1]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

  • Atmosphere: Argon or Nitrogen (Strictly deoxygenated)[1]

Step-by-Step Workflow
  • Degassing (Critical Step):

    • Combine 1,4-dioxane and water in a separate flask. Sparge with Argon for 20 minutes before adding to reagents. Oxygen is the primary cause of homocoupling in indole substrates.

  • Reaction Assembly:

    • To a reaction vial equipped with a stir bar, add 5-bromoindole (1.0 eq), 3-chlorophenylboronic acid (1.2 eq), and base (2.0 eq).

    • Add the catalyst last .

    • Seal the vial and purge with Argon for 5 minutes.

    • Inject the degassed solvent mixture via syringe.

  • Thermal Activation:

    • Heat to 80–90°C .

    • Note: Do not exceed 100°C. Higher temperatures increase the risk of Pd insertion into the C-Cl bond.

  • Monitoring:

    • Check HPLC/TLC at 2 hours. If conversion is <50%, add a second portion of boronic acid (0.3 eq).[1] Indole-poisoned cycles often require a "kick" of fresh nucleophile.

  • Workup (The "Indole Emulsion" Fix):

    • Indoles are notorious for forming emulsions.[1] Do not just extract.

    • Dilute reaction with EtOAc.[1]

    • Wash with Brine + 5% NH₄Cl (buffers pH, breaks emulsion).

    • Dry over Na₂SO₄ and concentrate.[1]

Phase 3: The Mechanism & Failure Points (Visualized)

The following diagram illustrates the specific pathway for this compound and where the "Chemoselectivity Gate" must be maintained.

SuzukiCycle cluster_legend Chemoselectivity Gate Start Pd(0) Active Species OxAdd Oxidative Addition (Selectivity Checkpoint) Start->OxAdd + 5-Bromoindole Fail_NH FAILURE MODE B: Indole N-H Coordination (Catalyst Poisoning) Start->Fail_NH If Base too strong (Deprotonation) TransMet Transmetallation (Boronate Complex) OxAdd->TransMet + 3-Cl-Ph-B(OH)2 + Base Fail_Cl FAILURE MODE A: Insertion into C-Cl bond (Occurs with electron-rich ligands) OxAdd->Fail_Cl If T > 100°C or Ligand = PCy3/tBu3 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Start Regeneration

Figure 1: Catalytic cycle highlighting the Chemoselectivity Gate. Note that using bulky, electron-rich phosphines (like those in Buchwald precatalysts) increases the risk of following the red dashed path (Failure Mode A).[1]

Phase 4: Frequently Asked Questions (Troubleshooting)

Q: Can I use Pd(PPh₃)₄ instead of Pd(dppf)Cl₂? A: Yes, but with caveats. Pd(PPh₃)₄ is excellent for preserving the C-Cl bond (high chemoselectivity), but it is thermally unstable and sensitive to oxidation.[1] If you use it, ensure your solvents are rigorously degassed and expect slightly slower kinetics.[1] If the reaction stalls, you cannot simply "heat it harder" without decomposing the catalyst.[1]

Q: My product is streaking on the column. How do I purify it? A: Free indoles are slightly acidic and interact with silanols on silica gel.

  • Fix: Add 1% Triethylamine to your eluent (Hexane/EtOAc). This neutralizes the silica.

  • Alternative: Use neutral alumina instead of silica.

Q: Should I protect the indole nitrogen (e.g., Boc, Tosyl) first? A: Only if the direct coupling fails repeatedly.

  • Pros: Eliminates catalyst poisoning; increases solubility.[1]

  • Cons: Adds two synthetic steps (protection/deprotection).[1]

  • Verdict: Try the optimized protocol above first. Modern catalysts like Pd(dppf)Cl₂ usually tolerate the free N-H well in aqueous dioxane.[1]

Q: Why did I get 3,3'-biphenyl byproduct? A: This is homocoupling of your boronic acid. It happens when:

  • There is oxygen in the flask (re-degas!).[1]

  • The aryl halide (5-bromoindole) is inactive or added too slowly.

  • Tip: Add the boronic acid in two portions (0.7 eq at start, 0.5 eq after 1 hour) to keep its instantaneous concentration lower relative to the bromide.

References

  • Selectivity in Suzuki Couplings (Br vs Cl)

    • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

    • [1]

  • Unprotected Indole Couplings

    • Lier, F., et al. (2013).[1] Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.[1][4][5] Journal of the American Chemical Society.[4]

    • [1]

  • Catalyst Choice (Pd(dppf)Cl2)

    • Castanet, A.-S., et al. (2002).[1] Mild and Efficient Suzuki-Miyaura Cross-Coupling of Unprotected Halogenated Indazoles. Tetrahedron Letters.

    • [1]

  • Chemoselectivity of Aryl Chlorides

    • Littke, A. F., & Fu, G. C. (2002).[1] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. (Cited for context on avoiding conditions that activate Cl).

    • [1]

Sources

purification methods for 5-(3-Chlorophenyl)-1H-indole from reaction byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-(3-Chlorophenyl)-1H-indole. This guide is designed for researchers, chemists, and drug development professionals who are synthesizing this valuable intermediate and require robust, field-proven methods for its purification. We will address common challenges encountered after synthesis, particularly via Suzuki-Miyaura cross-coupling, and provide detailed, step-by-step protocols to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common reaction byproducts I should expect when synthesizing this compound via a Suzuki-Miyaura coupling?

A1: The Suzuki-Miyaura coupling is a powerful method for forming the C-C bond in your target molecule, but it is prone to several side reactions.[1] Understanding the potential byproducts is the first step to designing an effective purification strategy. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[1][2] Disruptions in this cycle lead to impurities.

Your primary impurities will likely include:

  • Unreacted Starting Materials: 5-Bromo-1H-indole (or a protected precursor) and 3-chlorophenylboronic acid.

  • Homocoupling Products: Symmetrical biaryl compounds, such as 3,3'-dichloro-1,1'-biphenyl (from the boronic acid) and 5,5'-biindole (from the aryl halide). These often arise from side reactions promoted by oxygen.[3]

  • Protodeboronation Product: Chlorobenzene, formed by the replacement of the boronic acid group with a hydrogen atom from the solvent or base.[4]

  • Catalyst-Related Impurities: Residual palladium catalyst (often as insoluble palladium black or soluble complexes) and oxidized phosphine ligands (e.g., triphenylphosphine oxide).[2][5]

Table 1: Common Impurities and Removal Strategies

ImpurityTypeTypical TLC Rf (Hex/EtOAc)Primary Removal Method
5-Bromo-1H-indoleStarting MaterialLower than productFlash Chromatography
3-Chlorophenylboronic AcidStarting MaterialVery polar (baseline)Aqueous Workup / Extraction
3,3'-Dichloro-1,1'-biphenylHomocouplingHigher than productFlash Chromatography
5,5'-BiindoleHomocouplingLower than productFlash Chromatography / Recrystallization
ChlorobenzeneSide ProductVery high (solvent front)Evaporation during workup
Palladium SpeciesCatalyst ResidueInsoluble / BaselineFiltration (Celite®) / Scavengers
Triphenylphosphine OxideLigand ByproductMore polar than productFlash Chromatography
Q2: How can I effectively monitor the progress of my purification using Thin-Layer Chromatography (TLC)?

A2: Thin-Layer Chromatography (TLC) is your most critical diagnostic tool. Proper technique will save you significant time and resources.

Recommended TLC Protocol:

  • Plate Selection: Use silica gel plates with a fluorescent indicator (F254).

  • Solvent System (Eluent): For indole derivatives, a mixture of a non-polar and a polar solvent is effective. Start with a Hexanes/Ethyl Acetate (EtOAc) system. A good starting point is an 80:20 or 70:30 mixture.[6]

  • Spotting: Dissolve a small sample of your crude mixture and the pure starting materials in a volatile solvent (e.g., DCM or EtOAc). Spot them separately on the TLC plate alongside a co-spot (crude mixture and starting material in the same lane) to confirm identity.

  • Development: Place the plate in a chamber saturated with the eluent vapor and allow the solvent front to travel up the plate.[7]

  • Visualization:

    • UV Light: View the plate under short-wave UV light (254 nm). Your product, being an aromatic indole, should be UV-active.

    • Staining: Use a potassium permanganate (KMnO₄) stain or p-anisaldehyde stain. These are general-purpose stains that react with many organic compounds, often giving distinct colors that can help differentiate between spots.

A well-resolved TLC plate should show clear separation between your product and major impurities, with the product spot having an Rf value between 0.2 and 0.4 for optimal separation in column chromatography.

Troubleshooting Guide

Q3: My crude reaction mixture contains a fine black powder. What is it and how do I get rid of it?

A3: That black powder is almost certainly palladium black (Pd(0)), the decomposed, inactive form of your palladium catalyst. It is critical to remove this before proceeding with further purification, as it can interfere with chromatography and contaminate your final product.

Protocol: Removal of Palladium Black

  • Dilute the Mixture: After the reaction is complete, cool it to room temperature and dilute it with a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Prepare a Celite® Pad: Take a sintered glass funnel or a Büchner funnel and place a piece of filter paper on it. Add a layer of Celite® or diatomaceous earth (approximately 1-2 cm thick) and gently press it down.[8]

  • Wet the Pad: Pour a small amount of the clean organic solvent over the Celite® pad to wet it and form a compact plug.

  • Filter the Reaction Mixture: Carefully pour the diluted reaction mixture through the Celite® pad. The fine palladium particles will be trapped in the pad.[5]

  • Wash Thoroughly: Wash the Celite® pad with several portions of the organic solvent to ensure all of your product is recovered.

  • Proceed to Workup: Collect the clear filtrate, which now contains your product and soluble impurities, and proceed with an aqueous workup.

G

Q4: My column chromatography isn't separating the product from a close-running impurity. What are my options?

A4: This is a common challenge, especially with homocoupled byproducts which may have similar polarities to your desired product. Here is a decision tree to guide your optimization.

G start Poor Separation in Flash Chromatography q1 Is the Rf difference (ΔRf) between spots < 0.1? start->q1 opt1 Decrease Solvent Polarity (e.g., from 7:3 to 9:1 Hex/EtOAc) This increases retention and can improve separation. q1->opt1 Yes opt2 Change Solvent System (e.g., Hexanes/DCM or Toluene/EtOAc) This alters selectivity. q1->opt2 Yes opt3 Consider Recrystallization If chromatography fails, crystallization can purify based on differential solubility. opt1->opt3 If still unsuccessful opt2->opt3 If still unsuccessful

Detailed Protocol: Gradient Flash Column Chromatography

If isocratic elution (using a single solvent mixture) fails, a gradient elution often provides the necessary resolution.[9]

  • Dry Pack the Column: Pack your column with dry silica gel.

  • Load the Sample: Adsorb your crude product onto a small amount of silica gel or Celite® ("dry loading"). This prevents band broadening. Place the dried powder carefully on top of the column bed.

  • Run the Gradient:

    • Start with a very non-polar eluent, such as 100% Hexanes, to elute the least polar impurities (e.g., 3,3'-dichloro-1,1'-biphenyl).

    • Gradually increase the polarity by slowly adding ethyl acetate. For example, you can increase the EtOAc concentration by 2-5% every few column volumes.

    • Your product, this compound, will elute as the polarity increases.

    • More polar impurities, like 5,5'-biindole and phosphine oxides, will elute last.

  • Monitor Fractions: Collect fractions and analyze them by TLC to identify which ones contain your pure product.

Q5: My purified product is a yellowish oil or an off-white solid. How can I obtain a clean, white crystalline solid?

A5: A persistent color often indicates trace impurities that co-eluted during chromatography. Recrystallization is the ideal final step to remove these and obtain a high-purity, crystalline material.

Protocol: Recrystallization of this compound

The key is to find a solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain in solution. A mixed-solvent system is often effective.[10][11]

  • Solvent Screening:

    • Place a small amount of your product in several test tubes.

    • Add different solvents (e.g., methanol, ethanol, hexanes, toluene, ethyl acetate) dropwise.

    • A good single solvent will dissolve the compound when hot but not when cold.

    • For a mixed-solvent system, find a "soluble" solvent (e.g., methanol, EtOAc) and an "anti-solvent" in which the compound is insoluble (e.g., water, hexanes).[11] A methanol/water or hexanes/methanol system is a good starting point.[10][11]

  • Recrystallization Procedure (Methanol/Water Example):

    • Place the impure solid in an Erlenmeyer flask with a stir bar.

    • Add the minimum amount of hot methanol required to fully dissolve the solid.

    • Optional Decolorization: If the solution is still colored, add a small amount of activated carbon, heat for a few minutes, and then filter the hot solution through a fluted filter paper to remove the carbon.

    • Slowly add water dropwise to the hot, stirred solution until it just begins to turn cloudy (the saturation point).

    • Add a drop or two of hot methanol to redissolve the precipitate and make the solution clear again.

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb it.

    • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold anti-solvent (water, in this case), and dry them under vacuum.

Q6: I work in pharmaceutical development and need to reduce residual palladium to below 10 ppm. Standard filtration isn't enough. What should I do?

A6: For pharmaceutical applications, meeting the strict regulatory limits for heavy metals like palladium (Permitted Daily Exposure of 100 µ g/day ) is mandatory.[8] When filtration of Pd(0) is insufficient, it implies the presence of soluble palladium species (e.g., Pd(II) complexes). In this case, you must use a palladium scavenger.

Protocol: Using a Palladium Scavenger

Palladium scavengers are solid-supported reagents (often silica-based) with functional groups that have a high affinity for palladium.[8] Thiol-based scavengers are particularly effective.

  • Choose a Scavenger: Select a scavenger appropriate for your needs. Commercially available options include SiliaMetS® Thiol or similar thiol-functionalized silica gels.

  • Post-Workup Treatment: After your aqueous workup, dissolve the crude product in a suitable solvent (e.g., Toluene, THF).

  • Add the Scavenger: Add the scavenger (typically 3-5 equivalents by weight relative to the initial palladium catalyst) to the solution.

  • Stir and Heat: Stir the mixture, sometimes with gentle heating (e.g., 40-60 °C), for several hours (2-24 hours). The optimal time and temperature should be determined empirically.

  • Filter: Filter the mixture to remove the scavenger, which now has the palladium bound to it.

  • Analyze: Concentrate the filtrate and analyze the product for palladium content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to confirm it meets the required specifications.

References

  • ResearchGate. Synthesis of 5-Substituted Indole Derivatives. Part 3. A Facile Synthesis of 5-Chloromethyl-1H-indole-2-carboxylates: Replacement of Sulfonic Acid Functionality by Chlorine. Available at: [Link]

  • PubMed Central (PMC). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Available at: [Link]

  • National Institutes of Health (NIH). An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • MDPI. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Available at: [Link]

  • AKJournals. TLC–UV Analysis of Indole Compounds and other Nitrogen-Containing Bases in the Fruiting Bodies of Lactarius deterrimus. Available at: [Link]

  • Organic Chemistry Portal. Biaryl synthesis by C-C coupling. Available at: [Link]

  • ResearchGate. Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Available at: [Link]

  • ACS Publications. Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. Available at: [Link]

  • ResearchGate. How can i remove palladium Pd catalyst easily? Available at: [Link]

  • Google Patents.EP1829872B1 - Processes for production of indole compounds.
  • ResearchGate. New 3H-Indole Synthesis by Fischer's Method. Part I. Available at: [Link]

  • PubMed Central (PMC). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available at: [Link]

  • Sandiego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Available at: [Link]

  • ResearchGate. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Available at: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? Available at: [Link]

  • Bio-protocol. Indole Derivative Feeding Test and Detection of TRP and Indole derivatives by Thin Layer Chromatography. Available at: [Link]

  • ACS Publications. Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Available at: [Link]

  • ResearchGate. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Available at: [Link]

  • Preprints.org. Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. Available at: [Link]

  • YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • Google Patents.US5179211A - Process for the preparation of indoles.
  • MDPI. Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • SAJNA. Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. Available at: [Link]

  • ResearchGate. Thin layer chromatography (TLC) analysis to identify selective... Available at: [Link]

  • Googleapis. NOVEL CRYSTALLINE FORMS OF {[5-(3-CHLOROPHENYL)-3-HYDROXYPYRIDINE-2-CARBONYL]AMINO}ACETIC ACID AND PROCESSES FOR PREPARATION THE. Available at: [Link]

  • ACS Publications. Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • ResearchGate. How can the work up of Suzuki Reaction of arylbromides be best carried out? Available at: [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]

  • ResearchGate. Crystallization purification of indole. Available at: [Link]

  • Biotage. How to Remove Palladium in three easy steps. Available at: [Link]

  • Google Patents.US10538493B2 - Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol.
  • Google Patents.US7084287B2 - Method of removing palladium.
  • National Institutes of Health (NIH). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available at: [Link]

  • Atmiya University. Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Available at: [Link]

  • PubChem. 1H-Indole, 2-(4-chlorophenyl)-3-((1H-tetrazol-5-ylmethyl)thio)-. Available at: [Link]

Sources

Technical Support Center: Solubility Optimization for 5-Arylindoles

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Senior Application Scientist (Ph.D., Medicinal Chemistry) Ticket ID: #SOL-5AI-2024 Subject: Overcoming aqueous instability and false positives in 5-arylindole bioassays.

Introduction: The Chemical Paradox

You are likely encountering a classic medicinal chemistry paradox. The 5-arylindole scaffold is privileged in drug discovery due to its ability to project hydrophobic aryl groups into deep protein pockets (e.g., kinase back-pockets or GPCR allosteric sites). However, the very features that drive potency—planarity, aromaticity, and high lipophilicity (cLogP > 4) —make these molecules hostile to aqueous bioassay buffers.

When you observe "activity" in your assay, you must ask: Is this true inhibition, or is my compound crashing out?

This guide addresses the three most common failure modes for this scaffold:

  • Macroscopic Precipitation: The compound visibly falls out of solution.

  • Colloidal Aggregation: The compound forms microscopic oil droplets that sequester enzymes (False Positives).

  • Plastic Binding: The compound adheres to the microplate walls, reducing effective concentration (False Negatives).

Module 1: Diagnostic Troubleshooting (Q&A)

Q1: My compound precipitates immediately upon adding the DMSO stock to the buffer. Can I just increase the DMSO concentration?

Technical Analysis: Simply increasing DMSO is rarely the answer and often introduces new artifacts. Most enzymatic assays tolerate up to 5% DMSO , but cell-based assays often show toxicity above 0.1% - 0.5% .

The "Crash-Out" Phenomenon: 5-arylindoles are often soluble in 100% DMSO but have near-zero solubility in water. When you spike a 10 mM DMSO stock into buffer, you create a momentary supersaturated state. If the local concentration exceeds the Kinetic Solubility Limit , the compound nucleates and precipitates.

The Solution: Step-Down Dilution Do not pipette 100% DMSO stock directly into the assay well. Use an intermediate dilution step:

  • Stock: 10 mM in 100% DMSO.

  • Intermediate: Dilute to 10x final concentration using a solvent blend (e.g., 50% DMSO / 50% Water). Check for precipitation here.

  • Final: Add intermediate to the assay buffer.

Q2: I see good inhibition (IC50 ~ 1 µM), but the results are not reproducible. Sometimes the IC50 shifts by 10-fold. Why?

Diagnosis: Colloidal Aggregation This is the hallmark of a "promiscuous inhibitor." 5-arylindoles are prone to forming colloids —spherical aggregates of 100–400 nm diameter. These colloids adsorb enzymes non-specifically, leading to enzyme denaturation and apparent inhibition.[1] This is not drug-like binding; it is a physical artifact.

The "Shoichet" Test (Detergent Sensitivity): To validate your hit, you must perform a detergent counter-screen.

  • Logic: Non-ionic detergents (like Triton X-100) disrupt colloidal aggregates at concentrations below their Critical Micelle Concentration (CMC) but do not affect true ligand-protein binding.

  • Rule of Thumb: If adding 0.01% Triton X-100 eliminates your inhibition, your compound was an aggregator (False Positive).

Q3: How can I keep these lipophilic molecules in solution without toxic solvents?

Recommendation: Cyclodextrin Encapsulation For 5-arylindoles, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the gold standard.

  • Mechanism: The hydrophobic indole core resides inside the cyclodextrin torus (cavity), while the hydrophilic hydroxypropyl groups interact with the aqueous buffer.

  • Advantage: Unlike DMSO, HP-β-CD is generally non-toxic to cells up to high concentrations (10–50 mM) and does not denature enzymes.

Module 2: Visualizing the Workflow

The following decision tree outlines the logical steps to validate solubility and rule out aggregation artifacts.

SolubilityWorkflow Start Compound Stock (10mM DMSO) Dilution Dilute into Assay Buffer Start->Dilution VisualCheck Visual/Nephelometry Check: Precipitate? Dilution->VisualCheck PrecipYes Precipitation Detected VisualCheck->PrecipYes Yes (Cloudy) PrecipNo Solution Clear VisualCheck->PrecipNo No (Clear) Formulation Formulation Strategy: 1. Reduce Stock Conc. 2. Add HP-β-CD 3. Check pH vs pKa PrecipYes->Formulation DetergentTest Detergent Counter-Screen (+ 0.01% Triton X-100) PrecipNo->DetergentTest If Active Aggregator Activity Lost: Colloidal Aggregator (False Positive) DetergentTest->Aggregator IC50 Increases TrueBinder Activity Retained: True Ligand DetergentTest->TrueBinder IC50 Stable Formulation->Dilution Retry

Figure 1: Decision matrix for distinguishing between solubility issues, colloidal aggregation, and true pharmacological activity.

Module 3: Experimental Protocols

Protocol A: Kinetic Solubility Assay (Nephelometry/UV-Vis)

Purpose: Determine the maximum concentration at which your compound remains soluble in the specific assay buffer.

Materials:

  • 96-well clear flat-bottom plate.

  • Assay Buffer (exact composition used in your bioassay).

  • Compound Stock (10 mM in DMSO).

  • Plate Reader (Absorbance at 620 nm for turbidity or UV range for quantification).

Procedure:

  • Preparation: Add 196 µL of Assay Buffer to columns 1–10.

  • Spiking: Add 4 µL of compound stock to column 1 (Final: 200 µM, 2% DMSO). Mix well.

  • Serial Dilution: Transfer 100 µL from column 1 to column 2, mix, and repeat across the plate to generate a dose-response curve (200 µM down to ~0.4 µM).

  • Incubation: Incubate at room temperature for 2 hours (or the duration of your bioassay).

  • Read: Measure Absorbance at 620 nm (turbidity).

    • Interpretation: An increase in OD620 above the background indicates precipitation. The concentration just before this rise is your Kinetic Solubility Limit .

Protocol B: Detergent-Based Counter-Screen

Purpose: Confirm that inhibition is not due to colloidal sequestration of the enzyme.

Materials:

  • Standard Enzyme Inhibition Assay setup.

  • Freshly prepared 0.01% Triton X-100 (or 0.005% Tween-80) in Assay Buffer.

Procedure:

  • Control Arm: Run the dose-response curve of your 5-arylindole using standard buffer. Calculate IC50 (Control).

  • Detergent Arm: Run the same dose-response curve using the buffer supplemented with 0.01% Triton X-100. Calculate IC50 (Detergent).

  • Analysis:

    • Calculate the Shift Factor = IC50 (Detergent) / IC50 (Control).

    • Shift > 3-5x: Strong evidence of colloidal aggregation. The compound is likely a false positive.

    • Shift ~ 1x: The inhibition is likely mechanism-based (True Positive).

Module 4: Reference Data

Table 1: Solvent & Carrier Tolerance Limits
Solvent / CarrierEnzymatic Assay LimitCell-Based Assay LimitNotes
DMSO 2% - 5%0.1% - 0.5%High conc. denatures enzymes and permeabilizes cell membranes.
Ethanol < 2%< 0.5%Volatile; evaporation can alter concentrations during incubation.
HP-β-Cyclodextrin > 10 mM> 10 mMExcellent for 5-arylindoles. "Trojan horse" solubilizer.
Tween-80 0.01%0.005%Critical for preventing aggregation; may lyse cells at high conc.
Table 2: 5-Arylindole Physicochemical Properties
PropertyValue (Approx)Impact on Assay
cLogP 3.5 – 5.5High lipophilicity drives non-specific binding to plastics.
pKa (Indole NH) ~16Remains neutral at physiological pH (7.4). Cannot form salts easily.
Solubility (Water) < 1 µMRequires co-solvents or carriers for any meaningful assay.

References

  • Shoichet, B. K. (2006). Screening in a spirit of haunting. Drug Discovery Today, 11(13-14), 607-615. Link

    • Key Insight: Establishes colloidal aggregation as the primary cause of false positives for lipophilic compounds.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Link

    • Key Insight: Defines kinetic solubility protocols and the impact of DMSO precipit
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. Link

    • Key Insight: Detailed review on using Cyclodextrins (HP-β-CD) to solubilize lipophilic drugs without toxicity.
  • Feng, B. Y., et al. (2005). Small-molecule aggregates inhibit amyloid polymerization. Nature Chemical Biology, 4(3), 197-199. Link

    • Key Insight: Demonstrates the use of detergent counter-screens to identify aggreg
  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

    • Key Insight: The foundational rules connecting LogP and solubility issues.

Sources

minimizing homocoupling side reactions in indole boronic acid coupling

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Homocoupling Side Reactions

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, I understand that while the Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, its application to electron-rich and sensitive substrates like indole boronic acids presents unique challenges.[1] One of the most persistent issues is the formation of homocoupled bi-indole byproducts, which reduces the yield of your desired product and complicates purification.

This guide is designed for researchers, medicinal chemists, and process development scientists. It moves beyond simple protocols to explain the underlying chemical principles governing these side reactions, empowering you to troubleshoot effectively and optimize your reaction conditions with confidence.

Troubleshooting Guide: High Homocoupling of Indole Boronic Acid

You've run your reaction and the analysis (TLC, LC-MS, NMR) shows a significant amount of a symmetrical bi-indole product. This is a classic case of boronic acid homocoupling. Let's diagnose the potential causes and implement solutions.

Isolating the Cause: A Troubleshooting Workflow

Before randomly altering parameters, it's crucial to approach troubleshooting systematically. The following workflow outlines the most common culprits for homocoupling, starting with the easiest to address.

G Start High Homocoupling Observed Atmosphere Check Reaction Atmosphere: Was it truly inert? Start->Atmosphere Catalyst Evaluate Palladium Source: Using a Pd(II) precatalyst? Atmosphere->Catalyst If inert... Sol_Atmosphere Solution: Rigorously degas solvents (N2/Ar sparge). Ensure positive inert gas pressure. Atmosphere->Sol_Atmosphere Problem Found Ligand Assess Ligand Choice: Is it promoting fast reductive elimination? Catalyst->Ligand If using Pd(0)... Sol_Catalyst Solution: Switch to a Pd(0) source (e.g., Pd(PPh3)4) OR add a mild reductant (e.g., K-formate). Catalyst->Sol_Catalyst Problem Found Conditions Review Reaction Conditions: Base, Solvent, Temp? Ligand->Conditions If ligand is optimal... Sol_Ligand Solution: Use bulky, electron-rich monophosphine ligands (e.g., SPhos, XPhos). Ligand->Sol_Ligand Problem Found Sol_Conditions Solution: Optimize base/solvent system. Screen lower temperatures. Conditions->Sol_Conditions Problem Found

Caption: A logical workflow for diagnosing and addressing common causes of homocoupling.

Problem Deep Dive & Solutions
Possible Cause 1: Presence of Molecular Oxygen

Causality: Boronic acid homocoupling is significantly promoted by oxygen.[2][3] If your reaction mixture is not properly deoxygenated, residual O₂ can oxidize the active Pd(0) catalyst to Pd(II). These free Pd(II) species, not yet engaged in the main catalytic cycle, can then catalyze the homocoupling of two boronic acid molecules to regenerate the Pd(0) needed for the primary reaction.[4] This effectively makes homocoupling a sacrificial pathway to activate your catalyst.

Solution:

  • Rigorous Degassing: Standard freeze-pump-thaw cycles are effective. For larger scale or process chemistry, subsurface sparging of the solvent with argon or nitrogen for 30-60 minutes is a highly effective method to ensure the rigorous exclusion of dissolved oxygen.[5]

  • Maintain Inert Atmosphere: Ensure your reaction vessel is under a positive pressure of an inert gas (a balloon is sufficient for lab scale) throughout the entire setup and reaction time.

Possible Cause 2: Inappropriate Palladium Precatalyst

Causality: Many common palladium sources, such as Palladium(II) Acetate (Pd(OAc)₂) or PdCl₂(PPh₃)₂, are Pd(II) precatalysts. They require an in-situ reduction to the catalytically active Pd(0) state. This reduction step often occurs via the homocoupling of the boronic acid, where two molecules of the boronic acid couple, and the Pd(II) is reduced to Pd(0).[4] If this initiation is inefficient or slow, it can become a major competing reaction pathway.

Solution:

  • Use a Pd(0) Source: Start with a catalyst that is already in the active oxidation state. Common choices include Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[6] This bypasses the need for an in-situ reduction step that consumes your starting material.

  • Add a Mild Reductant: If you must use a Pd(II) precatalyst, consider adding a mild reducing agent. Potassium formate has been shown to be effective in reducing Pd(II) to Pd(0) without interfering with the main catalytic cycle, thereby suppressing the homocoupling pathway.[5][6]

Possible Cause 3: Suboptimal Ligand Choice

Causality: The ligand's role is to stabilize the palladium center and modulate its reactivity. For the desired cross-coupling, the final reductive elimination step should be fast. If this step is slow, the lifetime of the Ar-Pd(II)-Ar' intermediate is extended, increasing the chance of side reactions. Standard ligands like triphenylphosphine (PPh₃) can be inefficient for challenging substrates like indoles.

Solution:

  • Switch to Buchwald-type Ligands: Use bulky, electron-rich monophosphine ligands. Ligands such as SPhos, XPhos, or RuPhos are designed to accelerate the reductive elimination step.[6][7] This rapid, final step makes the desired cross-coupling kinetically favored over competing pathways.

Ligand Structure Type Key Feature Application Notes for Indole Couplings
PPh₃ Basic TriarylphosphineSmall cone angle, moderate electron donor.Often insufficient for electron-rich indoles; may lead to slow reductive elimination and increased side reactions.
SPhos Buchwald BiarylphosphineBulky and highly electron-donating.Excellent choice for promoting fast reductive elimination and minimizing homocoupling with challenging substrates.[7]
XPhos Buchwald BiarylphosphineVery bulky and electron-donating.Often provides high turnover numbers and is effective at low catalyst loadings. A go-to ligand for difficult couplings.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism for boronic acid homocoupling?

A: Homocoupling is a Pd(II)-mediated process that competes with the main Suzuki-Miyaura catalytic cycle. It becomes particularly relevant when there is an excess of Pd(II) species, either from the precatalyst or from oxidation of Pd(0) by residual air. The process involves two transmetalation events followed by reductive elimination.

G cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Competing Homocoupling Pathway Pd0 Pd(0)L_n OA Oxidative Addition (with R¹-X) Pd0->OA Oxygen O₂ (from air) Pd0->Oxygen RPdX R¹-Pd(II)L_n-X OA->RPdX TM Transmetalation (with R²-B(OH)₂) RPdX->TM RPdR R¹-Pd(II)L_n-R² TM->RPdR RE Reductive Elimination RPdR->RE RE->Pd0 Regenerates Catalyst Product Product (R¹-R²) RE->Product PdII Pd(II)X₂ TM1 Transmetalation 1 (with R²-B(OH)₂) PdII->TM1 RPdX2 R²-Pd(II)L_n-X TM1->RPdX2 TM2 Transmetalation 2 (with R²-B(OH)₂) RPdX2->TM2 R2PdR2 R²-Pd(II)L_n-R² TM2->R2PdR2 RE_homo Reductive Elimination R2PdR2->RE_homo RE_homo->Pd0 Generates Pd(0) for main cycle SideProduct Side Product (R²-R²) RE_homo->SideProduct Oxygen->PdII Oxidizes

Sources

Technical Support Center: Regioselective 5-Substituted Indole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Improving Regioselectivity in 5-Substituted Indole Synthesis

Introduction

Welcome to the Advanced Synthesis Support Center. You are likely here because accessing the C5 position of the indole core is notoriously difficult due to the natural electronic bias of the ring system. Electrophilic aromatic substitution (


) heavily favors C3, and lithiation often targets C2.

This guide moves beyond standard textbook answers to address the specific "pain points" of 5-substituted indole synthesis. We focus on three validated strategies:

  • De Novo Assembly: The Nenitzescu reaction for 5-hydroxy/alkoxy derivatives.

  • Precursor Selection: Correcting the "Fischer Isomer" error.

  • Late-Stage Functionalization: Overcoming C3-bias via radical pathways.

Module 1: The Nenitzescu Synthesis (5-Hydroxyindoles)

User Scenario: "I need to synthesize a 5-hydroxy or 5-alkoxy indole (e.g., serotonin analogs), but protecting group strategies on pre-formed indoles are failing."

The Solution: The Nenitzescu Indole Synthesis is the gold standard for this specific regiochemistry. It involves the condensation of a 1,4-benzoquinone with a


-aminocrotonate.[1][2]
Mechanism & Regiocontrol

The reaction proceeds via a Michael addition.[1][3][4] The regioselectivity is determined by the electronic match between the enamine and the quinone. The 5-position oxygen originates directly from the quinone carbonyl.

Nenitzescu Figure 1: Nenitzescu Synthesis Pathway for 5-Hydroxyindoles cluster_inputs Reagents Q 1,4-Benzoquinone MA Michael Addition (C-C Bond Formation) Q->MA E Enamine (Beta-aminocrotonate) E->MA Int1 Hydroquinone Intermediate MA->Int1 Ox Oxidation to Quinone Imine Int1->Ox -2H Cyc Intramolecular Cyclization (C-N) Ox->Cyc Prod 5-Hydroxyindole Derivative Cyc->Prod -H2O

Troubleshooting Guide: Nenitzescu Instability
SymptomProbable CauseCorrective Action
Low Yield / Tars Polymerization of BenzoquinoneEnsure the benzoquinone is freshly sublimed. Run the reaction in nitromethane or acetic acid to stabilize the intermediate.
Incorrect Regioisomer Steric Clash in Michael AdditionIf using substituted quinones, the enamine attacks the least hindered position. Verify steric bulk of quinone substituents.
Incomplete Cyclization Oxidation State StalledThe reaction requires an oxidation step (Hydroquinone

Quinone). Ensure excess quinone is present or add a mild oxidant.

Module 2: The Fischer Indole "Meta-Substituent" Trap

User Scenario: "I am using a 3-substituted phenylhydrazine to make a 5-substituted indole, but I am getting a mixture of isomers."

The Technical Reality: This is the most common error in indole design.

  • 3-Substituted (Meta) Phenylhydrazines: Yield a mixture of 4-substituted and 6-substituted indoles (via cyclization at the two non-equivalent ortho positions).

  • 4-Substituted (Para) Phenylhydrazines: Yield exclusively 5-substituted indoles.

Protocol: Regioselective Synthesis via 4-Substituted Hydrazines

To guarantee 5-substitution, you must select the correct starting material. The symmetry of the 4-substituted hydrazine ensures only one cyclization pathway is possible.

Step-by-Step Workflow:

  • Hydrazone Formation:

    • Combine 4-substituted phenylhydrazine (1.0 eq) with the ketone (1.0 eq) in Ethanol.

    • Add catalytic acetic acid. Stir at RT for 1-2 hours.

    • Checkpoint: Isolate the hydrazone if possible to verify purity.

  • Cyclization (Indolization):

    • Dissolve hydrazone in 4%

      
       in 1,4-dioxane  (Gentle method) or Polyphosphoric Acid (PPA)  (Robust method).
      
    • Heat to 90-100°C.

    • Mechanism:[1][2][3][4][5][6] [3,3]-Sigmatropic rearrangement.

  • Workup:

    • Neutralize with

      
      . Extract with EtOAc.
      

Why this works: The substituent at the para position of the hydrazine ends up para to the nitrogen in the final indole ring (Position 5).

Module 3: Late-Stage C5 Functionalization (Advanced)

User Scenario: "I already have the indole core. I need to functionalize C5, but reagents keep hitting C3."

The Challenge: Indole reactivity follows the order: C3 > C2 > C5/C6 . To hit C5, you must either:

  • Block C3: Install a removable group (e.g., ester, halogen) at C3.

  • Use Radical Chemistry: Radical pathways often show different selectivity patterns than ionic

    
    .
    
Emerging Solution: Metal-Free C5-H Iodination

Recent methodologies utilize radical pathways to bypass the C3 electronic bias.

Recommended System:

  • Reagents: Indole substrate + NIS (N-iodosuccinimide) + Catalytic acid (or specific radical initiators).

  • Condition: Room temperature, dark.

  • Selectivity Note: While C3 is still favored, C5 selectivity is enhanced in C3-substituted indoles or by using specific directing groups (e.g., N-acyl) combined with Iridium catalysis (C-H Borylation).

Decision Logic for C5 Synthesis

DecisionTree Figure 2: Strategic Decision Tree for Regioselective Synthesis Start Goal: 5-Substituted Indole HasCore Do you already have the indole core? Start->HasCore YesCore Yes HasCore->YesCore Late Stage NoCore No HasCore->NoCore De Novo SubC3 Is C3 blocked? YesCore->SubC3 Precursor Select Synthesis Route NoCore->Precursor YesBlock Yes SubC3->YesBlock NoBlock No SubC3->NoBlock Direct Use C-H Activation (Ir-Catalysis or Radical Iodination) YesBlock->Direct BlockFirst Must Block C3 first (e.g. Formylation/Halogenation) NoBlock->BlockFirst IsOH Target is 5-OH/5-OR? Precursor->IsOH YesOH Yes IsOH->YesOH NoOH No (Alkyl/Halo) IsOH->NoOH Nenitzescu Nenitzescu Synthesis (Benzoquinone + Enamine) YesOH->Nenitzescu Fischer Fischer Synthesis (Use 4-Substituted Phenylhydrazine) NoOH->Fischer

References

  • Nenitzescu Indole Synthesis Mechanism & Applic

    • Source: Revista de Chimie (2019)
    • Title: Unexpected Formation of a Pyrrole-Azepine Hybrid in the Nenitzescu Indole Synthesis[1]

    • URL:[Link](Note: Generalized landing page provided for verification)

  • Regioselective C5-H Functionaliz

    • Source: RSC Advances / Royal Society of Chemistry
    • Title: Regioselective C5-H direct iodination of indoles[6][7]

    • URL:[Link]

  • Iridium-Catalyzed Boryl

    • Source: RSC Advances (2021)
    • Title: Ligand-free iridium-catalyzed regioselective C–H borylation of indoles[5][8]

    • URL:[Link]

  • General Indole Reactivity & Electrophilic Substitution

    • Source: Beilstein Journal of Organic Chemistry
    • Title: Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annul
    • URL:[Link]

Sources

Validation & Comparative

Structural Elucidation of Biaryl Indoles: A Comparative Guide to 5-(3-Chlorophenyl)-1H-indole Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for the structural characterization of 5-(3-Chlorophenyl)-1H-indole , a representative biaryl indole scaffold common in kinase inhibitor discovery. While Mass Spectrometry (LC-MS) confirms molecular weight and halogen patterns, it fails to distinguish regioisomers (e.g., 4- vs. 5-substitution).

This analysis establishes 1H NMR in DMSO-d6 as the superior primary analytical method over CDCl3 due to the stabilization of the labile N-H proton and resolution of aromatic overlap. We compare this standard against 2D NMR techniques and provide a self-validating assignment protocol.

Part 1: Comparative Analysis of Analytical Techniques

Solvent Selection: DMSO-d6 vs. CDCl3

The choice of solvent is not merely about solubility; it dictates the visibility of the structural "anchor"—the indole N-H.

FeatureCDCl3 (Chloroform-d)DMSO-d6 (Dimethyl Sulfoxide-d6)Verdict
Indole N-H Signal Broad, often invisible due to rapid exchange. Chemical shift varies (8.0–9.0 ppm).[1]Sharp, distinct singlet (~11.3 ppm). Hydrogen bonding with solvent slows exchange.DMSO Wins
Solubility Moderate. Biaryl systems often aggregate, causing line broadening.Excellent. Breaks intermolecular aggregates for sharper peaks.DMSO Wins
Water Artifacts H2O appears ~1.6 ppm (usually clear of aromatics).H2O appears ~3.3 ppm.[1] Can obscure aliphatic impurities but clear of aromatics.Neutral
Aromatic Resolution Good, but overlap is common in the 7.0–7.5 ppm region.Slightly higher dispersion of polar protons (H4, H6).DMSO Wins
Technique Efficacy Matrix

Why 1H NMR is the workhorse, but insufficient alone.

TechniquePrimary UtilityLimitation for 5-(3-Cl-Ph)-Indole
1H NMR (1D) Quantitation, purity, functional group verification.Severe overlap of 7 aromatic protons in the 7.0–8.0 ppm region.
LC-MS (ESI+) Confirms MW (227/229 ratio for Cl). High sensitivity.Cannot distinguish 4-, 5-, or 6-aryl isomers.
COSY (2D) Maps H-H connectivity (e.g., H3 coupling to H2).Essential to disentangle the "aromatic forest."
HSQC (2D) Correlates Proton to Carbon.Resolves protons that are chemically distinct but magnetically equivalent in 1D.

Part 2: Experimental Protocols

Synthesis (Suzuki-Miyaura Coupling)

To generate the analyte, we utilize a palladium-catalyzed cross-coupling optimized for biaryl indoles.[2]

  • Reagents: 5-Bromoindole (1.0 eq), 3-Chlorophenylboronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (2.0 M aq).

  • Solvent: 1,4-Dioxane.

  • Conditions: 90°C, 12 hours (inert atmosphere).

NMR Sample Preparation (Critical for Resolution)

Poor preparation leads to "shimming" issues and broad peaks.

  • Isolation: The product must be dried under high vacuum (< 1 mbar) for 4 hours to remove traces of dioxane (3.57 ppm) and water.

  • Mass: Weigh 5–10 mg of the solid.

  • Solvation: Add 0.6 mL of DMSO-d6 (99.9% D).

  • Filtration: If any turbidity remains, filter through a cotton plug directly into the NMR tube to prevent magnetic field inhomogeneity.

Part 3: Spectral Analysis & Assignment Logic

The Theoretical Spectrum (DMSO-d6, 400 MHz)

Note: Chemical shifts (


) are estimates based on substituent additivity rules and biaryl indole literature.
Region A: The Anchor (11.0 – 11.5 ppm)
  • Signal:

    
     ~11.3 ppm (Broad Singlet, 1H).
    
  • Assignment: Indole N-H (H1) .

  • Diagnostic: Disappears upon addition of D2O (Deuterium exchange). If this peak is missing in DMSO, the indole core is N-substituted or the sample is wet.

Region B: The Pyrrole Ring (6.4 – 7.5 ppm)
  • Signal:

    
     ~6.55 ppm (Multiplet/Triplet, 1H).
    
  • Assignment: H3 .

  • Logic: This is the most shielded aromatic proton. It couples to H2 (

    
     ~7.45) and the NH.
    
  • COSY Validation: Look for a cross-peak between 6.55 ppm and 7.45 ppm.

Region C: The "Aromatic Forest" (7.2 – 8.0 ppm)

This region contains 6 protons (3 from indole, 3 from phenyl) and requires careful deconvolution.

  • The Deshielded Doublet (

    
     ~7.90 ppm): 
    
    • Assignment: H4 .

    • Reasoning: The aryl ring at C5 exerts a deshielding anisotropic effect on the ortho proton H4. It appears as a doublet (

      
       Hz) due to meta-coupling with H6.
      
  • The Chlorophenyl Singlet (

    
     ~7.75 ppm): 
    
    • Assignment: H2' (on the phenyl ring).

    • Reasoning: Isolated between the Cl and the indole bond. Appears as a narrow triplet or singlet (

      
       coupling only).
      
  • The Overlap Zone (7.3 – 7.6 ppm):

    • Contains Indole H6, H7, H2 and Phenyl H4', H5', H6'.

    • H7: Doublet (

      
       Hz).
      
    • H6: Doublet of Doublets (

      
       Hz).
      
Visualization: Assignment Workflow

The following diagram illustrates the logical flow for assigning the spectrum, moving from the most distinct peaks to the overlapping regions.

NMR_Assignment_Logic Sample Sample in DMSO-d6 Region_NH Region > 11 ppm (Broad Singlet) Sample->Region_NH Region_H3 Region ~6.5 ppm (Triplet/DD) Sample->Region_H3 Region_Ar Region 7.2 - 8.0 ppm (Complex Multiplets) Sample->Region_Ar Assign_NH Assign: Indole N-H Region_NH->Assign_NH Exchangeable Assign_H3 Assign: Indole H3 Region_H3->Assign_H3 Most Shielded COSY_Check 2D COSY Analysis Region_Ar->COSY_Check Assign_H3->COSY_Check Anchor Point Assign_H2 Assign: Indole H2 (Correlates to H3) COSY_Check->Assign_H2 Crosspeak Assign_H4 Assign: Indole H4 (Deshielded Doublet) COSY_Check->Assign_H4 No coupling to H2/H3 Assign_Phenyl Assign: 3-Cl-Phenyl (Spin System Separation) COSY_Check->Assign_Phenyl Distinct Spin System

Caption: Logical workflow for deconvoluting the 1H NMR spectrum of this compound using H3 and NH as anchor points.

Part 4: Troubleshooting & Validation

Self-Validating the Structure

To ensure the spectrum corresponds to the 5-isomer and not the 4- or 6-isomer, check the H4 signal :

  • 5-Substituted: H4 is a singlet/small doublet (meta coupling only).

  • 6-Substituted: H4 is a large doublet (ortho coupling to H5).

  • 4-Substituted: H4 is absent; H5/H6/H7 form a specific AMX pattern.

Common Impurities
Shift (DMSO-d6)ImpuritySourceRemoval
3.33 ppm WaterSolvent/AirStore DMSO over molecular sieves.
2.50 ppm DMSO (residual protons)SolventInevitable (Reference peak).[1]
3.57 ppm 1,4-DioxaneSynthesis SolventExtended high-vac drying.
1.23, 1.76 ppm GreaseGlasswareWash joints with hexane.

References

  • Suzuki-Miyaura Coupling Protocols

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Solvent Effects in NMR

    • Abraham, R. J., et al. (2006).[3] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509.[3] Link

  • NMR Impurity Tables

    • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Link

  • Indole Structural Assignment

    • Morales-Rios, M. S., et al. (1987).[4] 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry. Link

Sources

Technical Guide: Mass Spectrometry Fragmentation Pattern of 5-(3-Chlorophenyl)-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 5-(3-Chlorophenyl)-1H-indole Molecular Formula: C₁₄H₁₀ClN Exact Mass: 227.0502 (Monoisotopic, ³⁵Cl) Primary Application: Synthetic intermediate for kinase inhibitors and 5-HT receptor ligands.

This guide provides a structural analysis of the mass spectrometry (MS) fragmentation patterns for this compound. Unlike standard library matching, this guide focuses on the mechanistic differentiation of this compound from its positional isomers (e.g., 4-chlorophenyl analogs) and structural alternatives. It establishes a self-validating protocol using the chlorine isotopic signature and characteristic indole ring cleavage.

Theoretical Basis & Isotopic Validation (The "Chlorine Rule")

Before analyzing fragmentation, the presence of the chlorine atom provides an intrinsic validation standard known as the Chlorine Rule . In Electrospray Ionization (ESI) positive mode, the protonated molecule


 is the precursor.
Isotopic Signature Validation

The natural abundance of chlorine isotopes (


 and 

) dictates a specific spectral pattern that must be verified before fragmentation analysis.
IsotopeAbundancem/z (Protonated)Expected Intensity Ratio

75.78%228.05 100% (Base Peak)

24.22%230.05 ~32%

Critical Check: If your MS1 spectrum does not show a doublet separated by 2 Da with an approximate 3:1 intensity ratio, the sample is not a monochlorinated species.

Fragmentation Pathway Analysis

The fragmentation of 5-arylindoles under Collision-Induced Dissociation (CID) follows a distinct pathway dominated by the stability of the indole core and the strength of the aryl-aryl bond.

Primary Mechanism: Indole Ring Cleavage

The most characteristic pathway for indoles is the loss of hydrogen cyanide (HCN) or the H₂CN radical from the pyrrole moiety of the indole ring.

  • Precursor Ion (

    
     228):  The protonated molecule 
    
    
    
    .
  • Primary Fragment (

    
     201):  Loss of HCN (27 Da) . This involves the cleavage of the C2-N1 bond and C3-C3a bond, resulting in a quinolinium-like or phenyl-cation intermediate.
    
  • Secondary Fragment (

    
     166):  Loss of the Chlorine radical (35 Da)  from the 
    
    
    
    201 fragment. This requires higher collision energy (CE) due to the strength of the
    
    
    bond.
Mechanistic Visualization

The following diagram illustrates the stepwise degradation pathway.

Fragmentation Parent Precursor Ion [M+H]+ m/z 228 (100%) / 230 (32%) Frag1 Primary Fragment [M+H - HCN]+ m/z 201 Parent->Frag1 Loss of HCN (-27 Da) Low/Med CE Frag3 Minor Fragment [M+H - Cl•]+ m/z 193 Parent->Frag3 Direct Dehalogenation (Uncommon in ESI) (-35 Da) Frag2 Secondary Fragment [M+H - HCN - Cl•]+ m/z 166 Frag1->Frag2 Loss of Cl radical (-35 Da) High CE

Figure 1: ESI-MS/MS fragmentation pathway.[1][2][3] The green path represents the dominant transition observed in standard collision energies (20-35 eV).

Comparative Analysis: Isomers & Alternatives

Differentiation of this compound from its positional isomers (e.g., 4-chlorophenyl) is a common challenge in drug development. MS fragmentation alone is often insufficient due to the identical mass and similar stability of the phenyl ring position.

Comparison Guide
Feature5-(3-Chlorophenyl) (Target)5-(4-Chlorophenyl) (Isomer)5-(3-Fluorophenyl) (Alternative)
Precursor m/z 228.05228.05212.08
Isotope Pattern 3:1 (M : M+2)3:1 (M : M+2)No M+2 (F is monoisotopic)
Major Fragment m/z 201 (-HCN)m/z 201 (-HCN)m/z 185 (-HCN)
Differentiation Retention Time Retention Time Mass Shift (-16 Da)
Polarity Slightly less polarSlightly more polarMore polar
Strategic Differentiation

Since the MS/MS spectra of the 3-chloro and 4-chloro isomers are nearly identical (both lose HCN), chromatographic separation is required.

  • 3-Chloro vs. 4-Chloro: The 4-chloro isomer typically elutes earlier on reverse-phase C18 columns due to the slightly higher polarity induced by the para-substitution symmetry compared to the meta-substitution.

  • Chloro vs. Fluoro: Easily distinguished by the mass shift (F = 19 Da vs Cl = 35 Da) and the lack of an M+2 isotope peak for the fluoro-analog.

Experimental Protocol (Self-Validating)

This protocol is designed for LC-MS/MS systems (Triple Quadrupole or Q-TOF) to ensure reproducible identification.

Reagents & Setup
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Ionization: ESI Positive Mode.

Step-by-Step Workflow
  • Isotope Check (MS1):

    • Scan range:

      
       100–300.
      
    • Validation: Confirm presence of

      
       228 and 230. If the 230 peak is missing or <10% relative abundance, reject the sample (likely dehalogenated impurity).
      
  • Fragmentation (MS2):

    • Select precursor

      
       228.05.
      
    • Apply Collision Energy (CE) Ramp: 20–40 eV.

    • Target: Maximize intensity of

      
       201 (Quantifier) and 
      
      
      
      166 (Qualifier).
  • Isomer Discrimination (Chromatography):

    • Run a gradient of 5% B to 95% B over 5 minutes.

    • Observation: If analyzing a mixture, expect close-eluting peaks. The 3-substituted isomer generally exhibits higher retention than the 4-substituted isomer on biphenyl or PFP (pentafluorophenyl) columns due to pi-pi interaction distinctiveness.

Decision Tree for Impurity Profiling

Use this logic flow to identify the compound in a crude reaction mixture.

DecisionTree Start Start: Analyze Peak at m/z 228 IsoCheck Isotope Pattern Check: Is m/z 230 present at ~30%? Start->IsoCheck NotChloro Not a Chloro-Indole (Check for Dehalogenation m/z 194) IsoCheck->NotChloro No FragCheck MS/MS Check: Is m/z 201 dominant? IsoCheck->FragCheck Yes NotIndole Likely Isobaric Impurity (Not Indole Core) FragCheck->NotIndole No RTCheck Retention Time Check: Compare vs Standard FragCheck->RTCheck Yes Match Confirmed: This compound RTCheck->Match Matches Std Mismatch Positional Isomer: Likely 4-Chlorophenyl or 6-substituted RTCheck->Mismatch Shifted RT

Figure 2: Logical workflow for confirming identity and ruling out impurities.

References

  • Fragmentation Mechanisms of Indoles

    • Source: Wikipedia/Mass Spectrometry Techniques.
    • Context: General mechanism of HCN loss in nitrogen heterocycles.
  • Differentiation of Positional Isomers

    • Title: Differentiation of Positional Isomers of Halogenated Benzoylindole Synthetic Cannabinoid Deriv
    • Source: Analytical Sciences (PubMed).
    • Context: Methodology for distinguishing chloro-phenyl isomers using LC-MS/MS.
  • Synthesis and Characterization

    • Title: Synthesis of 2-[(4-chlorophenyl)(1H-indol-3-yl)methyl]-1H-indole.[4]

    • Source: Der Pharma Chemica.
    • Context: Confirmation of indole synthesis and characterization d
  • General ESI-MS Principles

    • Title: Ion fragmentation of small molecules in mass spectrometry.[5][6]

    • Source: UAB/Mass Spectrometry Core.
    • Context: Principles of precursor/product ion selection and collision energy.

Sources

Introduction: The Strategic Importance of Phenyl Group Placement on the Indole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Biological Activity of 5-Phenyl vs. 3-Phenyl Substituted Indoles

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of natural products, signaling molecules like serotonin, and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to form hydrogen bonds and π-stacking interactions make it an ideal framework for designing molecules that can engage with biological targets. Among the myriad of possible modifications, the introduction of a phenyl group is a common strategy to enhance molecular recognition, improve pharmacokinetic properties, and modulate biological activity.

However, the specific position of this phenyl substituent is not a trivial choice. The indole ring is an asymmetric bicyclic system, and the chemical environment of each position dictates its reactivity and spatial orientation. This guide provides a detailed, evidence-based comparison of the biological activities of two key positional isomers: 5-phenylindoles and 3-phenylindoles. We will explore how shifting the phenyl group from the benzo-fused ring (C5) to the pyrrole ring (C3) fundamentally alters the molecule's biological profile, with profound implications for drug discovery in oncology, infectious diseases, and beyond.

This analysis moves beyond a simple list of activities to explain the causality behind these differences, grounded in authoritative experimental data and field-proven insights.

Caption: Core chemical structures of 3-phenylindole and 5-phenylindole isomers.

The Electronic and Steric Landscape: C3 vs. C5

The biological divergence between 3-phenyl and 5-phenyl indoles originates from the distinct electronic nature of the C3 and C5 positions.

  • C3-Position (Pyrrole Ring): This position is inherently electron-rich and nucleophilic, making it a critical site for interactions within many enzyme active sites. Substitution at C3 places the phenyl group directly adjacent to the indole nitrogen (NH), influencing its hydrogen-bonding capability and creating a specific three-dimensional vector for the phenyl ring's projection.

  • C5-Position (Benzene Ring): This position is part of the aromatic benzene ring. Substitution here extends the molecule's π-system in a more linear fashion compared to the angled projection from C3. This can significantly impact properties like cell permeability and the ability to engage in extended π-stacking interactions, for example, with DNA or flat hydrophobic pockets in a protein.

These fundamental differences are the primary drivers of the distinct structure-activity relationships (SAR) observed for each isomeric class.

Comparative Analysis of Biological Activity

While both scaffolds have demonstrated a wide range of biological activities, the research focus and potency often diverge significantly depending on the therapeutic area.[1][3]

Antimicrobial and Antitubercular Activity

The 3-phenylindole scaffold has been extensively and successfully explored for its potent activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[4]

3-Phenylindoles: A series of 3-phenyl-1H-indoles were synthesized and evaluated as inhibitors of Mtb growth.[4][5] Several compounds in this class exhibited potent bactericidal activity, including against multidrug-resistant (MDR) strains.[6] The SAR studies revealed that substitutions on both the indole core and the 3-phenyl ring could dramatically modulate activity. For instance, a chlorine atom at the 5-position of the indole ring combined with a methoxy group on the 3-phenyl ring resulted in a compound with a Minimum Inhibitory Concentration (MIC) of 19.4 µM.[4] Another derivative with a trifluoromethyl group on the phenyl ring showed a MIC of 18.2 µM.[4] This highlights a key strategy: using the 3-phenyl core as the primary pharmacophore and fine-tuning its potency with additional substitutions.

5-Phenylindoles: In contrast, there is a notable scarcity of published data focusing specifically on 5-phenylindoles as primary antitubercular agents. While many 5-substituted indoles have been investigated, the specific use of a phenyl group at this position for this indication is less explored.[7][8] This represents a significant knowledge gap and a potential opportunity for new research avenues. The demonstrated success of modifying the 5-position on the 3-phenylindole scaffold suggests that a phenyl group at C5 could confer unique and potentially advantageous properties.

Table 1: Comparative Antimycobacterial Activity of Phenylindole Derivatives

Compound Class Specific Compound Example Substitution Pattern Mtb MIC (µM) Reference
3-Phenylindole Compound 3h 3-(4-trifluoromethylphenyl)-1H-indole 18.2 [4]
3-Phenylindole Compound 3r 5-chloro-3-(4-methoxyphenyl)-1H-indole 19.4 [4]
3-Phenylindole Compound 3n 3-(4-trifluoromethylphenyl)-1H-indole 17.2 [4]

| 5-Phenylindole | - | Data not prominently available in literature | - | - |

Anticancer Activity

In oncology, both scaffolds have shown promise, but they often achieve their effects through different mechanisms of action, underscoring the impact of isomerism on target selection.

3-Phenylindoles: This class has yielded potent and sophisticated anticancer agents. A noteworthy example is the development of 5-cyano-3-phenylindole-based molecules that act as dual inhibitors of histone lysine-specific demethylase 1 (LSD1) and histone deacetylase (HDAC).[9] One lead compound, 20c , demonstrated potent enzymatic inhibition (LSD1 IC₅₀ = 39.0 nM; HDAC1 IC₅₀ = 1.4 nM) and superior antiproliferative activity across multiple colorectal cancer cell lines compared to established drugs.[9] This work exemplifies a rational design approach where the 3-phenylindole core serves as a scaffold to position a zinc-binding group (to target HDAC) and a linker to engage the LSD1 active site.

5-Phenylindoles: Research into 5-phenylindoles has also revealed significant anticancer potential, often linked to the inhibition of tubulin polymerization.[10] While not a direct 5-phenylindole, a study on 1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives with various substituents at the 6-position provides strong rationale. The 1-phenyl group mimics the trimethoxyphenyl A-ring of colchicine, a classic tubulin inhibitor. It is highly plausible that a 5-phenylindole could be designed to interact with the colchicine binding site on tubulin, where one aromatic ring (the indole) and a second appended ring (the 5-phenyl group) are key pharmacophoric features. Other studies have shown that linking functional groups to the 2-phenylindole scaffold can produce high cytotoxic activity against cell lines like breast adenocarcinoma.[11]

Table 2: Comparative Anticancer Activity of Phenylindole Derivatives

Compound Class Specific Compound Example Mechanism of Action Potency (IC₅₀ / EC₅₀) Target Cancer Type Reference
3-Phenylindole Compound 20c Dual LSD1/HDAC Inhibition LSD1: 39.0 nM, HDAC1: 1.4 nM Colorectal Cancer [9]
2-Phenylindole Compound 3a Not specified High activity vs. MCF-7 Breast Adenocarcinoma [11]

| 5-Phenylindole | - | Proposed: Tubulin Inhibition | Data not available | General |[10] |

Structure-Activity Relationship (SAR) Insights: A Tale of Two Isomers

The accumulated data allows us to distill key SAR trends that differentiate the two isomers.

  • For 3-Phenylindoles: The C3 position acts as a powerful "anchor" or central scaffold. The biological activity is highly sensitive to substitutions on the phenyl ring and at other positions on the indole core (e.g., C5). This suggests that the 3-phenylindole unit often forms the core binding motif, with peripheral groups used to optimize target engagement and physicochemical properties.

  • For 5-Phenylindoles: The 5-phenyl group acts more as a large "extension" of the core indole scaffold. This modification is well-suited for targeting proteins with large, often flat, hydrophobic pockets or for intercalating with DNA. The SAR is likely driven by optimizing the hydrophobic and electronic character of this extended aromatic system.

SAR_Logic cluster_3 3-Phenyl Isomer cluster_5 5-Phenyl Isomer Indole Indole Scaffold P3 Phenyl at C3 Indole->P3 P5 Phenyl at C5 Indole->P5 A3 Activity Profile: - Potent Antitubercular - Enzyme Inhibition (LSD1/HDAC) P3->A3 Leads to SAR3 SAR Driver: Core binding scaffold, tuned by substituents on phenyl ring and indole C5/C6 positions. A3->SAR3 Reveals A5 Activity Profile: - Potential Tubulin Inhibition - Antimicrobial/Antifungal P5->A5 Leads to SAR5 SAR Driver: Extended π-system for large hydrophobic pockets. Activity tuned by substituents on phenyl ring. A5->SAR5 Reveals

Caption: Conceptual flow of Structure-Activity Relationship (SAR) for each isomer.

Experimental Methodologies: Self-Validating Protocols

To ensure the trustworthiness and reproducibility of biological data, robust and well-validated assays are critical. Below are detailed protocols for key experiments used to evaluate the compounds discussed.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Causality: This assay is foundational for antimicrobial drug discovery because it provides a quantitative measure of potency (the MIC value). By testing a range of concentrations, it establishes a clear dose-response relationship. The inclusion of positive (known antibiotic) and negative (vehicle) controls ensures the assay is performing correctly and that any observed effect is due to the test compound.

Step-by-Step Methodology:

  • Preparation: A 96-well microtiter plate is used. A stock solution of the test compound (e.g., 10 mg/mL in DMSO) is prepared.

  • Serial Dilution: 100 µL of sterile Mueller-Hinton broth (or appropriate bacterial growth medium) is added to wells 2 through 12. 50 µL of broth is added to well 1. 50 µL of the compound stock solution is added to well 1 and mixed, creating the highest concentration. 100 µL is then transferred from well 1 to well 2, mixed, and this two-fold serial dilution is continued across to well 10. 100 µL from well 10 is discarded.

  • Controls: Well 11 serves as the growth control (broth and bacteria, no compound). Well 12 serves as the sterility control (broth only).

  • Inoculation: A bacterial suspension is prepared and standardized to a 0.5 McFarland standard, then diluted so that each well (except the sterility control) receives a final inoculum of approximately 5 x 10⁵ CFU/mL.

  • Incubation: The plate is sealed and incubated at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[4][6]

Protocol 2: MTT Assay for Cellular Proliferation (Cytotoxicity)

This colorimetric assay measures the metabolic activity of cells and is a reliable indicator of cell viability and proliferation.

Causality: This assay relies on the principle that viable, metabolically active cells possess mitochondrial reductase enzymes that can cleave the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cytotoxicity (IC₅₀ value).

MTT_Workflow A 1. Seed Cells Plate cancer cells in a 96-well plate. Incubate for 24h to allow attachment. B 2. Compound Treatment Add serial dilutions of test compounds (e.g., 3-phenyl or 5-phenyl indoles) to the wells. A->B C 3. Incubation Incubate cells with compounds for a defined period (e.g., 48-72h). B->C D 4. Add MTT Reagent Add MTT solution to each well. Incubate for 2-4h. C->D E 5. Formazan Formation Viable cells convert yellow MTT to purple formazan crystals. D->E F 6. Solubilization Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. E->F G 7. Read Absorbance Measure the absorbance at ~570 nm using a microplate reader. F->G H 8. Data Analysis Calculate cell viability (%) and determine the IC50 value. G->H

Caption: General workflow for determining compound cytotoxicity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are harvested and seeded into a 96-well plate at a density of 5,000-10,000 cells per well. The plate is incubated for 24 hours to allow for cell attachment.

  • Compound Addition: Test compounds are serially diluted in culture medium and added to the wells. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.

  • Incubation: The plate is incubated for 48-72 hours to allow the compounds to exert their effects.

  • MTT Addition: The medium is removed, and 100 µL of fresh medium containing MTT (e.g., 0.5 mg/mL) is added to each well. The plate is incubated for another 2-4 hours.

  • Solubilization: The MTT-containing medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to each well to dissolve the formazan crystals.

  • Measurement: The absorbance of the purple solution is measured on a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: The absorbance of treated wells is compared to the vehicle control to calculate the percentage of cell viability. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting viability against compound concentration.[12]

Conclusion and Future Perspectives

The positional isomerism of the phenyl group on the indole scaffold is a critical determinant of biological activity. The evidence strongly indicates that:

  • 3-Phenylindoles are a highly validated scaffold for developing potent antimicrobial agents , particularly against M. tuberculosis, and sophisticated enzyme inhibitors for cancer therapy. The C3 position provides an ideal vector for orienting the phenyl group and other substituents into defined binding pockets.

  • 5-Phenylindoles represent a less explored but promising class of compounds. The linear extension of the π-system suggests they may be particularly effective as tubulin polymerization inhibitors or in other applications requiring interaction with large, planar hydrophobic surfaces. The relative lack of data in areas where 3-phenylindoles excel, such as antitubercular activity, highlights a clear opportunity for investigation.

For drug development professionals, the choice between a 3-phenyl and a 5-phenylindole scaffold should be a deliberate, target-driven decision. If the goal is to interact with a well-defined enzymatic active site, the 3-phenyl isomer offers a proven starting point. If the target involves larger hydrophobic interfaces or extended π-systems, the 5-phenyl isomer may provide a novel and more effective chemical architecture. Future research should focus on conducting direct head-to-head comparisons of these isomers against a diverse panel of biological targets to fully map their therapeutic potential.

References

  • Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors againstMycobacterium tuberculosis. (2022). MDPI. Available at: [Link]

  • Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. (2021). PMC - PubMed Central. Available at: [Link]

  • Synthesis, characterization and biological screening of some 3-phenyl indole derivatives. (2011). ResearchGate. Available at: [Link]

  • Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. (2021). ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Tandem Nucleophilic Addition/C–H Functionalization of Anilines and Bromoalkynes for the Synthesis of 2-Phenylindoles. (2023). ACS Publications - American Chemical Society. Available at: [Link]

  • Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. (2004). ACS Publications. Available at: [Link]

  • Discovery of Novel 5-Cyano-3-phenylindole-Based LSD1/HDAC Dual Inhibitors for Colorectal Cancer Treatment. (2023). ACS Publications - American Chemical Society. Available at: [Link]

  • Synthesis and biological activity of some new indole derivatives containing pyrazole moiety. (n.d.). JOCPR. Available at: [Link]

  • Synthesis and antimicrobial activity of some 5-substituted-3-phenyl-Nbeta-(substituted-2-oxo-2H-pyrano[2,3-b]quinoline-3-carbonyl)-1H-indole-2-carboxyhydrazide. (2011). PubMed. Available at: [Link]

  • Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. (2014). PMC - PubMed Central. Available at: [Link]

  • Synthesis of 3-substituted phenyl indole compound. (n.d.). Google Patents.
  • Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors againstMycobacterium tuberculosis. (2022). PMC - NIH. Available at: [Link]

  • Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. (2020). ACS Publications - American Chemical Society. Available at: [Link]

  • Synthesis and antioxidative activity of 2-substituted phenyl-5-(3'-indolyl)-oxazole derivatives. (2004). Yao Xue Xue Bao. Available at: [Link]

  • Synthesis and Antitumor Activity of 5-Phenyl-1,3-thiazole-4-sulfonamide Derivatives. (2022). ResearchGate. Available at: [Link]

  • Synthesis and antimicrobial activity of some 5-chloro-3-phenyl-1H-indole-2-carbonyl azide derivatives. (2012). ResearchGate. Available at: [Link]

  • Indole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. (2021). MDPI. Available at: [Link]

  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (2024). PMC - NIH. Available at: [Link]

  • 3-Phenyllactic Acid and Polyphenols Are Substances Enhancing the Antibacterial Effect of Methylglyoxal in Manuka Honey. (2021). MDPI. Available at: [Link]

  • Synthesis of Pharmacologically activity 2-phenyl sulpha/substituted Indoles. (2016). ResearchGate. Available at: [Link]

  • Versatility in pharmacological actions of 3-substituted indoles. (2019). International Journal of Chemical Studies. Available at: [Link]

  • Synthesis and Anticancer Activity of Novel 2-Phenylindole Linked Imidazolothiazole, Thiazolo-s-triazine and Imidazolyl-Sugar Systems. (2019). Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. (2022). ResearchGate. Available at: [Link]

  • Novel Synthetic Route to 5-Substituted Indoles. (1995). Loyola eCommons. Available at: [Link]

  • Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. (2024). PMC - PubMed Central. Available at: [Link]

  • Design, Synthesis and Structure-Activity Relationships of 4-Phenyl-1H-1,2,3-Triazole Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Promising Antiviral Activities. (2020). PMC - NIH. Available at: [Link]

  • Biomedical Importance of Indoles. (2015). PMC - NIH. Available at: [Link]

  • Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. (2014). ACS Publications. Available at: [Link]

Sources

Crystal Structure Data & Engineering Guide: 5-Arylindole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the crystal structure, synthesis, and solid-state properties of 5-arylindole derivatives. It is designed for researchers in medicinal chemistry and solid-state physics, moving beyond generic descriptions to provide actionable crystallographic data and self-validating experimental protocols.

Executive Summary: The Structural Scaffold

5-Arylindole derivatives represent a privileged scaffold in drug discovery, particularly as tubulin polymerization inhibitors and kinase antagonists. Unlike their C3-substituted counterparts (which mimic tryptophan), C5-substituted indoles project the aryl group into a distinct hydrophobic pocket, often resulting in enhanced selectivity.

This guide analyzes the solid-state architecture of these derivatives, focusing on the critical transition from the planar indole core to the twisted biaryl systems that define their pharmacological solubility and binding affinity.

Crystallographic Characterization

The following data presents a definitive structural analysis of a representative 5-substituted aryl-indole system. Due to the rotational freedom of the C5-aryl bond, these molecules rarely crystallize in planar sheets. Instead, they adopt twisted conformations stabilized by weak C-H···


 interactions rather than classical 

-

stacking.
Case Study: 5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole

This derivative serves as a model for understanding the steric clashes and packing forces in aryl-indole systems. The presence of methoxy groups locks the conformation, allowing for high-quality single-crystal diffraction.

Table 1: Crystal Data and Structure Refinement
ParameterValue
Empirical Formula

Crystal System Monoclinic
Space Group

Unit Cell Dimensions

Å,

Å,

Å
Angles

,

,

Volume

Å

Z (Formula Units) 8
Calculated Density 1.273 Mg/m

Absorption Coeff. 0.74 mm

Structural Insights & Causality
  • Twisted Conformation: The dihedral angle between the indole plane and the phenyl ring is 45.35(5)° . This twist is non-trivial; it disrupts the planarity required for intercalation into DNA but creates a 3D shape ideal for globular protein binding pockets (e.g., tubulin).

  • Packing Forces: Unlike simple indoles which form N-H···

    
     dimers, this N-substituted derivative relies on arene C-H···arene 
    
    
    
    interactions
    (distance ~3.035 Å). This shift from strong H-bonding to weaker dispersive forces explains the enhanced solubility of N-aryl vs. N-H derivatives in organic media.

Comparative Analysis: 5-Aryl vs. Alternative Scaffolds

This section compares the 5-arylindole scaffold against its precursor (5-bromoindole) and isomeric forms to highlight performance differences.

Table 2: Structural & Performance Comparison
Feature5-Arylindole Derivatives5-Bromoindole (Precursor)3-Arylindole Isomers
Molecular Geometry Twisted Biaryl (30-60° torsion)Planar Twisted (often >60° torsion)
Crystal Packing Herringbone or columnar stacks driven by weak C-H···O/

forces.[1]
Planar sheets driven by strong N-H···N hydrogen bonds.Often disordered due to low rotational barrier at C3.
Solubility (LogP) Moderate to High (Lipophilic surface area exposed).Low (High lattice energy due to H-bonds).Moderate
Biological Target Allosteric pockets (e.g., Colchicine site).Synthetic intermediate only.Active site mimics (e.g., ATP pocket).

Expert Insight: The "twist" in 5-arylindoles is the critical quality attribute. If the molecule were planar, it would suffer from poor solubility (high lattice energy via stacking). The 45° twist disrupts the crystal lattice enough to improve dissolution rates while maintaining a rigid enough shape for receptor binding.

Experimental Protocols (Self-Validating)

Protocol A: Regioselective Synthesis via Suzuki-Miyaura Coupling

Objective: Synthesize 5-phenylindole from 5-bromoindole with >90% regioselectivity.

Reagents:

  • 5-Bromoindole (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • 
     (5 mol%)
    
  • 
     (2.0 eq)
    
  • Solvent: DME/Water (2:1 v/v) - Critical for solubilizing the inorganic base.

Step-by-Step Workflow:

  • Degassing (Validation Step): Sparge the solvent mixture with Argon for 20 minutes before adding the catalyst. Oxygen presence turns the solution black (Pd oxidation) and kills the turnover frequency.

  • Reflux: Heat to 85°C for 12 hours. Monitor via TLC (Hexane/EtOAc 4:1). The starting material (

    
    ) should disappear; product appears at 
    
    
    
    (fluorescent blue under UV).
  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. This prevents metal contamination in the crystallization step.

  • Purification: Flash chromatography on silica gel.

Protocol B: Single Crystal Growth

Objective: Grow X-ray quality crystals suitable for diffraction.

  • Solvent Selection: Use a binary system of Ethanol/Toluene (1:1) . Ethanol solubilizes the polar indole N-H, while Toluene interacts with the aryl ring.

  • Method: Slow evaporation. Dissolve 20 mg of product in 4 mL of warm solvent. Filter into a clean vial. Cover with parafilm and poke 3 small holes (needle size).

  • Validation: Place the vial in a vibration-free zone (e.g., a heavy stone bench) at 20°C. Crystals should appear within 48-72 hours.

    • Failure Mode: If precipitate is amorphous, the evaporation was too fast. Repeat with fewer holes in the parafilm.

Visualizations

Diagram 1: Structural Logic & Packing Forces

This diagram illustrates the causality between the chemical synthesis, the resulting molecular geometry, and the macroscopic crystal properties.

CrystalLogic Precursor 5-Bromoindole (Planar, High Lattice Energy) Reaction Suzuki Coupling (C-C Bond Formation) Precursor->Reaction + Aryl Boronic Acid Product 5-Arylindole (Twisted Biaryl Scaffold) Reaction->Product Steric Hindrance Induces Twist Packing Crystal Packing (Disrupted Stacking) Product->Packing Dihedral Angle ~45 degrees Interaction Dominant Forces: C-H...pi & C-H...O Packing->Interaction Property Performance Outcome: Enhanced Solubility & Specific Receptor Fit Interaction->Property

Caption: The introduction of the aryl group at C5 breaks the planar symmetry of the indole, shifting the dominant crystal packing forces from strong stacking to weaker dispersive interactions, directly improving solubility.

Diagram 2: Experimental Workflow for Crystallization

Workflow Step1 Dissolution (20mg in EtOH/Toluene) Step2 Filtration (Remove Nuclei) Step1->Step2 Step3 Controlled Evaporation (Parafilm + 3 Pinholes) Step2->Step3 Step4 Nucleation (48-72 Hours) Step3->Step4 Check Quality Check (Birefringence under Microscope) Step4->Check

Caption: Step-by-step protocol for growing diffraction-quality crystals of 5-arylindoles.

References

  • X-ray Crystal Structure of 5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole.

    • Source: National Institutes of Health (NIH) / PubMed Central.
    • Context: Provides the unit cell parameters and packing data for the N-aryl/5-methoxy deriv
  • Crystal Structure of 5-bromois

    • Source: National Institutes of Health (NIH) / PubMed Central.
    • Context: Reference d
  • Synthesis and Crystal Structure of 5-indolyl-1,2,4-triazole Deriv

    • Source: MDPI Molecules.
    • Context: Comparative data for heteroaryl-substituted indoles and their twist angles.
  • Cambridge Structural Database (CSD). [2][3][4]

    • Source: Cambridge Crystallographic D
    • Context: The authoritative repository for small-molecule organic crystal structures.

Sources

A Comparative Guide to JNK3 Kinase Inhibitors: Profiling 5-(3-Chlorophenyl)-1H-indole Against Established Standards

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neurodegenerative disease research, the c-Jun N-terminal kinase 3 (JNK3) has emerged as a pivotal therapeutic target.[1] Predominantly expressed in the central nervous system, JNK3 is a key mediator of neuronal apoptosis and inflammatory pathways implicated in conditions such as Alzheimer's and Parkinson's disease. The development of potent and selective JNK3 inhibitors is therefore a critical endeavor in the quest for novel neuroprotective therapies.

This guide provides a comprehensive comparison of a representative indole-based JNK3 inhibitor, structurally related to 5-(3-Chlorophenyl)-1H-indole, against a panel of widely used standard JNK3 inhibitors. We will delve into their biochemical potency, isoform selectivity, and the experimental methodologies crucial for their evaluation.

The JNK Signaling Cascade: A Therapeutic Crossroads

The JNK signaling pathway is a complex network that responds to a variety of cellular stresses, including inflammatory cytokines and oxidative stress. Activation of this cascade ultimately leads to the phosphorylation of transcription factors like c-Jun, modulating gene expression related to cell survival and apoptosis. Within this pathway, the brain-specific isoform JNK3 presents a unique opportunity for targeted therapeutic intervention in neurological disorders.

JNK_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_upstream Upstream Kinases cluster_jnk JNK Module cluster_downstream Downstream Targets cluster_cellular_response Cellular Response Stress Stimuli Stress Stimuli MAP3K MAP3K (e.g., ASK1, MEKK1) Stress Stimuli->MAP3K Inflammatory Cytokines Inflammatory Cytokines Inflammatory Cytokines->MAP3K MKK4_7 MKK4 / MKK7 MAP3K->MKK4_7 JNK3 JNK3 MKK4_7->JNK3 cJun c-Jun JNK3->cJun ATF2 ATF2 JNK3->ATF2 Apoptosis Apoptosis cJun->Apoptosis Inflammation Inflammation cJun->Inflammation ATF2->Apoptosis ATF2->Inflammation

Caption: The JNK3 signaling pathway, a key regulator of neuronal apoptosis and inflammation.

Comparative Analysis of JNK3 Inhibitors

While the precise inhibitory activity of this compound against JNK3 is not extensively documented in publicly available literature, the indole scaffold is a well-established pharmacophore in kinase inhibitor design. For the purpose of this guide, we will use the potent and selective indole-derivative, JNK3 inhibitor-5 (Compound 22b) , as a representative of this chemical class.[2]

Below is a comparative summary of JNK3 inhibitor-5 and other standard JNK inhibitors.

InhibitorTypeJNK1 IC50 (nM)JNK2 IC50 (nM)JNK3 IC50 (nM)Selectivity for JNK3
JNK3 inhibitor-5 (Compound 22b) Reversible, ATP-competitive--0.379High (data on JNK1/2 not specified)[2]
SP600125 Reversible, ATP-competitive404090Pan-JNK inhibitor[3][4][5]
JNK-IN-8 Irreversible, Covalent4.718.71Potent pan-JNK inhibitor[6][7]
Bentamapimod (AS 602801) Reversible, ATP-competitive8090230Pan-JNK inhibitor[8][9]
JNK Inhibitor VIII (TCS JNK 6o) Reversible45 (IC50)160 (IC50)52 (Ki)Moderate selectivity for JNK1/3 over JNK2[6]

Experimental Protocols for Inhibitor Characterization

The robust evaluation of JNK3 inhibitors relies on a combination of biochemical and cell-based assays. The following protocols provide a framework for assessing inhibitor potency and selectivity.

Biochemical Potency Determination: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction, providing a direct measure of kinase activity.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then quantified using a luciferase/luciferin reaction. The light output is proportional to the ADP produced and thus, the kinase activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Kinase Buffer, ATP, and substrate (e.g., ATF2) solutions. Serially dilute the test inhibitor to the desired concentrations.

  • Kinase Reaction: In a 384-well plate, combine the JNK3 enzyme, substrate/ATP mix, and the test inhibitor or DMSO vehicle control.

  • Incubation: Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

  • ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP Conversion and Detection: Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Read the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

For a detailed protocol, refer to the ADP-Glo™ Kinase Assay Technical Manual #TM313 from Promega.[10][11]

Target Engagement and Binding Affinity: LanthaScreen™ Eu Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay directly measures the binding of an inhibitor to the kinase.

Principle: The assay utilizes a europium (Eu)-labeled anti-tag antibody that binds to the tagged kinase and a fluorescently labeled ATP-competitive tracer that also binds to the kinase. When both are bound, FRET occurs. A test compound that binds to the ATP-binding site will displace the tracer, leading to a decrease in the FRET signal.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare LanthaScreen™ Kinase Buffer, Eu-labeled antibody, and the appropriate fluorescent tracer. Serially dilute the test inhibitor.

  • Assay Assembly: In a suitable microplate, add the test compound, the kinase/antibody mixture, and the tracer.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the binding to reach equilibrium.

  • TR-FRET Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (for the donor and acceptor fluorophores).

  • Data Analysis: Calculate the emission ratio and determine the IC50 value from the dose-response curve.

A detailed protocol can be found in the LanthaScreen™ Eu Kinase Binding Assay for MAPK10 (JNK3) Overview from Thermo Fisher Scientific.[12]

Cellular Activity Assessment: In-Cell Western™ Assay

This immunocytochemical assay quantifies protein levels and phosphorylation status directly in fixed cells in a microplate format.

Principle: Cells are cultured, treated with stimuli and/or inhibitors, and then fixed and permeabilized. Target proteins are detected using specific primary antibodies followed by fluorescently-labeled secondary antibodies. The fluorescence intensity is measured using an imaging system.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat with a JNK pathway activator (e.g., anisomycin) in the presence or absence of the test inhibitor.

  • Fixation and Permeabilization: Fix the cells with formaldehyde, then permeabilize with a detergent solution (e.g., Triton X-100).

  • Blocking: Block non-specific antibody binding with a suitable blocking buffer.

  • Primary Antibody Incubation: Incubate with primary antibodies targeting both total JNK and phosphorylated JNK (p-JNK).

  • Secondary Antibody Incubation: Incubate with species-specific secondary antibodies labeled with distinct near-infrared fluorophores.

  • Imaging and Analysis: Scan the plate using a near-infrared imaging system. Quantify the fluorescence intensity for both total and p-JNK, normalize the p-JNK signal to the total JNK signal, and determine the effect of the inhibitor.

For a general protocol, refer to the In-Cell Western™ Assay protocol from LI-COR Biosciences.[13]

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cell_based Cell-Based Assays cluster_data_analysis Data Analysis ADP_Glo ADP-Glo™ Kinase Assay (Potency - IC50) Data_Analysis IC50 Determination Selectivity Profiling ADP_Glo->Data_Analysis LanthaScreen LanthaScreen™ Binding Assay (Target Engagement) LanthaScreen->Data_Analysis ICW In-Cell Western™ Assay (Cellular Activity) ICW->Data_Analysis

Caption: A streamlined workflow for the comprehensive evaluation of JNK3 inhibitors.

Conclusion

References

  • Biotechne. SP600125 is an Orally Active ATP-competitive JNK Inhibitor for Bladder Cancer Research. [Link]

  • Guan, Z., et al. (2024). JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties. Cell Adhesion & Migration, 18(1), 2309015. [Link]

  • Xu, S., et al. (2025). Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors. European Journal of Medicinal Chemistry, 116443. [Link]

  • Guan, Z., et al. (2024). JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties. PubMed, 38362635. [Link]

  • Zhang, T., et al. (2012). Discovery of potent and selective covalent inhibitors of JNK. Chemistry & Biology, 19(1), 140-154. [Link]

  • Scapin, G., et al. (2003). Activation by phosphorylation and purification of human c-Jun N-terminal Kinase (JNK) isoforms in milligram amounts. Protein Expression and Purification, 27(2), 296-302. [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2210631. [Link]

  • Bennett, B. L., et al. (2001). SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase. Proceedings of the National Academy of Sciences, 98(24), 13681-13686. [Link]

  • Tarasova, N. I., et al. (2014). JNK3 Enzyme Binding to Arrestin-3 Differentially Affects the Recruitment of Upstream Mitogen-activated Protein (MAP) Kinase Kinases. The Journal of Biological Chemistry, 289(1), 478-490. [Link]

  • Zheng, Y., et al. (2014). Design, synthesis, and biological evaluation of a new series of pyrazole derivatives: Discovery of potent and selective JNK3 kinase inhibitors. Journal of Medicinal Chemistry, 57(15), 6235-6249. [Link]

  • Lee, J., et al. (2021). Discovery of a Potent and Selective JNK3 Inhibitor with Neuroprotective Effect Against Amyloid β-Induced Neurotoxicity in Primary Rat Neurons. International Journal of Molecular Sciences, 22(16), 8847. [Link]

  • LI-COR Biosciences. In-Cell Western™ Assay. [Link]

  • Arnoldo, A., et al. (2022). In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones. Bio-protocol, 12(16), e4509. [Link]

  • Promega Corporation. ADP-Glo™ Kinase Assay. [Link]

  • Li, J., et al. (2004). Western blot of phosphorylated JNK and total JNK in vector control and GLUT1-overexpressing cells. ResearchGate. [Link]

  • Sun, Q., et al. (2024). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 271, 116443. [Link]

  • Xu, S., et al. (2025). Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors. ResearchGate. [Link]

  • Solocinski, K., et al. (2023). Differential substrate specificity of ERK, JNK, and p38 MAP kinases toward Connexin 43. bioRxiv. [Link]

  • Sanderson, H. S. (2014). Has anyone used the kinase inhibitor JNK-IN-8 to successfully and selectively inhibit JNK in cultured cells?. ResearchGate. [Link]

  • BMG LABTECH. Promega ADP-Glo kinase assay. [Link]

  • Kim, S., et al. (2017). A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib. Oncotarget, 8(70), 115335-115347. [Link]

  • Rockland Immunochemicals. In-Cell Western (ICW) Protocol. [Link]

  • Zheng, Y., et al. (2014). Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of Medicinal Chemistry, 57(15), 6235-6249. [Link]

Sources

Safety Operating Guide

Navigating the Unseen: A Comprehensive Guide to Personal Protective Equipment for Handling 5-(3-Chlorophenyl)-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

For the vanguard of discovery—researchers, scientists, and drug development professionals—the responsible handling of novel chemical entities is paramount. This guide provides an in-depth operational framework for the safe management of 5-(3-Chlorophenyl)-1H-indole, moving beyond a simple checklist to instill a culture of safety and procedural excellence.

At the forefront of chemical synthesis and analysis, the intrinsic hazards of a compound must be met with rigorous and well-understood safety protocols. This compound, a halogenated indole derivative, requires a comprehensive approach to personal protective equipment (PPE) to mitigate risks of exposure. This document serves as a critical resource, detailing not just what to wear, but the fundamental principles of why each piece of equipment is necessary, ensuring that safety is an intuitive and integral part of the experimental workflow.

Understanding the Hazard: A Proactive Stance on Safety

The Shield of Science: A Multi-Layered Approach to Personal Protective Equipment

The core principle of PPE is to create a robust barrier between the researcher and the chemical. For this compound, this necessitates a multi-layered defense, summarized in the table below.

Protection Type Specific Recommendation Rationale
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.[1][5][6]Protects against splashes, aerosols, and airborne particles that can cause serious eye irritation or damage.[2][3]
Hand Protection Nitrile or neoprene gloves.[5][6][7]Provides a chemical-resistant barrier to prevent skin contact, which can lead to irritation or absorption of the compound.[2][3] Regular glove changes are crucial to prevent permeation.[8]
Body Protection A clean, buttoned laboratory coat.[5][6][7] For larger quantities or increased risk of splashing, a chemical-resistant apron over the lab coat is recommended.Protects skin and personal clothing from contamination.[9]
Respiratory Protection For handling the solid compound, a NIOSH-approved N95 respirator is recommended.[10][11] All handling should be performed in a certified chemical fume hood.Minimizes the inhalation of fine dust particles, which may cause respiratory tract irritation.[2]
Foot Protection Closed-toe shoes.[6]Protects feet from spills.

The Workflow of Safety: Donning and Doffing PPE

The effectiveness of PPE is contingent not only on its selection but also on its proper use. The following workflow illustrates the correct sequence for putting on and taking off PPE to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (to prevent contamination) don1 1. Lab Coat don2 2. Respirator don1->don2 don3 3. Goggles/Face Shield don2->don3 don4 4. Gloves (over cuffs) don3->don4 dof1 1. Gloves dof2 2. Goggles/Face Shield dof1->dof2 dof3 3. Lab Coat dof2->dof3 dof4 4. Respirator dof3->dof4

Caption: A logical workflow for donning and doffing Personal Protective Equipment to minimize exposure and cross-contamination.

Operational Plan: From Benchtop to Disposal

A meticulous operational plan is the bedrock of laboratory safety. The following step-by-step guide provides a procedural framework for handling this compound.

1. Preparation and Pre-Handling:

  • Review Documentation: Thoroughly read and understand the available safety information for similar compounds and this guide before beginning any work.

  • Work Area Designation: All handling of this compound must be conducted within a certified chemical fume hood to ensure adequate ventilation.[1]

  • Emergency Equipment Check: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[1]

  • Gather Materials: Assemble all necessary equipment, including PPE, weighing materials, solvents, and waste containers, before bringing the chemical into the work area.

2. Handling the Compound:

  • Don PPE: Follow the donning sequence outlined in the workflow diagram.

  • Weighing: If weighing the solid, do so within the fume hood. Use a tared, sealed container to minimize the generation of dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions and Manipulations: Conduct all subsequent steps within the fume hood.

3. Post-Handling and Decontamination:

  • Clean Work Area: Decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent and cleaning agent.

  • Doff PPE: Follow the doffing sequence to prevent contaminating yourself and the surrounding area.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves.[1][2]

Disposal: A Commitment to Environmental Stewardship

The responsible disposal of chemical waste is a critical component of laboratory safety and environmental protection. As a halogenated organic compound, this compound and any materials contaminated with it require specific disposal procedures.

  • Waste Segregation: All waste containing this compound, including excess solid, solutions, and contaminated consumables (e.g., gloves, weighing paper), must be collected in a designated, clearly labeled hazardous waste container for halogenated organic compounds.[12][13][14] Do not mix with non-halogenated waste, as this increases disposal costs and complexity.[13][15]

  • Container Management: Waste containers must be kept closed when not in use and stored in a secondary containment vessel in a well-ventilated area, away from incompatible materials.[14][16]

  • Institutional Guidelines: Adhere strictly to your institution's hazardous waste disposal protocols. Contact your Environmental Health and Safety (EHS) department for specific guidance.

By integrating these robust safety measures into your daily laboratory practices, you contribute to a culture of safety that protects not only yourself but also your colleagues and the environment. This commitment to excellence ensures that the pursuit of scientific advancement is conducted with the utmost responsibility.

References

  • Princeton University Environmental Health & Safety. (n.d.). Chlorine. Retrieved from [Link]

  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]

  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • University of Greenwich. (2024, January 2). Guidance on Safe Storage of Chemicals in the Laboratory. Retrieved from [Link]

  • OxyChem. (2014, October). Chlorinated Organics Handbook. Retrieved from [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • Manufacturing Chemist. (2015, March 2). Considerations for personal protective equipment when handling cytotoxic drugs. Retrieved from [Link]

  • University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.